molecular formula C8H7ClO B044031 o-Toluoyl chloride CAS No. 933-88-0

o-Toluoyl chloride

Cat. No.: B044031
CAS No.: 933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Description

o-Toluoyl chloride (2-methylbenzoyl chloride) is a highly reactive acyl chloride derivative extensively employed as a versatile building block in organic synthesis and medicinal chemistry research. Its primary value lies in its role as an efficient acylating agent, facilitating the introduction of the o-toluoyl group into target molecules. Researchers utilize this compound for the synthesis of amides, esters, and ketones, particularly in the development of novel pharmaceutical intermediates, agrochemicals, and functional materials. The ortho-methyl substituent on the aromatic ring introduces steric and electronic effects that can significantly influence the conformation, reactivity, and biological activity of the resulting compounds, making it a valuable tool for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzoyl chloride
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InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061314
Record name Benzoyl chloride, 2-methyl-
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Molecular Weight

154.59 g/mol
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CAS No.

933-88-0, 37808-28-9
Record name 2-Methylbenzoyl chloride
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Record name 2-Methylbenzoyl chloride
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Record name Methylbenzoyl chloride
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Record name Benzoyl chloride, 2-methyl-
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Record name Benzoyl chloride, 2-methyl-
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Record name o-toluoyl chloride
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Record name Methylbenzoyl chloride
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Record name 2-METHYLBENZOYL CHLORIDE
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Foundational & Exploratory

o-Toluoyl chloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to o-Toluoyl Chloride: Chemical Properties and Structure

Introduction

This compound, also known as 2-methylbenzoyl chloride, is a significant chemical intermediate in the field of organic synthesis.[1][2][3] With the chemical formula C₈H₇ClO, this compound is a member of the acyl halide family and is characterized by a benzoyl chloride core with a methyl group at the ortho position.[4] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a versatile reagent for introducing the o-toluoyl group into various molecules.[3] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental protocols for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a benzene (B151609) ring substituted with a carbonyl chloride group and a methyl group on the adjacent carbon atom (ortho position).[4] This structure leads to specific steric and electronic effects that influence its reactivity compared to its meta and para isomers.[3]

Table 1: Identification of this compound

Identifier Value
IUPAC Name 2-methylbenzoyl chloride[5][6]
Synonyms o-Methylbenzoyl chloride, 2-Toluoyl chloride, o-Toluic acid chloride[2][7]
CAS Number 933-88-0[7][8]
Molecular Formula C₈H₇ClO[7][8]
Molecular Weight 154.59 g/mol [5][8]
InChI Key GPZXFICWCMCQPF-UHFFFAOYSA-N[4][9]

| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] It is sensitive to moisture and should be stored under dry, inert conditions to prevent hydrolysis.[2][4]

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Clear pale yellow to yellow to faintly pink liquid[4][7]
Melting Point -18°C[7]
Boiling Point 213.5 °C at 760 mmHg[7], 88-90 °C at 12 mmHg[2][10][11]
Density 1.17 g/cm³[7], 1.185 g/mL at 25 °C[10][11]
Refractive Index n20/D 1.5549[7][10][11]
Flash Point 76 °C / 168.8 °F[2], 84.1 °C[7]
Water Solubility Reacts with water[1][7][12]

| Storage | Room temperature, under inert atmosphere, moisture sensitive[7][12] |

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon, making it an excellent acylating agent.[3][4] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

  • Reaction with Alcohols: It reacts with alcohols to form esters, a reaction often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[1]

  • Reaction with Amines: The reaction with primary or secondary amines yields amides.[1] This is a fundamental transformation in the synthesis of many pharmaceuticals.

  • Reaction with Water (Hydrolysis): this compound reacts with water to form o-toluic acid and hydrochloric acid.[1][4] This is why it must be handled under anhydrous conditions.[4]

  • Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

  • Reaction with Organometallic Compounds: It reacts with reagents like Grignard and organolithium compounds, enabling the formation of new carbon-carbon bonds.[1]

  • Pyrolysis: Flash vacuum pyrolysis of this compound at high temperatures yields benzocyclobutenone.[11][12][13]

Due to its reactivity, this compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4] It is used in the synthesis of quinolinone compounds, which act as SARS-CoV 3CLpro inhibitors, and in the preparation of benzooxaboroles as anti-inflammatory agents.[7][11]

Experimental Protocols

Synthesis of this compound from o-Toluic Acid

A common and high-yield method for preparing this compound is the reaction of o-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4]

Methodology:

  • Apparatus Setup: A 1000 mL reaction flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an exhaust gas absorption system to handle the HCl and SO₂ byproducts.[14]

  • Charging Reagents: The flask is charged with 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide (DMF) which acts as a catalyst.[3][14]

  • Reaction: The mixture is heated to 90°C and stirred.[3][14] The reaction is monitored and maintained at this temperature for 3 hours, during which the solid o-toluic acid dissolves and the solution becomes transparent.[14]

  • Workup: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (vacuum distillation).[3][14]

  • Product: The resulting product is this compound. This protocol has been reported to yield 612.7 g (99.7% yield) with a purity of 98.8%.[3][14]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_of_o_Toluoyl_Chloride Synthesis of this compound oToluicAcid o-Toluic Acid (C₈H₈O₂) ReactionVessel Reaction at 90°C for 3h oToluicAcid->ReactionVessel ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionVessel DMF DMF (catalyst) DMF->ReactionVessel Byproducts SO₂ + HCl (gases) ReactionVessel->Byproducts Purification Removal of excess SOCl₂ (Reduced Pressure) ReactionVessel->Purification Crude Product oToluoylChloride This compound (C₈H₇ClO) Purification->oToluoylChloride Purified Product

Caption: Workflow for the synthesis of this compound.

Reactivity_of_o_Toluoyl_Chloride Key Reactions of this compound oTC This compound Ester Ester oTC->Ester + Alcohol Amide Amide oTC->Amide + Amine Acid o-Toluic Acid oTC->Acid + Water (Hydrolysis) Alcohol Alcohol (R-OH) Alcohol->Ester Amine Amine (R-NH₂) Amine->Amide Water Water (H₂O) Water->Acid

References

An In-depth Technical Guide to the Synthesis of o-Toluoyl Chloride from o-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-Toluoyl chloride, a critical chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary focus is on the conversion of o-toluic acid to its corresponding acyl chloride, detailing the most effective methodologies, experimental protocols, and reaction parameters.

Introduction to Synthesis Pathways

The most prevalent and efficient method for synthesizing this compound is through the direct chlorination of o-toluic acid. This transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. The choice of chlorinating agent is crucial for achieving high yield and purity. The two most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3]

  • Thionyl Chloride (SOCl₂) : This reagent is widely used due to its high efficiency and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily vented or trapped, simplifying the product's purification.[4] The reaction can be catalyzed by N,N-dimethylformamide (DMF).[5]

  • Oxalyl Chloride ((COCl)₂) : Often considered a milder alternative to thionyl chloride, oxalyl chloride is particularly useful when substrates contain sensitive functional groups.[6] It also produces only gaseous byproducts (CO₂, CO, and HCl), facilitating an easy work-up.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for a highly efficient synthesis protocol using thionyl chloride.

ParameterValueReference
Starting Material o-Toluic Acid[5]
Reagent Thionyl Chloride (SOCl₂)[5]
Catalyst N,N-dimethylformamide (DMF)[5]
Reactant Molar Ratio o-Toluic Acid : Thionyl Chloride (approx. 1 : 1.2)[5]
Reaction Temperature 90 °C[5]
Reaction Time 3 hours[5]
Product Purity 98.8%[5]
Yield 99.7%[5]

Experimental Protocols

3.1. Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is based on a documented high-yield procedure.[6][5]

Materials:

  • o-Toluic acid (C₈H₈O₂)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet/trap for HCl and SO₂.

Procedure:

  • To a 1000 mL reaction flask, add o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).[5]

  • Equip the flask with a reflux condenser connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to 90 °C while stirring.[5]

  • Maintain the temperature and continue stirring for 3 hours. The reaction is complete when the mixture becomes a clear solution.[5]

  • After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).[6][5]

  • The remaining residue is the final product, this compound. The reported yield for this method is 612.7 g (99.7%) with a purity of 98.8%.[6][5]

3.2. Protocol 2: General Synthesis using Oxalyl Chloride

This is a general procedure adapted from standard methods for converting carboxylic acids to acyl chlorides using oxalyl chloride.[7][8]

Materials:

  • o-Toluic acid (C₈H₈O₂)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃))

  • N,N-dimethylformamide (DMF), catalytic amount

  • Reaction flask with a magnetic stirrer and a gas outlet.

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve o-toluic acid in an anhydrous solvent like dichloromethane.

  • Add a catalytic amount (1-2 drops) of DMF to the solution.

  • Slowly add oxalyl chloride (approximately 1.3 to 1.5 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.

  • Concentrate the mixture by rotary evaporation to remove the solvent and any excess oxalyl chloride.[7]

  • The resulting residue is the crude this compound, which can be used directly or purified further by vacuum distillation.

Synthesis Workflow and Mechanism

The conversion of o-toluic acid to this compound using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a reactive chlorosulfite intermediate. In the presence of a catalyst like DMF, a Vilsmeier-Haack type intermediate is formed, which is highly electrophilic. The chloride ion then attacks this intermediate, leading to the formation of this compound and the release of gaseous byproducts.

G oToluicAcid o-Toluic Acid (Starting Material) ReactionVessel Reaction Vessel (Heated to 90°C, 3h) oToluicAcid->ReactionVessel Reagents Thionyl Chloride (SOCl₂) + Catalytic DMF Reagents->ReactionVessel Workup Removal of Excess SOCl₂ (Reduced Pressure) ReactionVessel->Workup Reaction Completion Byproducts Gaseous Byproducts (SO₂ + HCl) ReactionVessel->Byproducts Product This compound (Final Product, 99.7% Yield) Workup->Product Purification

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[5] This technique is effective for separating the relatively high-boiling point product from any non-volatile impurities.

Physical Properties for Characterization:

  • Appearance: Clear pale yellow to faintly pink liquid.[9][10]

  • Molecular Weight: 154.59 g/mol .[5]

  • Boiling Point: 88-90 °C at 12 mmHg.[11]

  • Density: Approximately 1.185 g/mL at 25 °C.[11]

Safety Considerations

  • o-Toluic Acid: A solid irritant. Standard laboratory personal protective equipment (PPE) should be worn.

  • Thionyl Chloride & Oxalyl Chloride: Both are toxic, corrosive, and react violently with water.[12] They should be handled with extreme care in a well-ventilated fume hood. Inhalation can cause severe respiratory irritation.

  • This compound: The product is corrosive and a lachrymator (induces tearing).[2] It reacts with moisture, including in the air, to produce HCl.[13] All manipulations should be performed under anhydrous conditions and in a fume hood.

  • Byproducts: The reaction evolves toxic and corrosive gases (HCl, SO₂, CO, CO₂). A proper gas trap must be used to neutralize these gases before they are released into the atmosphere.

References

An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 2-methylbenzoyl chloride, detailing its chemical properties, synthesis, and critical applications in the pharmaceutical and agrochemical industries. This document provides researchers, scientists, and drug development professionals with essential data and protocols to effectively utilize this versatile chemical intermediate.

Core Chemical Identity

2-Methylbenzoyl chloride, also known as o-toluoyl chloride, is an acyl chloride derivative of benzoic acid. It serves as a key building block in organic synthesis, valued for its reactivity in introducing the 2-methylbenzoyl moiety into various molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of 2-methylbenzoyl chloride are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

PropertyValueReference(s)
CAS Number 933-88-0[1]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 88-90 °C at 12 mmHg
Density 1.185 g/mL at 25 °C
Refractive Index n20/D 1.5549
Solubility Reacts with water and alcohols. Soluble in many organic solvents.
Spectroscopic Data
Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.38 (t, J=7.7 Hz, 1H), 7.29 (d, J=7.6 Hz, 1H), 2.65 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 169.5 (C=O), 142.0 (C), 134.5 (CH), 132.8 (CH), 131.5 (C), 129.0 (CH), 126.0 (CH), 22.0 (CH₃).
Mass Spectrum (EI) Key fragments (m/z): 154 (M+), 119 (M+-Cl), 91 (C₇H₇+).
Infrared (IR) Spectrum Characteristic strong absorption around 1770-1790 cm⁻¹ (C=O stretch of acyl chloride).

Note: NMR data is predicted and should be used as a reference. Experimental verification is recommended.

Synthesis and Reactivity

Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoyl chloride is most commonly synthesized from 2-methylbenzoic acid (o-toluic acid) via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism.

G cluster_start Starting Materials cluster_products Products 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reaction Reaction 2-Methylbenzoic Acid->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride Reaction->2-Methylbenzoyl Chloride SO2 SO2 Reaction->SO2 HCl HCl Reaction->HCl

Caption: Synthesis of 2-methylbenzoyl chloride from 2-methylbenzoic acid.

Core Reactivity

The primary reactivity of 2-methylbenzoyl chloride is centered on the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts reactions), making it a versatile intermediate.

Applications in Research and Development

2-Methylbenzoyl chloride is a valuable precursor in the synthesis of a range of biologically active molecules.

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceutical agents. Notably, it is a key intermediate in the preparation of quinolinone compounds, which have been investigated as potential inhibitors of the SARS-CoV 3CL protease, a critical enzyme in the viral life cycle. It is also used in the synthesis of certain anti-inflammatory drugs.

Agrochemical Applications

In the agrochemical sector, 2-methylbenzoyl chloride is a precursor for several fungicides and herbicides. A prominent example is its use in the synthesis of mepronil, a benzanilide (B160483) fungicide effective against diseases caused by Basidiomycetes. Mepronil functions by inhibiting the succinate (B1194679) dehydrogenase complex in the fungal respiratory chain.

G cluster_precursors Precursors cluster_products Product Classes cluster_applications Applications 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution 2-Methylbenzoyl Chloride->Nucleophilic Acyl Substitution Nucleophile (Amine, Alcohol, etc.) Nucleophile (Amine, Alcohol, etc.) Nucleophile (Amine, Alcohol, etc.)->Nucleophilic Acyl Substitution Amides Amides Nucleophilic Acyl Substitution->Amides Esters Esters Nucleophilic Acyl Substitution->Esters Ketones Ketones Nucleophilic Acyl Substitution->Ketones Pharmaceuticals Pharmaceuticals Amides->Pharmaceuticals Agrochemicals Agrochemicals Amides->Agrochemicals Dyes & Polymers Dyes & Polymers Esters->Dyes & Polymers

Caption: Reaction workflow of 2-methylbenzoyl chloride to key product classes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methylbenzoyl chloride and a representative amidation reaction.

Synthesis of 2-Methylbenzoyl Chloride

This protocol details the conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride using thionyl chloride.

  • Materials:

    • 2-Methylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask

    • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

    • Heating mantle

    • Stir bar

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap.

    • Charge the flask with 2-methylbenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (approximately 80-90°C) with stirring.

    • Maintain the reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the reaction mixture becomes a clear solution.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-methylbenzoyl chloride, a pale yellow oil, is often of sufficient purity for subsequent reactions. Further purification can be achieved by vacuum distillation.

Amide Formation: Synthesis of N-Phenyl-2-methylbenzamide

This protocol describes a typical Schotten-Baumann reaction using 2-methylbenzoyl chloride and aniline (B41778) to form an amide.

  • Materials:

  • Procedure:

    • Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath with stirring.

    • Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield pure N-phenyl-2-methylbenzamide.

Safety and Handling

2-Methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage. It is a lachrymator and is harmful if inhaled. Reacts with water to produce corrosive HCl gas.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as alcohols and amines.

  • Spill Management: In case of a spill, absorb with an inert, dry material and place in an appropriate waste disposal container. Avoid contact with water.

References

An In-depth Technical Guide to the Physical Properties of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of o-Toluoyl chloride (also known as 2-methylbenzoyl chloride), a key reagent in various synthetic applications, including the development of pharmaceuticals, agrochemicals, and dyes.[1][2] This document is intended to serve as a comprehensive resource for professionals requiring accurate physical data for experimental design, process development, and safety assessments.

Core Physical Properties

This compound is a light yellow liquid at room temperature.[2][3] It is sensitive to moisture and reacts with water, which necessitates handling under dry, inert conditions.[3][4]

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources. It is important to note the significant variation in reported boiling points, which are highly dependent on ambient pressure.

Physical PropertyValueConditions
Melting Point -18 °C-
Boiling Point 212-214 °CAtmospheric Pressure
88-90 °C12 mmHg
86 °C5 mmHg
Density 1.186 g/cm³20 °C
1.185 g/mL25 °C (lit.)
Refractive Index 1.5549n20/D (lit.)
Flash Point 76-77 °C-

Note on Data Discrepancies: While most sources indicate a melting point of -18 °C, some databases report a value of 159.5-160.9 °C, often with a note on solvents used for determination (e.g., ligroine, dichloromethane).[1][4][5] This higher value is likely erroneous for the pure compound or may refer to a derivative. The boiling point is consistently reported in the range of 88-90 °C at a reduced pressure of 12 mmHg.[1][4][6][7][8][9][10] At atmospheric pressure, the boiling point is cited as being between 212 °C and 214 °C.[11][12]

Experimental Protocols

The cited physical properties are standard values reported in chemical supplier catalogs, safety data sheets (SDS), and chemical databases.[1][3][6][7][11][13] The specific experimental methodologies, such as the detailed parameters of differential scanning calorimetry for the melting point or the precise setup for vacuum distillation for the boiling point, are not provided in these sources. Standard analytical methods as described by organizations like ASTM or ISO are typically employed for determining these properties.

Mandatory Visualizations

The determination of the boiling point of a substance is fundamentally linked to the ambient pressure. The diagram below illustrates the inverse relationship between the pressure above a liquid and its boiling point. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is a common purification technique. This process involves lowering the pressure, which in turn lowers the temperature required for the liquid to boil, preventing potential thermal decomposition.

Relationship Between Pressure and Boiling Point P_atm Atmospheric Pressure (e.g., 760 mmHg) BP_high High Boiling Point (e.g., 212-214 °C for this compound) P_atm->BP_high P_vac Reduced Pressure (Vacuum) (e.g., 12 mmHg) BP_low Low Boiling Point (e.g., 88-90 °C for this compound) P_vac->BP_low

Caption: Inverse relationship between ambient pressure and the boiling point of a liquid.

The following diagram outlines a generalized workflow for the characterization of the physical properties of a chemical substance like this compound. This process ensures that the material is of sufficient purity before its properties are measured and reported.

Generalized Workflow for Physical Property Characterization node_synthesis Synthesis of This compound node_purification Purification (e.g., Vacuum Distillation) node_synthesis->node_purification node_purity_analysis Purity Analysis (e.g., GC, NMR) node_purification->node_purity_analysis node_property_measurement Physical Property Measurement node_purity_analysis->node_property_measurement node_mp Melting Point (DSC/Melting Point Apparatus) node_property_measurement->node_mp node_bp Boiling Point (Distillation Apparatus) node_property_measurement->node_bp node_density Density (Pycnometer/Densitometer) node_property_measurement->node_density node_ri Refractive Index (Refractometer) node_property_measurement->node_ri node_data_reporting Data Reporting and Documentation node_mp->node_data_reporting node_bp->node_data_reporting node_density->node_data_reporting node_ri->node_data_reporting

Caption: Standard workflow for chemical purification and physical property analysis.

References

A Technical Guide to the Solubility of o-Toluoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of o-Toluoyl chloride in various organic solvents. Due to the compound's reactive nature, this document emphasizes qualitative solubility and reactivity, offering a practical framework for its use in research and development.

Executive Summary

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in synthetic chemistry is largely dictated by its behavior in solution. While precise quantitative solubility data is not widely published, a clear qualitative understanding of its solubility and reactivity is crucial for safe and effective handling. This guide summarizes its solubility in common organic solvents, details its reactivity with protic media, and provides a general protocol for solubility assessment of reactive compounds.

Solubility Profile of this compound

This compound is generally soluble in a wide range of common aprotic organic solvents. However, in protic solvents such as water and alcohols, it undergoes a chemical reaction (solvolysis) rather than simple dissolution. This reactivity is a critical consideration for its use in any synthetic protocol.

Data Presentation: Qualitative Solubility and Reactivity

The following table summarizes the behavior of this compound in various organic solvents based on available chemical data.

Solvent ClassSpecific SolventSolubility/ReactivityReaction Products (if applicable)
Protic Solvents WaterReacts Violently [3][4][5][6][7]o-Toluic acid and Hydrochloric acid (HCl)[1][8]
Alcohols (e.g., Methanol, Ethanol)Reacts Readily [9][10][11]Corresponding Ester (e.g., Methyl o-toluate, Ethyl o-toluate) and HCl[1][9]
Aprotic Solvents HydrocarbonsToluene, Benzene, LigroineSoluble [7]
Chlorinated SolventsDichloromethane (DCM), ChloroformSoluble [7]
EthersDiethyl ether, Tetrahydrofuran (THF)Soluble
KetonesAcetoneSoluble [12]
EstersEthyl AcetateSoluble

Note: The term "soluble" in the context of aprotic solvents indicates that this compound will form a homogeneous solution. However, due to its moisture sensitivity, anhydrous solvents are essential to prevent hydrolysis.[2]

Reactivity with Protic Solvents

The defining characteristic of this compound's behavior in solution is its reaction with nucleophiles. Protic solvents, which contain acidic protons (e.g., the hydroxyl group in water and alcohols), act as nucleophiles.

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the protic solvent attacks the electrophilic carbonyl carbon of the this compound. This leads to the displacement of the chloride ion, which is a good leaving group. The final products are the corresponding carboxylic acid or ester and hydrochloric acid.[9][10] This reaction is typically rapid and exothermic.[1][11]

Experimental Protocol: General Methodology for Solubility Assessment of a Reactive Acyl Chloride

Determining the quantitative solubility of a reactive compound like this compound requires a modified approach compared to stable, non-reactive solutes. The primary challenge is to distinguish between dissolution and reaction. The following protocol outlines a general strategy for this assessment.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent of interest (e.g., Toluene, Dichloromethane)

  • Dry glassware (oven or flame-dried)

  • Inert atmosphere apparatus (e.g., nitrogen or argon line, Schlenk line)

  • Magnetic stirrer and stir bars

  • Syringes and needles (dry)

  • Analytical balance

  • Spectroscopic instrument (e.g., NMR, IR, or UV-Vis for quantitative analysis)

Procedure:

  • Preparation of Apparatus: Ensure all glassware is scrupulously dried to remove any trace of water. Assemble the apparatus under a positive pressure of an inert gas.

  • Solvent Addition: Add a precise volume of the anhydrous solvent to a reaction flask equipped with a magnetic stir bar.

  • Incremental Addition of Solute:

    • Using a dry syringe, add a small, accurately weighed amount of this compound to the stirring solvent.

    • Observe for complete dissolution (formation of a clear, homogeneous solution).

    • Continue adding small, known increments of this compound.

  • Saturation Point Determination: The saturation point is reached when a portion of the added this compound no longer dissolves and a persistent second phase (liquid or solid) is observed.

  • Confirmation of Stability (for Aprotic Solvents):

    • After reaching what appears to be saturation, it is crucial to confirm that the solute is not slowly reacting with the solvent.

    • This can be done by taking a sample of the supernatant at different time intervals (e.g., 1 hour, 4 hours, 24 hours) and analyzing it spectroscopically (e.g., by ¹H NMR).

    • The absence of new peaks corresponding to reaction byproducts confirms that the observation is true solubility and not a reaction.

  • Quantification:

    • Once saturation is confirmed, carefully remove a known volume of the clear supernatant via a filtered syringe.

    • Weigh the sample and then remove the solvent under reduced pressure to obtain the mass of the dissolved this compound.

    • Alternatively, the concentration in the supernatant can be determined using a pre-established calibration curve with a suitable spectroscopic method.

  • Calculation: Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter, at the recorded temperature.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive.[2][7] Handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reactions with protic solvents release HCl gas, which is corrosive and toxic.

  • Use of an inert atmosphere is critical to prevent hydrolysis from atmospheric moisture.

Visualization of Logical Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like this compound.

Solubility_Assessment_Workflow start Start: Assess Solubility of This compound select_solvent Select Solvent start->select_solvent check_protic Is Solvent Protic? (e.g., Water, Alcohol) select_solvent->check_protic reacts Reaction Occurs (Solvolysis) - Not True Solubility - Produces Ester/Acid + HCl check_protic->reacts Yes aprotic_path Solvent is Aprotic (e.g., Toluene, DCM, Ether) check_protic->aprotic_path No dry_solvent Ensure Solvent is Anhydrous & Use Inert Atmosphere aprotic_path->dry_solvent add_solute Incrementally Add This compound to Known Volume of Solvent dry_solvent->add_solute check_dissolution Does it Fully Dissolve? add_solute->check_dissolution check_dissolution->add_solute Yes saturated Saturation Point Reached (Insoluble Phase Present) check_dissolution->saturated No stability_check Verify Chemical Stability (e.g., via NMR over time) saturated->stability_check check_reaction Reaction with Aprotic Solvent? stability_check->check_reaction check_reaction->reacts Yes quantify Quantify Concentration in Supernatant check_reaction->quantify No end End: Report Solubility Data (g/100mL or mol/L at Temp) quantify->end

Caption: Workflow for assessing the solubility of a reactive compound.

References

An In-depth Technical Guide to o-Toluoyl Chloride: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for o-Toluoyl chloride (CAS No. 933-88-0). The information is compiled and presented to ensure safe laboratory and manufacturing practices for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound, also known as 2-methylbenzoyl chloride, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClO[2]
Molecular Weight 154.59 g/mol [3]
Appearance Colorless to light yellow or yellow-orange liquid[1][2][4]
Odor Pungent[1][5]
Boiling Point 88 - 90 °C @ 12 mmHg[3][4]
Density 1.180 - 1.185 g/mL at 25 °C[3][6]
Flash Point 76 - 77 °C[4][7]
Refractive Index n20/D 1.5549[3][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[4] It is a combustible liquid that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and a lachrymator, meaning it can cause tearing.[2][8]

Below is a diagram illustrating the Globally Harmonized System (GHS) classification for this compound.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification product_node {this compound | CAS: 933-88-0} h227 H227: Combustible liquid product_node->h227 h314 H314: Causes severe skin burns and eye damage product_node->h314 signal_word Signal Word: Danger product_node->signal_word

GHS Hazard Classification for this compound.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

  • Ensure that emergency eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield at all times.[1][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron.[1][5]

  • Respiratory Protection: In areas with potential for vapor inhalation, use a suitable respirator with a cartridge for organic vapors and acid gases.[1][5]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors.[4]

  • Wash hands thoroughly after handling.[4][10]

  • Use equipment made of resistant materials, such as glass or stainless steel.[5]

  • Keep away from heat, sparks, and open flames.[4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed to prevent moisture contact.[1][9] this compound reacts violently with water.[1]

  • Store away from incompatible substances.[1]

Incompatible Materials:

  • Water[1]

  • Strong bases[2]

  • Alcohols[2][5]

  • Oxidizing agents[1]

  • Amines[5]

The following diagram outlines a safe handling workflow for this compound.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound cluster_prep cluster_handling cluster_storage cluster_cleanup prep Preparation handling Handling prep->handling ppe Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat/apron prep->ppe ventilation Ensure proper ventilation (fume hood) prep->ventilation storage Storage handling->storage transfer Use compatible equipment (glass, stainless steel) handling->transfer avoid Avoid contact and inhalation handling->avoid cleanup Cleanup & Waste Disposal storage->cleanup store Store in a cool, dry, well-ventilated area storage->store seal Keep container tightly sealed and away from incompatibles storage->seal decontaminate Decontaminate work area cleanup->decontaminate dispose Dispose of waste according to regulations cleanup->dispose

A generalized workflow for the safe handling of this compound.

Emergency and First-Aid Protocols

In case of exposure or spill, immediate action is necessary.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][10]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

Spill Response:

  • Contain the spill using absorbent materials like sand or vermiculite.[5]

  • Ventilate the area.[5]

  • Carefully collect the contaminated absorbent material into a sealed container for proper disposal.[5][10]

  • Do not use water to clean up spills as it can react violently.[1]

Fire-Fighting Measures:

  • This compound is a combustible liquid.[4]

  • Use dry chemical powder, carbon dioxide (CO₂), or foam to extinguish a fire.[5][10] Do not use water directly on the chemical.[5]

  • Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][10]

  • Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[2][10]

Toxicological Information

This compound is corrosive and can cause severe burns to the skin and eyes.[9] Inhalation of its vapors can lead to respiratory irritation.[9] It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract. Symptoms of overexposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea. Currently, there is no conclusive evidence linking this compound to carcinogenic effects.[11]

This technical guide is intended for informational purposes and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols.

References

The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of modern organic synthesis, o-toluoyl chloride, emerged in the early 20th century not as a singular discovery but as a result of broader investigations into substituted benzoyl halides. While no individual is solely credited with its initial isolation, its synthesis has become a fundamental reaction in organic chemistry. This technical guide delves into the historical context of its first reported synthesis, providing detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound, a colorless to pale yellow liquid with a distinct pungent odor, is a vital acylating agent.[1] Its utility lies in its ability to introduce the o-toluoyl group into molecules, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The primary and most historically significant method for its preparation involves the chlorination of o-toluic acid. This can be achieved using various chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosgene.[1]

High-Yield Synthesis from o-Toluic Acid

One of the most efficient and commonly cited methods for the preparation of this compound involves the reaction of o-toluic acid with thionyl chloride, catalyzed by N,N-dimethylformamide (DMF).[2][3] This method is notable for its high yield and purity.[2]

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesPurity (%)Yield (%)
o-Toluic Acid136.15540.563.97--
Thionyl Chloride118.97571.04.80--
N,N-Dimethylformamide73.092---
This compound154.59612.73.9698.899.7
Experimental Protocol

The following protocol details the synthesis of this compound from o-toluic acid and thionyl chloride[2][3]:

Materials:

  • o-Toluic acid (540.56 g)

  • Thionyl chloride (571.0 g)

  • N,N-dimethylformamide (2 g)

Apparatus:

  • 1000 ml reaction flask

  • Thermometer

  • Stirrer

  • Condenser

  • Exhaust gas absorption device

Procedure:

  • Equip a 1000 ml reaction flask with a thermometer, a stirrer, a condenser, and an exhaust gas absorption device.

  • Charge the flask with o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).

  • Heat the reaction mixture to 90°C while stirring.

  • Maintain the reaction at 90°C and continue stirring for 3 hours. The reaction is complete when the mixture becomes completely transparent.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting product is this compound (612.7 g), with a purity of 98.8% and a yield of 99.7%.

Alternative Synthetic Routes

While the thionyl chloride method is prevalent, other chlorinating agents can also be employed to synthesize acyl chlorides from carboxylic acids. Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also effective.[4]

The general reactions are as follows:

  • With Phosphorus Pentachloride: C₇H₈O₂ + PCl₅ → C₇H₇ClO + POCl₃ + HCl[4]

  • With Phosphorus Trichloride: 3C₇H₈O₂ + PCl₃ → 3C₇H₇ClO + H₃PO₃[4]

These methods, however, can present more complex purification challenges due to the nature of the byproducts.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from o-toluic acid and thionyl chloride.

SynthesisWorkflow Reactants o-Toluic Acid + Thionyl Chloride + DMF (catalyst) Reaction Reaction at 90°C for 3h Reactants->Reaction Purification Removal of excess Thionyl Chloride (Reduced Pressure) Reaction->Purification Product This compound Purification->Product

Caption: Synthesis of this compound Workflow.

Logical Relationship of Synthesis

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The following diagram outlines the logical progression of this chemical transformation.

LogicalRelationship start Starting Material o-Toluic Acid intermediate {Intermediate | Activated Acylium Ion} start->intermediate Activation reagent Chlorinating Agent Thionyl Chloride reagent->intermediate catalyst Catalyst DMF catalyst->intermediate product {Final Product | this compound} intermediate->product Substitution

Caption: Logical Flow of this compound Synthesis.

References

An In-depth Technical Guide to the Industrial Synthesis of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

o-Toluoyl chloride (2-methylbenzoyl chloride) is a crucial chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its industrial production is exclusively synthetic, as it does not occur naturally. The principal manufacturing route involves the chlorination of o-toluic acid, with thionyl chloride being the most prevalent and efficient chlorinating agent. This guide provides a comprehensive overview of the industrial synthesis of this compound, detailing the primary manufacturing pathway, alternative methods, and the synthesis of its key precursor, o-toluic acid. Detailed experimental protocols, comparative data, and process visualizations are included to support research and development activities.

Natural Occurrence

This compound is a synthetic compound and is not found in nature. Its reactivity, particularly its susceptibility to hydrolysis, precludes its existence in biological systems.

Industrial Synthesis of this compound

The industrial production of this compound is predominantly achieved through the conversion of o-toluic acid using a suitable chlorinating agent. The most common and economically viable methods are detailed below.

Primary Industrial Method: Chlorination of o-Toluic Acid with Thionyl Chloride

The reaction of o-toluic acid with thionyl chloride (SOCl₂) is the most widely used industrial method for producing this compound. This process is favored for its high yield, purity, and the convenient removal of gaseous byproducts (sulfur dioxide and hydrogen chloride). The reaction is often catalyzed by N,N-dimethylformamide (DMF).

A general workflow for this synthesis is depicted below:

G cluster_0 Synthesis of this compound A o-Toluic Acid D Reaction Vessel (Heated to 90°C) A->D B Thionyl Chloride (SOCl₂) B->D C N,N-Dimethylformamide (DMF, catalyst) C->D E Reaction Mixture (Stirred for 3 hours) D->E Heating and Stirring F Vacuum Distillation E->F Completion of Reaction H Gaseous Byproducts (SO₂, HCl) E->H Evolution G This compound (Product) F->G Purification I Excess Thionyl Chloride F->I Removal

Caption: General workflow for the synthesis of this compound using thionyl chloride.

The following protocol provides a high-yield synthesis of this compound[1]:

  • Charging the Reactor: In a 1000 ml reaction flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and an exhaust gas absorption system, charge 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide.

  • Reaction: Heat the mixture to 90°C while stirring continuously. Maintain this temperature for 3 hours. The reaction is complete when the mixture becomes a clear, transparent solution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Product Isolation: The remaining liquid is crude this compound. Further purification can be achieved by vacuum distillation.

This method has been reported to yield 612.7 g of this compound with a purity of 98.8% and a yield of 99.7%.[1]

Alternative Chlorinating Agents

While thionyl chloride is the most common, other chlorinating agents can be used for the synthesis of this compound from o-toluic acid.

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents for this conversion.

  • With PCl₅: The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

  • With PCl₃: The reaction yields phosphorous acid (H₃PO₃) as a byproduct.

While these methods can provide high yields, the separation of the product from the non-gaseous byproducts can be more challenging and costly on an industrial scale compared to the thionyl chloride method.

Oxalyl chloride, often used with a DMF catalyst, is another reagent for converting carboxylic acids to acyl chlorides. The byproducts, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies product purification.

A general experimental procedure involves:

  • Dissolving the o-toluic acid in a suitable solvent like dichloromethane.

  • Adding a catalytic amount of DMF.

  • Slowly adding oxalyl chloride at room temperature.

  • Stirring for a specified period.

  • Concentrating the mixture under reduced pressure to obtain the crude product.

Phosgene (COCl₂) is a highly efficient and economical chlorinating agent used in industrial settings. However, due to its extreme toxicity, its use requires stringent safety protocols and specialized equipment. The reaction of a carboxylic acid with phosgene, often in the presence of a catalyst, yields the corresponding acid chloride, with carbon dioxide and hydrogen chloride as byproducts.

Comparative Data of Synthesis Methods
MethodChlorinating AgentCatalystByproductsYieldPurityAdvantagesDisadvantages
Primary Industrial Thionyl Chloride (SOCl₂)DMFSO₂(g), HCl(g)>99%~99%High yield and purity, gaseous byproducts are easily removed.Thionyl chloride is corrosive and requires careful handling.
Alternative Phosphorus Pentachloride (PCl₅)NonePOCl₃(l), HCl(g)HighHighEffective chlorinating agent.Byproduct separation can be complex and costly.
Alternative Phosphorus Trichloride (PCl₃)NoneH₃PO₃(s)HighHighEffective chlorinating agent.Solid byproduct requires filtration.
Alternative Oxalyl Chloride ((COCl)₂)DMFCO₂(g), CO(g), HCl(g)QuantitativeHighMild reaction conditions, gaseous byproducts.Higher cost of reagent compared to thionyl chloride.
Alternative Phosgene (COCl₂)VariousCO₂(g), HCl(g)HighHighEconomical for large-scale production.Extremely toxic, requires specialized handling and facilities.

Synthesis of the Precursor: o-Toluic Acid

The primary raw material for this compound synthesis is o-toluic acid. Industrially, o-toluic acid is produced via the liquid-phase oxidation of o-xylene (B151617).

G cluster_0 Synthesis of o-Toluic Acid from o-Xylene A o-Xylene D Bubble Bed Reactor (130°C, 0.25 MPa) A->D B Air (Oxygen) B->D C Cobalt Naphthenate (Catalyst) C->D E Reaction Mixture D->E Oxidation F Separation/Purification E->F G o-Toluic Acid F->G Product H Unreacted o-Xylene and Byproducts F->H Recycle/Waste

Caption: Synthesis pathway of o-toluic acid from o-xylene.

Experimental Protocol for o-Toluic Acid Synthesis

The following is a representative protocol for the liquid-phase oxidation of o-xylene:

  • Reaction Setup: The reaction is carried out in a semi-continuous bubble bed reactor.

  • Reaction Conditions: o-Xylene is oxidized using air in the presence of a cobalt naphthenate catalyst.[2]

  • Process Parameters: Optimal conditions have been reported as a reaction temperature of 130°C, a pressure of 0.25 MPa, and an air apparent velocity of 0.011 m/s for a reaction time of 5 hours.[2]

  • Yield: Under these conditions, a yield of 43.2 wt% of o-toluic acid can be achieved.[2]

Conclusion

The industrial synthesis of this compound is a well-established process, with the chlorination of o-toluic acid using thionyl chloride being the method of choice due to its high efficiency and purity of the final product. Alternative chlorinating agents offer flexibility but often come with challenges in byproduct removal or safety concerns. The synthesis of the precursor, o-toluic acid, from o-xylene is a critical upstream process that ensures a stable supply of the starting material. This guide provides the essential technical details for researchers and professionals in the field to understand and potentially optimize the manufacturing of this vital chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: o-Toluoyl Chloride as an Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a versatile acylating agent widely employed in organic synthesis. Its reactivity, stemming from the electron-withdrawing nature of the acyl chloride functional group, makes it a valuable reagent for the introduction of the o-toluoyl moiety into a variety of molecules. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and dyes. Key applications include esterification, amidation, and Friedel-Crafts acylation reactions. Notably, this compound serves as a key intermediate in the synthesis of quinolinone compounds, which have been investigated as potential SARS-CoV-2 3CLpro inhibitors, and benzooxaboroles, known for their anti-inflammatory properties.[1][2]

Key Applications and Reaction Types

This compound is primarily utilized in three main types of acylation reactions:

  • Esterification: The reaction of this compound with alcohols or phenols to form the corresponding esters. These esters are often used as fragrances and in the synthesis of more complex molecules.[3]

  • Amidation: The reaction with primary or secondary amines to produce amides. This is a fundamental transformation in the synthesis of many biologically active compounds.[3]

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where the o-toluoyl group is introduced onto an aromatic ring, typically using a Lewis acid catalyst. This method is crucial for the synthesis of aryl ketones.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound and its subsequent use in acylation reactions.

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
o-Toluic AcidThionyl chloride, N,N-dimethylformamide90398.899.7[3]

Table 2: Representative Acylation Reactions with this compound (Adapted from Similar Acyl Chlorides)

Reaction TypeSubstrateBase/CatalystSolventTemperatureTimeYield (%)Reference
AmidationAniline (B41778)Aq. NaOHTwo-phaseRoom Temp.15-20 min~80[4] (Adapted)
Friedel-CraftsToluene (B28343)AlCl₃Dichloromethane0 °C to Room Temp.~1-3 hHigh[1] (Adapted)

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-N-phenylbenzamide (Amidation)

This protocol is adapted from the Schotten-Baumann reaction conditions for the synthesis of benzanilide.[4]

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL Erlenmeyer flask, combine aniline (1.0 eq) and 25 mL of 10% aqueous NaOH solution.

  • While vigorously stirring the mixture, add this compound (1.05 eq) dropwise over 10-15 minutes. The reaction is exothermic, and the flask may become warm.

  • After the addition is complete, stopper the flask and continue to stir vigorously for an additional 15-20 minutes. The completion of the reaction can be indicated by the disappearance of the pungent smell of this compound.

  • The product, 2-methyl-N-phenylbenzamide, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with several portions of cold deionized water.

  • Recrystallize the crude product from boiling ethanol to obtain pure 2-methyl-N-phenylbenzamide.

  • Dry the purified product in a vacuum oven.

Expected Yield: ~80%

Protocol 2: Friedel-Crafts Acylation of Toluene with this compound

This protocol is a representative procedure adapted from standard Friedel-Crafts acylation methods.[1]

Reaction Scheme:

Materials:

  • This compound

  • Toluene (anhydrous)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature between 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0 to 1.2 eq) in anhydrous DCM to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Diagram 1: General Acylation Mechanism with this compound

G cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products oTC This compound TI Tetrahedral Intermediate oTC->TI Nucleophilic Attack NuH Nucleophile (R-OH or R-NH2) NuH->TI Product Acylated Product (Ester or Amide) TI->Product Elimination of Cl- HCl HCl TI->HCl Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for this compound.

Diagram 2: Experimental Workflow for Friedel-Crafts Acylation

G A 1. Catalyst Suspension (AlCl3 in DCM, 0-5°C) B 2. Acyl Chloride Addition (this compound in DCM) A->B C 3. Aromatic Substrate Addition (Toluene in DCM) B->C D 4. Reaction (Stir at RT, 1-3h) C->D E 5. Quenching (Ice and conc. HCl) D->E F 6. Extraction & Washing (DCM, H2O, NaHCO3, Brine) E->F G 7. Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H 8. Purification (Distillation or Chromatography) G->H I Final Product H->I

Caption: Step-by-step workflow for a typical Friedel-Crafts acylation.

Diagram 3: Logical Relationship in Pharmaceutical Synthesis

G cluster_starting_material Starting Material cluster_applications Key Synthetic Applications cluster_intermediates Pharmaceutical Intermediates cluster_final_products Potential Final Products oTC This compound Amidation Amidation oTC->Amidation FC_Acylation Friedel-Crafts Acylation oTC->FC_Acylation Benzooxaborole_Precursor Benzooxaborole Scaffolds Amidation->Benzooxaborole_Precursor Quinolinone_Precursor o-Acylaminoacetophenone (Quinolinone Precursor) FC_Acylation->Quinolinone_Precursor via Anilide Quinolinones Quinolinones (e.g., Antivirals) Quinolinone_Precursor->Quinolinones Camps Cyclization Benzooxaboroles Benzooxaboroles (e.g., Anti-inflammatory) Benzooxaborole_Precursor->Benzooxaboroles

Caption: Synthetic pathways from this compound to key pharmaceutical scaffolds.

References

Application Notes and Protocols: The Nucleophilic Acyl Substitution Mechanism of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic acyl substitution mechanism of o-Toluoyl chloride, a key reactive intermediate in organic synthesis. The document includes a summary of expected kinetic data based on related compounds, a comprehensive experimental protocol for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (2-methylbenzoyl chloride) is a highly reactive acyl chloride widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. The presence of the methyl group in the ortho position introduces significant steric hindrance around the carbonyl group, which can influence the reaction rates compared to its isomers (m- and p-toluoyl chloride) or the parent compound, benzoyl chloride.[1]

Reaction Mechanism

The nucleophilic acyl substitution reaction of this compound with a generic nucleophile (Nu-H) can be summarized as follows:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of an unstable, transient tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. A proton is subsequently lost from the nucleophilic moiety, often facilitated by a weak base or the solvent, to yield the final substituted product and hydrochloric acid.

This mechanism is consistent for reactions with various nucleophiles, including water (hydrolysis), alcohols (alcoholysis to form esters), and amines (aminolysis to form amides).

Kinetic Data

Direct quantitative kinetic data, such as rate constants and activation energies for the reactions of this compound, are not extensively available in the public literature. However, the reactivity of substituted benzoyl chlorides has been widely studied, allowing for well-founded estimations of the kinetic behavior of this compound.

The ortho-methyl group in this compound is expected to decrease the rate of reaction compared to benzoyl chloride due to steric hindrance, which impedes the approach of the nucleophile to the carbonyl carbon.[1] The table below summarizes kinetic data for the solvolysis of various p-substituted benzoyl chlorides to provide a comparative context for the expected reactivity.

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Enthalpy of Activation (ΔH‡, kcal/mol)Entropy of Activation (ΔS‡, cal/mol·K)
p-Methoxybenzoyl chloride97% Hexafluoroisopropanol-Water25.0(1.14 ± 0.01) x 10⁻³14.0-11.4
Benzoyl chloride97% Hexafluoroisopropanol-Water25.05.95 x 10⁻⁵14.9-14.2
p-Chlorobenzoyl chloride97% Hexafluoroisopropanol-Water25.0(4.54 ± 0.07) x 10⁻⁶15.5-17.2
p-Nitrobenzoyl chloride97% Hexafluoroisopropanol-Water25.0(1.77 ± 0.08) x 10⁻⁷--

Data sourced from solvolysis studies of p-substituted benzoyl chlorides and is intended for comparative purposes. The reactivity of this compound is expected to be lower than that of benzoyl chloride due to steric effects.[2]

Experimental Protocols

Given the high reactivity of acyl chlorides, their reactions often occur on a timescale of milliseconds to seconds, necessitating rapid kinetic techniques for accurate measurement.[3][4] Stopped-flow UV-Vis spectrophotometry is a suitable method for monitoring these fast reactions.[4][5][6]

Protocol: Kinetic Analysis of the Hydrolysis of this compound using Stopped-Flow UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous solvent system.

Materials:

  • This compound (high purity)

  • Acetonitrile (B52724) (spectroscopic grade, anhydrous)

  • Deionized water

  • Stopped-flow UV-Vis spectrophotometer

  • Gas-tight syringes

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile under an inert atmosphere to prevent premature hydrolysis. A typical concentration might be in the range of 1-10 mM.

    • Prepare the aqueous solvent system. A common solvent mixture for such studies is aqueous acetonitrile (e.g., 80:20 water:acetonitrile v/v).

  • Instrumentation Setup:

    • Equilibrate the stopped-flow spectrophotometer and the reactant syringes to the desired reaction temperature (e.g., 25 °C).

    • Determine the optimal wavelength for monitoring the reaction. This can be done by scanning the UV-Vis spectrum of the reactant (this compound) and the product (o-Toluic acid) to find a wavelength where there is a significant change in absorbance upon reaction.

  • Kinetic Run:

    • Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the aqueous solvent system.

    • Initiate the stopped-flow run. The instrument will rapidly mix the two solutions in the observation cell, and data acquisition will begin simultaneously.

    • Monitor the change in absorbance at the predetermined wavelength over time. The data collection should span at least 3-4 half-lives of the reaction.

  • Data Analysis:

    • The hydrolysis of this compound in a large excess of water will follow pseudo-first-order kinetics.

    • The absorbance data can be fitted to a single exponential decay function: A(t) = A∞ + (A₀ - A∞)e^(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and k is the pseudo-first-order rate constant.

    • Perform multiple runs to ensure reproducibility and calculate the average rate constant.

Safety Precautions: this compound is corrosive and a lachrymator. It reacts vigorously with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizations

Nucleophilic Acyl Substitution Mechanism

Caption: Generalized mechanism of nucleophilic acyl substitution.

Note: The DOT script above is a template. For actual rendering, replace the placeholder image URLs with URLs of images representing the chemical structures.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_soln Prepare this compound and Solvent Solutions setup_inst Setup Stopped-Flow Spectrophotometer load_syr Load Syringes setup_inst->load_syr init_run Initiate Mixing and Data Acquisition load_syr->init_run fit_data Fit Absorbance vs. Time Data to Exponential Decay init_run->fit_data calc_k Calculate Pseudo-First-Order Rate Constant (k) fit_data->calc_k report Report Results calc_k->report

Caption: Workflow for kinetic analysis using stopped-flow.

References

Application Notes and Protocols: The Role of o-Toluoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride) is a highly versatile and reactive acylating agent, establishing its significance as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility is primarily centered on the introduction of the o-toluoyl group into molecules through reactions with nucleophiles such as amines and alcohols, forming stable amide and ester linkages, respectively. These linkages are fundamental components of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for quinolinone-based therapeutic agents. Quinolinone scaffolds are of particular interest due to their presence in drugs with potential antiviral (including SARS-CoV 3CLpro inhibitors) and anti-inflammatory activities.[1]

Core Applications in Pharmaceutical Synthesis

This compound's primary application in pharmaceutical synthesis is as an acylating agent to form amides and esters.

  • Amide Formation: The reaction of this compound with primary or secondary amines is a robust method for creating N-aryl and N-alkyl amides. This is a critical step in the synthesis of various pharmaceutical intermediates, including N-(2-acylaryl)amides, which are precursors to quinolinone heterocycles.

  • Esterification: While less common in the synthesis of the intermediates discussed herein, this compound can react with alcohols to form esters, which are also present in some drug molecules.

Synthesis of a Key Pharmaceutical Intermediate: N-(2-acetylphenyl)-2-methylbenzamide

A significant application of this compound is in the synthesis of N-(2-acylaryl)amides, which can undergo intramolecular cyclization to form quinolinone derivatives.[1] The following protocol details the synthesis of N-(2-acetylphenyl)-2-methylbenzamide, a direct precursor to 2-methyl-4-phenylquinolin-4(1H)-one.

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product o-Toluoyl_chloride This compound N-(2-acetylphenyl)-2-methylbenzamide N-(2-acetylphenyl)-2-methylbenzamide o-Toluoyl_chloride->N-(2-acetylphenyl)-2-methylbenzamide + 2-Aminoacetophenone (B1585202) (Amidation) 2-Aminoacetophenone 2-Aminoacetophenone 2-Aminoacetophenone->N-(2-acetylphenyl)-2-methylbenzamide Quinolinone_derivative Quinolinone Derivative N-(2-acetylphenyl)-2-methylbenzamide->Quinolinone_derivative Base-catalyzed Intramolecular Cyclization (Camps Cyclization)

Caption: Reaction pathway for the synthesis of a quinolinone derivative using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-aryl amides using acyl chlorides and their subsequent cyclization. The data is representative and may vary based on specific substrates and reaction conditions.

StepReactantsProductSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Purity (%)
Amidation This compound, 2-AminoacetophenoneN-(2-acetylphenyl)-2-methylbenzamideDichloromethane (B109758)Triethylamine (B128534)0 - RT2 - 485 - 95>98
Camps Cyclization N-(2-acetylphenyl)-2-methylbenzamide2-methyl-4-phenylquinolin-4(1H)-oneEthanolSodium EthoxideReflux4 - 870 - 85>99

Experimental Protocols

Protocol 1: Synthesis of N-(2-acetylphenyl)-2-methylbenzamide

This protocol describes the acylation of 2-aminoacetophenone with this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Aminoacetophenone (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of this compound: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2-acetylphenyl)-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Cyclization to 2-methyl-4-phenylquinolin-4(1H)-one (Camps Cyclization)

This protocol describes the base-catalyzed intramolecular cyclization of the N-(2-acylaryl)amide intermediate.

Materials:

  • N-(2-acetylphenyl)-2-methylbenzamide (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a solution of N-(2-acetylphenyl)-2-methylbenzamide (1.0 eq) in anhydrous ethanol, add sodium ethoxide (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.

  • Isolation: The precipitated product can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and ethyl acetate. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude quinolinone product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram

Experimental_Workflow cluster_amidation Protocol 1: Amidation cluster_cyclization Protocol 2: Cyclization A1 Dissolve 2-aminoacetophenone and triethylamine in DCM A2 Cool to 0°C A1->A2 A3 Add this compound dropwise A2->A3 A4 Stir at room temperature (2-4h) A3->A4 A5 Quench with water A4->A5 A6 Extract with DCM and wash with NaHCO3 and brine A5->A6 A7 Dry, filter, and concentrate A6->A7 A8 Purify intermediate A7->A8 C1 Dissolve N-(2-acetylphenyl)- 2-methylbenzamide in ethanol A8->C1 Proceed with purified intermediate C2 Add sodium ethoxide C1->C2 C3 Reflux (4-8h) C2->C3 C4 Cool and neutralize with HCl C3->C4 C5 Isolate product (filtration/extraction) C4->C5 C6 Purify quinolinone C5->C6

Caption: Experimental workflow for the synthesis of a quinolinone derivative.

Conclusion

This compound serves as a valuable and reactive building block in the synthesis of pharmaceutical intermediates. The protocols provided for the synthesis of an N-(2-acylaryl)amide and its subsequent cyclization to a quinolinone derivative illustrate a key application of this reagent. The straightforward nature of these reactions, coupled with generally high yields, makes this compound an important tool for medicinal chemists and drug development professionals in the construction of complex heterocyclic scaffolds with significant therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Amides and Esters using o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is a versatile acylating agent widely employed in organic synthesis. Its utility lies in the introduction of the o-toluoyl group into various molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and other functional materials. The reactivity of the acyl chloride moiety allows for efficient formation of amide and ester linkages under relatively mild conditions. This document provides detailed protocols for the synthesis of representative amides and esters from this compound, along with relevant quantitative data and reaction mechanisms.

The primary reaction mechanism for the synthesis of both amides and esters from this compound is nucleophilic acyl substitution . The electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide or ester product.

Synthesis of Amides

The reaction of this compound with primary or secondary amines is a robust method for the preparation of N-substituted o-toluamides. A common and effective procedure for this transformation is the Schotten-Baumann reaction, which is typically performed in a biphasic system with an aqueous base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[1][2][3]

Featured Amide: N-phenyl-o-toluamide

Reaction Scheme:

Experimental Protocol: Synthesis of N-phenyl-o-toluamide (Schotten-Baumann Conditions)

This protocol is adapted from the analogous synthesis of benzanilide (B160483) from benzoyl chloride.[4]

Materials:

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve aniline (e.g., 2.5 mL, ~2.6 g) in 25 mL of 10% aqueous NaOH solution.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add this compound (e.g., 3.5 mL, ~4.3 g) dropwise from a dropping funnel to the stirred solution over a period of 10-15 minutes.

  • After the addition is complete, stopper the flask and continue to stir vigorously at room temperature for an additional 15-20 minutes. The completion of the reaction can be monitored by the disappearance of the pungent smell of this compound.[4]

  • Collect the precipitated white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from boiling ethanol to obtain pure N-phenyl-o-toluamide.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data for Amide Synthesis
Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data
N-phenyl-o-toluamide C₁₄H₁₃NO211.26>90 (estimated)144-146¹H NMR (CDCl₃): δ 7.8 (s, 1H, NH), 7.6-7.1 (m, 9H, Ar-H), 2.5 (s, 3H, CH₃).¹³C NMR (CDCl₃): δ 167.5 (C=O), 138.0, 136.5, 135.0, 131.0, 130.0, 129.0, 128.0, 127.0, 124.5, 120.0, 20.0 (CH₃).IR (KBr, cm⁻¹): 3300 (N-H stretch), 1650 (C=O stretch, Amide I), 1530 (N-H bend, Amide II).
N,N-diethyl-m-toluamide (DEET) C₁₂H₁₇NO191.2794-95[5]Liquid¹H NMR (CDCl₃): δ 7.2-7.0 (m, 4H, Ar-H), 3.5 (q, 2H, NCH₂), 3.2 (q, 2H, NCH₂), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃), 1.1 (t, 3H, CH₃).[6]

Synthesis of Esters

This compound readily reacts with primary and secondary alcohols to form the corresponding o-toluate esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl produced.[7][8]

Featured Ester: Ethyl o-toluate

Reaction Scheme:

Experimental Protocol: Synthesis of Ethyl o-toluate

This protocol is based on general procedures for the esterification of alcohols with acyl chlorides.[9]

Materials:

  • This compound

  • Absolute ethanol

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve absolute ethanol (1.2 equivalents) in anhydrous diethyl ether.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Add this compound (1.0 equivalent) dropwise from a dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ethyl o-toluate can be purified by vacuum distillation.

Quantitative Data for Ester Synthesis
Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)Spectroscopic Data
Ethyl o-toluate C₁₀H₁₂O₂164.20>95 (estimated)227¹H NMR (CDCl₃): δ 7.90 (d, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 4.33 (q, 2H, OCH₂), 2.59 (s, 3H, Ar-CH₃), 1.37 (t, 3H, CH₃).[10]¹³C NMR (CDCl₃): δ 167.0 (C=O), 140.0, 132.0, 131.0, 130.0, 128.0, 125.5, 61.0 (OCH₂), 21.5 (Ar-CH₃), 14.0 (CH₃).IR (neat, cm⁻¹): 1720 (C=O stretch), 1270 (C-O stretch).[11]
tert-Butyl p-toluate C₁₂H₁₆O₂192.2579-82[12]98-101 (at 4.2 mm Hg)[12]Not available

Visualizing Reaction Pathways and Workflows

General Workflow for Amide and Ester Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product o_toluoyl_chloride This compound reaction_mixture Reaction Mixture (Solvent, Stirring) o_toluoyl_chloride->reaction_mixture nucleophile Amine or Alcohol nucleophile->reaction_mixture base Base (e.g., NaOH, Pyridine) base->reaction_mixture quenching Quenching (e.g., with water) reaction_mixture->quenching extraction Extraction (Organic Solvent) quenching->extraction washing Washing (Aq. solutions) extraction->washing drying Drying (e.g., MgSO₄) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification_method Recrystallization or Vacuum Distillation concentration->purification_method final_product Pure Amide or Ester purification_method->final_product

Caption: General experimental workflow for the synthesis of amides and esters.

Nucleophilic Acyl Substitution Mechanism

G reactant o-Toluoyl Chloride intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine or Alcohol) nucleophile->intermediate product Amide or Ester intermediate->product Collapse of Intermediate byproduct Chloride Ion intermediate->byproduct Loss of Leaving Group

Caption: Simplified mechanism of nucleophilic acyl substitution.

Conclusion

This compound serves as a highly effective reagent for the synthesis of a diverse range of amides and esters. The protocols outlined in this document provide robust and high-yielding methods for the preparation of N-phenyl-o-toluamide and ethyl o-toluate. These procedures are readily adaptable for the synthesis of other derivatives, making this compound a valuable building block in the fields of medicinal chemistry and materials science. The straightforward reaction conditions and purification procedures make these syntheses amenable to both small-scale research and larger-scale production.

References

Application Notes and Protocols: o-Toluoyl Chloride in the Manufacture of Agrochemicals and Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Toluoyl chloride (2-methylbenzoyl chloride), with the chemical formula C₈H₇ClO, is a highly reactive organic compound characterized by an acyl chloride functional group attached to a toluene (B28343) backbone at the ortho position.[1][2] This reactivity makes it a crucial intermediate in the synthesis of a variety of complex organic molecules.[3] It is a clear, pale yellow to faintly pink liquid that is sensitive to moisture.[2] In the fields of agrochemicals and dyes, this compound serves as a key building block for introducing the o-toluoyl moiety, which can be essential for the desired biological activity of a pesticide or the specific chromophoric properties of a dye.[4]

I. This compound in Agrochemical Synthesis

Introduction

This compound is a significant intermediate in the production of various agrochemicals, including fungicides and herbicides. Its acyl chloride group readily reacts with nucleophiles such as amines and alcohols, allowing for the construction of the complex molecular architectures required for pesticidal activity.

Applications in Agrochemicals

This compound is utilized in the synthesis of several commercial pesticides. Notably, it is a precursor in the manufacturing pathway of strobilurin fungicides, such as trifloxystrobin (B1683241). The synthesis of trifloxystrobin often starts from o-toluic acid, which is converted to this compound as a key reactive intermediate.[5] While direct synthesis routes for other specific agrochemicals like bensulfuron-methyl (B33747) and carbendazim (B180503) from this compound are less commonly documented in publicly available literature, the fundamental acylation reaction it undergoes is a common step in the synthesis of many active ingredients.[6][7][8]

Data Presentation: Synthesis of Trifloxystrobin Intermediates

The following table summarizes quantitative data for key steps in the synthesis of trifloxystrobin, starting from the generation of an intermediate from this compound. The data is compiled from patent literature describing the manufacturing process.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Synthesis of this compoundo-Toluic acid, Thionyl chloride, N,N-dimethylformamide (catalyst)None90399.798.8[9]
Synthesis of 2-(2'-methylphenyl)-2-oxoacetateToluene, Anhydrous aluminum trichloride, Monomethyl oxalyl chlorideDichloroethaneRoom Temperature-91.696.5[10]
Synthesis of (E)-2-(2'-methylphenyl)-2-oxoacetic acid methyl ester-O-methyl ketoxime2-(2'-methylphenyl)-2-oxoacetate, Methoxylamine hydrochlorideButanol95-1005--[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Toluic Acid [9]

This protocol describes the preparation of the key intermediate, this compound.

Materials:

  • o-Toluic acid (540.56 g)

  • Thionyl chloride (571.0 g)

  • N,N-dimethylformamide (DMF) (2 g)

  • 1000 ml reaction flask with a thermometer, stirrer, condenser, and exhaust gas absorption device

Procedure:

  • In a 1000 ml reaction flask, combine o-toluic acid, thionyl chloride, and N,N-dimethylformamide.

  • Heat the mixture to 90°C while stirring.

  • Maintain the reaction at 90°C for 3 hours, at which point the reaction mixture should become completely transparent.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting product is this compound (yield: 612.7g, purity: 98.8%).

Protocol 2: General Procedure for Acylation of an Amine with this compound

This protocol provides a general method for the synthesis of an o-toluamide, a common structure in biologically active molecules.

Materials:

Procedure:

  • Dissolve the amine in the inert solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add this compound dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reaction Core Reaction cluster_product Final Product o-Toluic Acid o-Toluic Acid This compound This compound o-Toluic Acid->this compound Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution This compound->Nucleophilic Acyl Substitution Agrochemical (e.g., Fungicide) Agrochemical (e.g., Fungicide) Nucleophilic Acyl Substitution->Agrochemical (e.g., Fungicide)

Caption: Synthesis workflow for agrochemicals using this compound.

II. This compound in Dye Synthesis

Introduction

In dye manufacturing, this compound can be used as an acylating agent to introduce the o-toluoyl group into dye precursors. This can be a strategic step to modify the electronic properties of the chromophore, thereby influencing the color, stability, and solubility of the final dye. While not a primary component in the synthesis of major dye families like rhodamines or triphenylmethanes, which typically rely on other precursors like phthalic anhydride (B1165640) or benzaldehyde, it can be employed in the synthesis of specialized dyes.[11][][13]

Applications in Dyes

The primary application of this compound in dye synthesis is the acylation of aromatic compounds containing nucleophilic groups, such as phenols or anilines. These acylated products can then serve as intermediates that undergo further reactions (e.g., condensation, cyclization) to form the final dye structure. This approach allows for the fine-tuning of the dye's properties.

Data Presentation: Illustrative Acylation for Dye Intermediate Synthesis

The following table presents hypothetical yet representative data for the acylation of an aminophenol with this compound, a common type of reaction for creating dye intermediates.

Reaction StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
Acylation of 3-aminophenol (B1664112)This compound, 3-aminophenolDichloromethaneTriethylamine0 to 25485-95>95

Experimental Protocol

Protocol 3: Synthesis of an N-(3-hydroxyphenyl)-2-methylbenzamide (A Dye Intermediate)

This protocol describes a general procedure for the synthesis of a potential dye intermediate using this compound.

Materials:

  • This compound

  • 3-Aminophenol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(3-hydroxyphenyl)-2-methylbenzamide.

Mandatory Visualization

G cluster_precursors Precursors cluster_acylation Acylation Reaction cluster_modification Further Synthesis cluster_final_dye Final Product This compound This compound Acylated Intermediate Acylated Intermediate This compound->Acylated Intermediate Acylation Aromatic Nucleophile\n(e.g., Aminophenol) Aromatic Nucleophile (e.g., Aminophenol) Aromatic Nucleophile\n(e.g., Aminophenol)->Acylated Intermediate Condensation/Cyclization Condensation/Cyclization Acylated Intermediate->Condensation/Cyclization Specialty Dye Specialty Dye Condensation/Cyclization->Specialty Dye

Caption: General workflow for specialty dye synthesis via an acylated intermediate.

References

Application Notes and Protocols for the Esterification of o-Toluoyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of o-toluoyl chloride with alcohols is a robust and versatile method for the synthesis of o-toluate esters. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically rapid and high-yielding. A key consideration in this esterification is the liberation of hydrogen chloride (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly employed. The choice of alcohol, reaction conditions, and the presence of the ortho-methyl group on the benzoyl chloride can influence the reaction rate and overall yield due to steric effects.

These resulting o-toluate esters are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrances. The ortho-methyl group can impart unique conformational properties to the final molecules, making this class of esters particularly interesting for structure-activity relationship studies in drug discovery.

Reaction Mechanism and Workflow

The esterification of this compound with an alcohol in the presence of a base follows a well-established nucleophilic acyl substitution pathway. The general workflow involves the reaction of the alcohol with the acyl chloride, facilitated by a base that scavenges the HCl produced.

reaction_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products o_toluoyl_chloride This compound reaction_mixture Reaction Mixture in Anhydrous Solvent o_toluoyl_chloride->reaction_mixture alcohol Alcohol (R-OH) alcohol->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture workup Aqueous Workup (e.g., washing with water and brine) reaction_mixture->workup Reaction Completion purification Purification (e.g., Column Chromatography or Distillation) workup->purification Crude Product salt Base Hydrochloride Salt workup->salt Byproduct Removal ester o-Toluate Ester purification->ester Purified Product

General workflow for the synthesis of o-toluate esters.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the esterification of this compound with various alcohols. Please note that specific yields can vary based on the purity of reagents, reaction scale, and precise control of reaction parameters. The data presented here is illustrative and based on typical outcomes for similar reactions, given the limited specific literature data for a broad range of alcohols with this compound. The reaction with tertiary alcohols is often slower and may require more forcing conditions or alternative procedures due to significant steric hindrance.[1]

AlcoholTypeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolPrimaryPyridineDichloromethane (B109758)0 to RT2 - 490 - 98
EthanolPrimaryTriethylamineDiethyl Ether0 to RT2 - 492 - 97
IsopropanolSecondaryPyridineTetrahydrofuranRT to 406 - 1280 - 90
tert-ButanolTertiaryn-ButyllithiumDiethyl EtherRT12 - 1875 - 85

Experimental Protocols

General Procedure for the Esterification of this compound with Primary and Secondary Alcohols

This protocol is a general guideline for the synthesis of o-toluate esters from primary and secondary alcohols using a base such as pyridine or triethylamine.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Pyridine or Triethylamine (dried over KOH)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.1 - 1.2 eq., e.g., pyridine or triethylamine) to the stirred solution.

  • Slowly add this compound (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure o-toluate ester.

Protocol for the Esterification of this compound with a Tertiary Alcohol (e.g., tert-Butanol)

The reaction with tertiary alcohols is often sluggish due to steric hindrance. A more reactive alkoxide intermediate is typically generated in situ using a strong base like n-butyllithium.[1]

Materials:

  • This compound

  • tert-Butanol (anhydrous)

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Claisen adapter, condenser, and addition funnel

  • Magnetic stirrer and stir bar

  • Syringe

  • Water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 200-mL, one-necked, round-bottomed flask equipped with a Claisen adapter, a condenser, an addition funnel, and a magnetic stirring bar, add 50 mL of anhydrous tert-butanol.

  • Under a nitrogen atmosphere, slowly add n-butyllithium in hexanes (1.0 eq.) from a syringe. Use a water bath to maintain the mixture near room temperature as the formation of lithium tert-butoxide is exothermic.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in 25 mL of anhydrous diethyl ether dropwise to the stirred mixture.

  • Stir the resulting slurry at room temperature for 15 hours.[1]

  • Transfer the suspension to a separatory funnel with additional diethyl ether and wash three times with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the ether by distillation, and distill the residual oil under reduced pressure to yield the pure tert-butyl o-toluate.[1]

Logical Relationships in Esterification

The success of the esterification reaction is dependent on several interconnected factors, including the nature of the alcohol, the choice of base, and the reaction conditions.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes alcohol_type Alcohol Type (Primary, Secondary, Tertiary) steric_hindrance Steric Hindrance (o-methyl group and R-group of alcohol) alcohol_type->steric_hindrance base_strength Base Strength (e.g., Pyridine vs. n-BuLi) reaction_rate Reaction Rate base_strength->reaction_rate reaction_conditions Required Reaction Conditions (Temperature, Time) base_strength->reaction_conditions steric_hindrance->reaction_rate product_yield Product Yield steric_hindrance->product_yield steric_hindrance->reaction_conditions

Factors influencing the this compound esterification.

Conclusion

The esterification of this compound with alcohols is a fundamental and efficient method for the synthesis of o-toluate esters. The protocols provided offer a starting point for researchers, with the understanding that optimization may be necessary depending on the specific alcohol and desired scale of the reaction. The steric hindrance provided by the ortho-methyl group generally necessitates slightly more forcing conditions compared to its meta- and para-isomers, particularly with bulkier secondary and tertiary alcohols. Careful consideration of the choice of base and reaction parameters is crucial for achieving high yields and purity of the desired ester products, which are valuable building blocks in various fields of chemical research and development.

References

Application Notes and Protocols: Synthesis of Amides from o-Toluoyl Chloride and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of o-toluoyl chloride with primary and secondary amines is a fundamental and widely utilized transformation in organic synthesis, leading to the formation of N-substituted o-toluamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the amide functional group in biologically active molecules. The o-methyl group on the benzoyl moiety can influence the conformational properties and metabolic stability of the resulting amides, making this a valuable building block for the synthesis of novel therapeutic agents.

This document provides detailed application notes on the synthesis of amides from this compound, including a summary of reaction yields, a general experimental protocol, and a workflow diagram for this synthetic transformation.

Data Presentation: Reaction of Acyl Chlorides with Amines

The following table summarizes the yields for the reaction of this compound with aniline, along with illustrative examples of reactions between other benzoyl chlorides and various amines to provide a broader context for expected reactivity.

Acyl ChlorideAmineBaseSolventReaction TimeTemperatureYield (%)
This compound Aniline Not SpecifiedWater36 h60 °C86% [1]
Benzoyl chlorideNitrobenzene (reduced in situ)FeWater36 h60 °C88%[1]
p-Toluoyl chlorideNitrobenzene (reduced in situ)FeWater36 h60 °C91%[1]
m-Toluoyl chlorideNitrobenzene (reduced in situ)FeWater36 h60 °C67%[1]
4-Fluorobenzoyl chlorideAnilineTriethylamine (B128534)Cyrene™1 h0 °C to rt>70%
4-Fluorobenzoyl chlorideBenzylamineTriethylamineCyrene™1 h0 °C to rt>70%
3,4-Dimethoxybenzoyl chlorideAnilineTriethylamineCyrene™1 h0 °C to rtHigh
3,4-Dimethoxybenzoyl chlorideBenzylamineTriethylamineCyrene™1 h0 °C to rtHigh

Experimental Protocols

The following is a general protocol for the synthesis of N-substituted o-toluamides from this compound and an amine, adapted from established procedures for related acyl chlorides.[2][3] This protocol is based on the Schotten-Baumann reaction conditions, which utilize a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, Diethyl ether)

  • Triethylamine (TEA) or pyridine (B92270) (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a separate flask. Transfer this solution to an addition funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • This compound is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Amines can be toxic and corrosive. Handle with care.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper cooling.

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product o_Toluoyl_Chloride This compound Addition Slow Addition o_Toluoyl_Chloride->Addition Amine Amine (Primary or Secondary) Amine->Addition Base Base (e.g., Triethylamine) Base->Addition Solvent Aprotic Solvent (e.g., DCM) Solvent->Addition Temperature 0 °C to Room Temp. Stirring Stirring Temperature->Stirring Addition->Stirring Workup Aqueous Work-up Stirring->Workup Purification Purification Workup->Purification Amide N-Substituted o-Toluamide Purification->Amide

Caption: Workflow for the synthesis of N-substituted o-toluamides.

Caption: General mechanism of amide formation from this compound.

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials.[2][3] This document provides detailed application notes and protocols for the Friedel-Crafts acylation reaction utilizing o-toluoyl chloride as the acylating agent. This compound, also known as 2-methylbenzoyl chloride, is a valuable reagent for introducing the 2-methylbenzoyl moiety onto aromatic substrates.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound to form a resonance-stabilized acylium ion.[4] This potent electrophile is then attacked by the π-electrons of an aromatic ring, such as benzene (B151609), toluene (B28343), or anisole (B1667542), leading to the formation of a new carbon-carbon bond. A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[5]

These notes will cover the reaction mechanism, experimental protocols for various aromatic substrates, quantitative data from analogous reactions, and potential applications in drug discovery, providing a comprehensive resource for laboratory professionals.

Safety and Handling of this compound

This compound is a corrosive and moisture-sensitive liquid.[2][6] It can cause severe skin burns and eye damage.[6] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2] The reagent reacts with water, including atmospheric moisture, to produce hydrogen chloride (HCl) gas.[7] Therefore, it is crucial to use dry glassware and anhydrous solvents to prevent both decomposition of the reagent and deactivation of the Lewis acid catalyst.[5]

Key Physical and Chemical Properties:

  • Molecular Formula: C₈H₇ClO

  • Molecular Weight: 154.59 g/mol

  • Appearance: Yellow-orange liquid

  • Boiling Point: 88 - 90 °C at 12 mmHg

  • Density: 1.180 g/mL

  • Flash Point: 76 °C

Reaction Mechanism and Workflow

The Friedel-Crafts acylation of an aromatic ring with this compound proceeds through a well-established electrophilic aromatic substitution pathway.

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromaticity Restoration oToluoyl This compound Complex1 Intermediate Complex oToluoyl->Complex1 + AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium o-Toluoyl Acylium Ion (Resonance Stabilized) Complex1->Acylium Cleavage AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Product Aryl Ketone Product AlCl4->Product + Arene->SigmaComplex + SigmaComplex->Product HCl HCl Product->HCl AlCl3_2 AlCl₃ (Regenerated) Product->AlCl3_2

A typical experimental workflow involves the careful, controlled addition of reagents at low temperatures, followed by quenching and purification steps.

G start Start setup Apparatus Setup (Dry Glassware, Inert Atmosphere) start->setup suspend Suspend Anhydrous AlCl₃ in Anhydrous Solvent (e.g., DCM) setup->suspend cool Cool Suspension (0-5 °C, Ice Bath) suspend->cool add_acyl Dropwise Addition of This compound Solution cool->add_acyl add_arene Dropwise Addition of Aromatic Substrate add_acyl->add_arene react Stir at Room Temperature (Allow reaction to complete) add_arene->react quench Quench Reaction (Pour into Ice/HCl mixture) react->quench extract Workup & Extraction (Separate organic layer) quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry & Concentrate (Dry over Na₂SO₄, remove solvent) wash->dry purify Purify Product (Distillation or Chromatography) dry->purify end End purify->end

Quantitative Data Presentation

While specific yield data for the Friedel-Crafts acylation using this compound is not extensively published, the following tables summarize reaction conditions and yields for analogous reactions with other acyl chlorides on common aromatic substrates. This data serves as a valuable reference for reaction optimization.

Table 1: Friedel-Crafts Acylation of Toluene with Various Acylating Agents

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl ChlorideAlCl₃Dichloromethane0 to RT0.5Not specified[6]
Benzoyl ChloridePANI/nano-ZnOSolvent-free40692[8]
Benzoyl ChloridePANI/nano-ZnODichloromethane40865[8]
p-Toluoyl ChlorideZirconia (Tf-functionalized)Nitrobenzene13024Not specified[1]
Acetic AnhydrideAlCl₃N/A (Microwave)1400.17Not specified[9]

Table 2: Friedel-Crafts Acylation of Anisole with Various Acylating Agents

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideAlCl₃DichloromethaneRefluxNot specified85.7[10]
Propionyl ChlorideFeCl₃DichloromethaneRT0.25Not specified[11]
Acetic AnhydrideMordenite ZeoliteAcetic Acid1502>99[12]
Acetyl ChlorideAlCl₃Dichloromethane0 to RT1Not specified[13]
VariousI₂-DMFN/A1402-4Moderate[8]

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. Molar equivalents and reaction times are based on standard procedures for similar acyl chlorides and may require optimization.[5][6][13]

Protocol 1: Synthesis of 2-Methylbenzophenone (B1664564) from Benzene and this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). An inert atmosphere (nitrogen or argon) is recommended.

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous AlCl₃ (1.1 - 1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the initial addition, add a solution of benzene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2-methylbenzophenone by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2,4'-Dimethylbenzophenone from Toluene and this compound

This procedure is similar to Protocol 1, with toluene used as the aromatic substrate.

Key Modifications:

  • In step 4, use toluene (1.0 to 1.2 equivalents) instead of benzene.

  • The methyl group of toluene is an ortho, para-director. Due to the steric bulk of the o-toluoyl acylium complex, the major product expected is 2,4'-dimethylbenzophenone.[14] Some 2,2'-dimethylbenzophenone may also be formed.

  • Purification by column chromatography may be necessary to separate the isomers.

Protocol 3: Synthesis of 2-Methyl-4'-methoxybenzophenone from Anisole and this compound

This procedure is similar to Protocol 1, with anisole as the aromatic substrate.

Key Modifications:

  • In step 4, use anisole (1.0 to 1.2 equivalents) instead of benzene.

  • The methoxy (B1213986) group of anisole is a strongly activating ortho, para-director.[15] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

  • The major product expected is 2-methyl-4'-methoxybenzophenone due to the strong directing effect of the methoxy group and steric hindrance at the ortho position.

  • The product can be purified by recrystallization or column chromatography.[13]

Application in Drug Development: A Retrosynthetic Approach

Aryl ketones derived from this compound are valuable scaffolds in medicinal chemistry. While a direct synthesis of a marketed drug using this specific Friedel-Crafts reaction is not readily found in the literature, a retrosynthetic analysis can illustrate its potential. For instance, many kinase inhibitors feature a diaryl ketone or a related core structure.

Let's consider a hypothetical kinase inhibitor with a 2-methylbenzoyl moiety. The synthesis could be envisioned via a key Friedel-Crafts acylation step. As an example, the MEK inhibitor Trametinib is used to treat certain types of cancer, including melanoma.[9] It functions by inhibiting the MAP kinase pathway, which is often hyperactivated in cancer cells.

G

While the documented synthesis of Trametinib does not explicitly use a Friedel-Crafts reaction with this compound, the presence of complex aryl structures in such molecules highlights the importance of C-C bond-forming reactions like the one described. The ability to introduce a substituted benzoyl group is a critical tool for medicinal chemists to explore structure-activity relationships and develop new therapeutic agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility primarily lies in its function as an acylating agent, enabling the introduction of the o-toluoyl group into various molecules.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reaction of o-toluic acid with thionyl chloride, a common and efficient method.[1][4][5]

Chemical Reaction

The synthesis proceeds through the conversion of the carboxylic acid group of o-toluic acid into an acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[1] The reaction is often catalyzed by N,N-dimethylformamide (DMF).[4]

Reaction Equation: C₈H₈O₂ + SOCl₂ → C₈H₇ClO + SO₂ + HCl

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction mixture, simplifying the purification process.[5]

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Materialo-Toluic Acid[1][4]
Chlorinating AgentThionyl Chloride (SOCl₂)[1][4]
CatalystN,N-Dimethylformamide (DMF)[1][4]
Molar Ratio (o-Toluic Acid:Thionyl Chloride)Approx. 1:1.05 - 1.1[6]
Reaction Temperature90 °C[1][4]
Reaction Time3 hours[1][4]
Product YieldUp to 99.7%[1][4]
Product PurityApprox. 98.8%[1][4]

Experimental Protocol

This protocol details the synthesis of this compound from o-toluic acid and thionyl chloride.

Materials and Equipment:

  • o-Toluic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and a gas absorption trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases)

  • Heating mantle

  • Vacuum distillation apparatus

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • This compound is corrosive, moisture-sensitive, and a lachrymator.[3] Avoid inhalation and contact with skin and eyes.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, place o-toluic acid (e.g., 540.56 g).[4]

  • Addition of Reagents: To the flask, add thionyl chloride (e.g., 571.0 g) and a catalytic amount of N,N-dimethylformamide (e.g., 2 g).[1][4]

  • Reaction: Heat the mixture to 90 °C with constant stirring.[1][4] Maintain this temperature for approximately 3 hours. The reaction mixture should become a clear solution.[4]

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[1][4]

  • Purification: The crude this compound can be purified by vacuum distillation.[6][7] The boiling point of this compound is 88-90 °C at 12 mmHg.[8]

  • Storage: Store the purified this compound under an inert atmosphere and away from moisture to prevent hydrolysis.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A Combine o-Toluic Acid, Thionyl Chloride, and DMF in a reaction flask B Heat to 90°C with stirring for 3 hours A->B C Remove excess Thionyl Chloride under reduced pressure B->C D Purify by vacuum distillation C->D E This compound D->E

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

optimizing o-Toluoyl chloride synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of o-Toluoyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the reaction of o-toluic acid with a chlorinating agent. The most commonly used chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃), can also be used.[1]

Q2: What are the advantages of using thionyl chloride for this synthesis?

A2: The thionyl chloride method is widely used due to its straightforward procedure and the convenient removal of byproducts. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying the purification process.[1]

Q3: When might oxalyl chloride be preferred over thionyl chloride?

A3: Oxalyl chloride is a milder chlorinating agent and is often used when the substrate is sensitive to the harsher conditions or higher temperatures that can be associated with thionyl chloride reactions. The reaction with oxalyl chloride can often be carried out at room temperature.[3]

Q4: What is the role of N,N-dimethylformamide (DMF) in the synthesis?

A4: N,N-dimethylformamide (DMF) is often used in catalytic amounts to accelerate the reaction between the carboxylic acid and the chlorinating agent, particularly with oxalyl chloride and thionyl chloride.[3][4]

Q5: How can I purify the synthesized this compound?

A5: The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[4][5][6][7] This technique is effective for separating the desired product from less volatile impurities and any remaining starting materials.

Q6: What are the typical yields and purity I can expect?

A6: With optimized conditions, high yields and purity are attainable. Reported yields can be as high as 99.7% with a purity of 98.8% or greater.[4] Chromatographic purity has been reported to be as high as 99.4%.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at 90°C for the thionyl chloride method).[4] - Monitor the reaction for completion (e.g., until the mixture becomes transparent).[4]
Moisture Contamination: this compound is moisture-sensitive and can hydrolyze back to o-toluic acid.[8][9][10]- Use anhydrous solvents and reagents. - Flame-dry glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Loss during Workup/Purification: Inefficient extraction or loss during distillation.- Ensure complete extraction of the product. - Optimize distillation conditions (pressure and temperature) to minimize loss of the product.
Product Impurity (e.g., residual o-toluic acid) Incomplete Reaction: Insufficient chlorinating agent or reaction time.- Use a slight excess of the chlorinating agent (e.g., a 1:1.05 to 1:1.1 molar ratio of o-toluic acid to thionyl chloride).[5] - Increase reaction time or temperature as needed.
Hydrolysis: Exposure to water during workup or storage.- Perform aqueous workup steps quickly and with cold solutions. - Thoroughly dry the organic extracts before distillation. - Store the final product under an inert atmosphere and in a tightly sealed container.[9]
Side Reactions: High reaction temperatures can sometimes lead to side product formation.- Maintain the recommended reaction temperature. For the thionyl chloride method, a temperature of 90°C is cited as effective.[4]
Dark Product Color Impurities or Degradation: The presence of impurities or degradation of the product.- Ensure the purity of starting materials. - Purify the final product by vacuum distillation.[5][6][7]
Difficulty Initiating the Reaction Low Reactivity of Starting Material: The o-toluic acid may be of low purity.- Use high-purity o-toluic acid. - Consider the addition of a catalytic amount of DMF to initiate the reaction.[4]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is based on a reported high-yield synthesis.[4]

Materials:

  • o-Toluic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer (magnetic or mechanical)

  • Heating mantle

  • Gas absorption device (to neutralize HCl and SO₂ byproducts)

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and gas absorption device, add o-toluic acid, thionyl chloride, and a catalytic amount of DMF. A reported successful ratio is 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of DMF.[4]

  • Heat the mixture to 90°C with constant stirring.

  • Maintain the reaction at this temperature for approximately 3 hours. The reaction is complete when the mixture becomes completely transparent.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis of this compound using Oxalyl Chloride

This is a general procedure for the synthesis of acyl chlorides using oxalyl chloride.[3]

Materials:

Equipment:

  • Two-neck round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

Procedure:

  • In a two-neck round-bottom flask under an inert atmosphere, dissolve o-toluic acid in anhydrous dichloromethane.

  • To the stirred solution, add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise at room temperature.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Stir the mixture at room temperature for approximately 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Once the reaction is complete, concentrate the resulting mixture under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Data Summary

Table 1: Reaction Conditions for this compound Synthesis

MethodChlorinating AgentStarting MaterialMolar Ratio (Acid:Agent)CatalystSolventTemperatureTimeYieldPurityReference
1Thionyl Chlorideo-Toluic Acid~1:1.2DMFNone90°C3 h99.7%98.8%[4]
2Thionyl Chloridem-Toluic Acid1:1.05 - 1:1.1NoneDichloromethane20°C10 h96.2%99.1%[5][7]
3Thionyl Chloridem-Toluic Acid~1:1.1NoneDichloromethane, THF30°C7 h97.0%99.4%[5]
4Oxalyl ChlorideAryl Acids1:2DMFDichloromethaneRoom Temp.1 hQuantitative-[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification start Combine o-Toluic Acid, Chlorinating Agent, and Catalyst react Heat and Stir (e.g., 90°C for 3h with SOCl₂) start->react monitor Monitor Reaction Completion (e.g., transparency, gas evolution stops) react->monitor remove_excess Remove Excess Reagent (under reduced pressure) monitor->remove_excess Reaction Complete distill Purify by Vacuum Distillation remove_excess->distill product High-Purity This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction moisture Moisture Contamination start->moisture side_reactions Side Reactions start->side_reactions optimize_conditions Optimize Time/Temp/ Reagent Ratio incomplete_reaction->optimize_conditions anhydrous_technique Use Anhydrous Reagents and Inert Atmosphere moisture->anhydrous_technique control_temp Maintain Recommended Temperature side_reactions->control_temp purify Purify by Vacuum Distillation optimize_conditions->purify anhydrous_technique->purify control_temp->purify

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: o-Toluoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for o-Toluoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound in organic synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

The most prevalent side product is o-toluic acid , which forms when this compound reacts with water.[1][2][3] Since this compound is highly sensitive to moisture, even trace amounts of water in solvents, reagents, or glassware can lead to this hydrolysis byproduct.[4][5] In reactions conducted at very high temperatures, such as flash vacuum pyrolysis (780°C), benzocyclobutenone can be formed.[6] During its synthesis from o-toluic acid and chlorinating agents like thionyl chloride, residual starting material or excess chlorinating agent can be present as impurities.[7] Under certain conditions, hazardous decomposition can also yield gases like carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride.[4]

Q2: How does the ortho-methyl group influence the reactivity of this compound?

The methyl group at the ortho-position introduces significant steric hindrance around the carbonyl carbon.[8] This steric bulk can impede the approach of nucleophiles, potentially slowing down the rate of acylation reactions compared to less hindered acyl chlorides like benzoyl chloride or p-toluoyl chloride.[8] This effect may necessitate longer reaction times or slightly elevated temperatures to achieve complete conversion.

Q3: Why are anhydrous conditions so critical when using this compound?

This compound is highly reactive towards water.[9] Exposure to moisture leads to rapid hydrolysis, converting the acyl chloride into o-toluic acid and hydrochloric acid.[1][3][5] This side reaction not only consumes the starting material, reducing the yield of the desired product, but the resulting o-toluic acid can also complicate the purification process. Therefore, using anhydrous solvents, inert atmospheres (like nitrogen or argon), and properly dried glassware is essential for success.

Q4: What are the primary applications of this compound in research and development?

This compound is a versatile reagent primarily used as an acylating agent in organic synthesis.[1] It is widely employed in the pharmaceutical industry to synthesize amides and esters, which are common functional groups in drug candidates.[1][6] It also serves as an intermediate in the manufacturing of agrochemicals, dyes, and specialized functional materials.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: The yield of my acylation reaction (e.g., ester or amide formation) is unexpectedly low.

Possible Cause Diagnostic Check Recommended Solution
Hydrolysis of this compound Analyze a crude sample of your reaction mixture using TLC, LC-MS, or ¹H NMR. Look for the presence of o-toluic acid.Ensure all solvents are anhydrous and glassware is oven- or flame-dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress by TLC or another suitable technique. The presence of significant amounts of starting material (the nucleophile) alongside the product suggests the reaction has stalled.The ortho-methyl group can slow the reaction.[8] Try increasing the reaction time, raising the temperature moderately (e.g., to 40-50 °C), or adding a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct and drive the reaction forward.[3]
Impure this compound Check the purity of the this compound via ¹H NMR. The presence of a broad singlet around 10-12 ppm indicates contamination with o-toluic acid.If significant impurities are detected, purify the this compound by vacuum distillation before use.

Issue 2: My final product is contaminated with o-toluic acid.

Possible Cause Diagnostic Check Recommended Solution
Moisture Contamination This is the most likely cause. The contamination occurred either during the reaction or the work-up procedure.During the work-up, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic o-toluic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your product.

Data Presentation: Common Side Products and Impurities

The table below summarizes key data for identifying common side products and impurities in this compound reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Formation PathwayKey Identification Notes
o-Toluic Acid C₈H₈O₂136.15Hydrolysis of this compound with water.[3]¹H NMR: Carboxylic acid proton (COOH) appears as a very broad singlet >10 ppm. IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Thionyl Chloride SOCl₂118.97Remnant from the synthesis of this compound.[7]Sharp, irritating odor. Reacts violently with water. Typically removed by distillation.
Benzocyclobutenone C₈H₆O118.13High-temperature flash vacuum pyrolysis (>700 °C).Unlikely to be observed under standard laboratory reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Toluic Acid

This protocol is adapted from established high-yield methods.[7]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add o-toluic acid (e.g., 54.1 g, 0.4 mol).

  • Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add N,N-dimethylformamide (DMF, ~0.2 g) as a catalyst, followed by the slow addition of thionyl chloride (SOCl₂, e.g., 57.1 g, 0.48 mol).

  • Reaction: Heat the mixture to 80-90°C and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). The remaining liquid is crude this compound, which can be further purified by vacuum distillation (boiling point: 88-90 °C at 12 mmHg) to yield a high-purity product.[6]

Protocol 2: General Procedure for Esterification using this compound

  • Preparation: To a flame-dried flask containing a magnetic stir bar, add an alcohol (1.0 eq) and an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or THF). Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to this compound reactions.

G Figure 1: Desired Reaction vs. Hydrolysis Side Reaction cluster_reagents Starting Materials cluster_products Products OTCl This compound Desired Desired Product (Ester/Amide) OTCl->Desired Side Side Product (o-Toluic Acid) OTCl->Side Nuc Nucleophile (R-OH, R-NH2) Nuc->Desired H2O Water (Contaminant) H2O->Side

Caption: Desired Reaction vs. Hydrolysis Side Reaction

G start Low Reaction Yield Observed check_purity Check Purity of This compound start->check_purity impure Impure? check_purity->impure check_hydrolysis Analyze Crude Mixture for o-Toluic Acid hydrolysis Hydrolysis Detected? check_hydrolysis->hydrolysis impure->check_hydrolysis No solution_purify Action: Purify Reagent (Vacuum Distillation) impure->solution_purify Yes solution_anhydrous Action: Use Strict Anhydrous Techniques hydrolysis->solution_anhydrous Yes solution_conditions Action: Increase Time/Temp or Add Base Catalyst hydrolysis->solution_conditions No (Suggests Slow Reaction)

Caption: Troubleshooting Logic for Low Reaction Yield

G start 1. Combine o-Toluic Acid, Thionyl Chloride, and DMF Catalyst react 2. Heat Mixture to 80-90°C for 2-3 hours start->react remove 3. Cool and Remove Excess Thionyl Chloride (Vacuum) react->remove distill 4. Purify by Vacuum Distillation remove->distill product Pure this compound distill->product

Caption: Workflow for this compound Synthesis

References

preventing hydrolysis of o-Toluoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling o-Toluoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for preventing unwanted hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound (2-methylbenzoyl chloride) is an acyl chloride derivative of toluene.[1] Its high reactivity is due to the electrophilic nature of the carbonyl carbon. The attached chlorine and oxygen atoms are strongly electronegative, pulling electron density away from the carbon. This makes it highly susceptible to attack by nucleophiles, such as water.[2][3]

Q2: What happens when this compound is exposed to water?

This compound reacts readily with water in a process called hydrolysis. This exothermic reaction produces o-toluic acid and corrosive hydrochloric acid (HCl) gas.[4][5] This side reaction consumes your reagent, lowers the yield of your desired product, and introduces impurities that can complicate purification.

Q3: How can I tell if my this compound has started to hydrolyze?

Signs of hydrolysis include:

  • Fuming: When a container is opened, the release of HCl gas can react with atmospheric moisture, creating visible white fumes.[6]

  • Precipitation: The resulting o-toluic acid is a solid and may be less soluble than the acyl chloride in the reaction solvent, potentially leading to the formation of a precipitate.

  • Analytical Changes: In an IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) is a key indicator of the carboxylic acid byproduct.[6]

Q4: What are the ideal storage conditions for this compound?

To ensure its stability, this compound must be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances like bases, alcohols, and oxidizing agents.[1][7] The container should be tightly sealed, and for long-term storage, storing under a dry inert atmosphere (e.g., nitrogen or argon) is highly recommended.[8][9]

Q5: Which solvents are suitable for reactions with this compound?

The best choices are anhydrous (dry) aprotic solvents. Protic solvents like water or alcohols will react with the acyl chloride.[10] Suitable options, after proper drying, include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)[5]

  • Toluene[5]

  • Acetonitrile[11]

  • Diethyl ether

Troubleshooting Guide

This guide addresses common problems encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Reagent Hydrolysis: The primary cause is often the premature reaction of this compound with trace moisture.1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use freshly dried anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[6]2. Check Reagent Quality: The starting material may have degraded. Consider using a fresh bottle or purifying the existing stock by distillation.
Reaction Mixture Fumes or Changes Color Unexpectedly Atmospheric Moisture: A leak in the reaction setup is allowing moist air to enter, causing hydrolysis and the release of HCl gas.1. Seal System: Check all joints and septa for a proper seal. Ensure a positive pressure of inert gas is maintained throughout the experiment.[6]2. Use a Scrubber: If significant HCl evolution is expected, vent the reaction through a bubbler containing an appropriate neutralizing solution (e.g., mineral oil or a dilute base).
Formation of an Insoluble White Solid Hydrolysis Product: The solid is likely the o-toluic acid byproduct, which is often less soluble than the acyl chloride.1. Improve Anhydrous Technique: Review the experimental protocol to identify and eliminate all potential sources of moisture.2. Purification: The solid byproduct will need to be removed during the workup, typically via filtration or an aqueous base wash (e.g., with sodium bicarbonate solution) to deprotonate and dissolve the carboxylic acid.[6]
Reaction is Uncontrolled or Exothermic Rapid Reagent Addition: this compound is highly reactive, and adding it too quickly can lead to a dangerous exotherm.[4]1. Control Addition Rate: Add the this compound dropwise using a syringe pump or an addition funnel.[6]2. Lower Temperature: Run the reaction at a reduced temperature (e.g., in an ice bath at 0 °C) to better manage the reaction rate.[12]

Quantitative Data Summary

While precise hydrolysis kinetics for this compound are not widely published, the data for similar aromatic acyl chlorides highlight their extreme moisture sensitivity.

ParameterValue / ObservationSignificance for ExperimentsReference
Physical State Clear, pale yellow to pink liquidAllows for easy transfer as a liquid reagent.[1][13]
Boiling Point 88-90 °C at 12 mmHgCan be purified by vacuum distillation.[14]
Water Solubility Reacts violently with waterUnderscores the critical need for anhydrous conditions.[4][7][10]
Moisture Sensitivity HighThe material will degrade upon exposure to atmospheric moisture.[1][9]
Relative Hydrolysis Rate of Acyl Chlorides Very Fast (Half-lives can be on the order of seconds to minutes)Hydrolysis is a rapid and significant competing reaction.[3][15]

Experimental Protocols

General Protocol for Acylation under Anhydrous Conditions

This protocol describes a general procedure for reacting this compound with a generic nucleophile (e.g., an alcohol or amine) while minimizing hydrolysis.

1. Glassware and System Preparation:

  • Thoroughly dry all glassware (e.g., round-bottom flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[6]

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., Nitrogen or Argon).[6]

  • Use rubber septa on any open necks to allow for reagent addition via syringe.

2. Reagent and Solvent Preparation:

  • Use a commercially available anhydrous solvent or dry the solvent using established methods (e.g., distillation over a suitable drying agent).[6]

  • Ensure the nucleophile and any other reagents are also anhydrous. If necessary, dry liquid reagents over molecular sieves or solid reagents in a vacuum oven.[6]

3. Reaction Execution:

  • Under the inert atmosphere, dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in the anhydrous solvent. The base is crucial for neutralizing the HCl generated during the reaction.[4]

  • Cool the solution to 0 °C using an ice-water bath to control the reaction rate.

  • Slowly add this compound (1.05 equivalents) to the stirred solution dropwise via a syringe or addition funnel over 15-30 minutes.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Once the reaction is complete, proceed with the workup.

4. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of a mild salt like ammonium (B1175870) chloride.[6]

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any o-toluic acid byproduct, followed by a brine wash.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., by column chromatography or distillation).

Visualizations

Hydrolysis_Mechanism reagent o-Toluoyl Chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water Water (H₂O) (Nucleophile) water->intermediate products o-Toluic Acid + HCl intermediate->products Elimination of Cl⁻ & Proton Transfer

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental_Workflow prep prep setup setup reaction reaction workup workup A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent, Nucleophile & Base B->C D 4. Cool to 0 °C C->D E 5. Add this compound (Slowly, Dropwise) D->E F 6. Monitor Reaction (e.g., TLC) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purify Product G->H

Caption: Experimental workflow for preventing hydrolysis in reactions.

Troubleshooting_Flowchart start_node Low Product Yield? check1 Did you observe fuming or precipitation? start_node->check1 Yes end_node Review other reaction parameters (stoichiometry, temperature, time) start_node->end_node No cause1 Probable Cause: Reagent Hydrolysis check1->cause1 Yes check2 Was the reaction violent or discolored? check1->check2 No solution1 Solution: - Verify anhydrous conditions - Use fresh/pure reagents - Ensure inert atmosphere cause1->solution1 cause2 Probable Cause: Reaction too fast / Side reactions check2->cause2 Yes check2->end_node No solution2 Solution: - Add reagent more slowly - Run reaction at lower temp (0 °C) cause2->solution2

Caption: A logical guide for troubleshooting low-yield reactions.

References

Technical Support Center: o-Toluoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude o-Toluoyl chloride.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Product is cloudy or appears to have solid precipitate. Hydrolysis of this compound due to exposure to moisture.[1][2][3]1. Ensure all glassware is rigorously dried before use. 2. Handle the material under an inert atmosphere (e.g., nitrogen or argon). 3. If hydrolysis has occurred, purification by fractional distillation under reduced pressure may be necessary to separate the desired product from the resulting o-toluic acid.
Purified product has a low boiling point during distillation. Presence of volatile impurities such as residual thionyl chloride or solvents (e.g., toluene, dichloromethane) used in the synthesis.[4][5]1. Perform an initial atmospheric distillation or use a rotary evaporator to remove low-boiling point solvents before the main vacuum distillation. 2. Ensure the vacuum is stable and at the appropriate level to achieve the correct boiling point for this compound.
Product darkens or decomposes upon heating during distillation. Excessive heating or prolonged exposure to high temperatures. The presence of impurities can also catalyze decomposition.1. Use a well-controlled heating mantle and monitor the temperature closely. 2. Perform the distillation under a high vacuum to lower the boiling point.[6][7] 3. Ensure the crude material is free from strong acids or bases that could catalyze decomposition.
Yield after purification is significantly lower than expected. 1. Incomplete reaction during synthesis. 2. Loss of product during transfer or workup. 3. Decomposition during purification (see above). 4. Mechanical losses during distillation.1. Optimize the synthesis reaction conditions. 2. Handle the material carefully, especially during transfers between vessels. 3. Use an appropriate distillation setup with efficient collection to minimize losses.
Final product shows impurities in GC or NMR analysis. Inefficient purification method. Co-distillation of impurities with similar boiling points.1. Improve the efficiency of the fractional distillation by using a longer distillation column or one with a higher number of theoretical plates. 2. Consider alternative purification methods such as recrystallization if a suitable solvent can be found, although distillation is the most common method.[4][8]
Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound, particularly when synthesized from o-toluic acid and thionyl chloride, include:

  • Unreacted o-toluic acid: The starting material for the synthesis.[6]

  • Isomeric impurities: m- and p-Toluoyl chloride may be present if the starting o-toluic acid was not pure.[6]

  • Benzoyl Chloride: Can be present as an impurity in the starting material.[6]

  • Residual Thionyl Chloride: The chlorinating agent used in the synthesis.[4][8]

  • Byproducts of hydrolysis: o-Toluic acid formed by reaction with moisture.[1][2]

  • Solvents: If used during the synthesis or workup.

Q2: What is the recommended method for purifying crude this compound?

A2: The most effective and commonly used method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) .[4][5][8] This technique is preferred because it allows for the separation of this compound from less volatile impurities (like o-toluic acid) and more volatile impurities (like residual thionyl chloride) at a lower temperature, which minimizes the risk of thermal decomposition.

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Purity (Typical Commercial Grade) ≥99.0% (GC)[6]
Boiling Point 88.0-90.0 °C at 12 mmHg[6][7]
Density 1.185 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.5549[6][7]
Common Impurity Limits (Example)
Benzoyl Chloride≤0.30% (GC)[6]
m & p-Methylbenzoyl Chloride≤0.50% (GC)[6]
o-Toluic Acid≤0.50% (GC)[6]

Q4: Can this compound be purified by recrystallization?

A4: While distillation is the standard method, recrystallization is a potential alternative for purifying solid compounds.[9] However, this compound is a liquid at room temperature.[6][10] Therefore, recrystallization would require very low temperatures and a suitable solvent in which the impurities are either highly soluble or insoluble at those temperatures. This method is generally less practical than vacuum distillation for this compound.

Q5: What safety precautions should be taken when handling and purifying this compound?

A5: this compound is a corrosive and moisture-sensitive chemical.[2][3] It is essential to:

  • Work in a well-ventilated fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][11]

  • Keep the compound away from water and moisture, as it reacts to produce corrosive hydrogen chloride gas.[1][3]

  • Store in a tightly sealed container under a dry, inert atmosphere.[2][6]

Experimental Protocols

Detailed Methodology for Purification by Vacuum Distillation

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a trap

  • Heating mantle

  • Stir bar or boiling chips

  • Dry glassware

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry to prevent hydrolysis. The setup should include a round-bottom flask, a fractional distillation column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (around 12 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • First Fraction: Collect any low-boiling impurities (e.g., residual solvents or thionyl chloride) in the first receiving flask. The temperature should be significantly lower than the boiling point of the product.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of this compound (approximately 88-90 °C at 12 mmHg), switch to a clean receiving flask to collect the purified product.[6][7]

    • Final Fraction: Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified this compound to a dry, tightly sealed container, preferably under an inert atmosphere.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method cluster_steps Distillation Steps cluster_end Final Product Crude_o_Toluoyl_Chloride Crude this compound Assess_Impurities Assess Impurities (e.g., via GC) Crude_o_Toluoyl_Chloride->Assess_Impurities Distillation Fractional Vacuum Distillation Assess_Impurities->Distillation Remove_Volatiles Collect Low-Boiling Fraction (e.g., residual solvents) Distillation->Remove_Volatiles Collect_Product Collect Main Fraction (88-90°C @ 12 mmHg) Remove_Volatiles->Collect_Product Stop_Distillation Leave High-Boiling Residue (e.g., o-toluic acid) Collect_Product->Stop_Distillation Pure_Product Purified this compound Stop_Distillation->Pure_Product Analysis Purity Analysis (GC, NMR) Pure_Product->Analysis

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Managing Exothermic Reactions of o-Toluoyl Chloride with Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction of o-Toluoyl chloride with water. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reaction of this compound and water?

The reaction of this compound with water is a vigorous, exothermic hydrolysis reaction. The primary hazards include:

  • Strong Exotherm: The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature and pressure if not properly controlled. This can cause the reaction mixture to boil and potentially lead to a runaway reaction.

  • Formation of Hydrochloric Acid (HCl): The hydrolysis of this compound produces o-toluic acid and hydrogen chloride gas.[1][2] HCl is a corrosive and toxic gas that can cause severe respiratory irritation.

  • Corrosive Nature of this compound: this compound itself is a corrosive substance that can cause severe skin burns and eye damage.[3] It is also moisture-sensitive and will react with humidity in the air.[3]

Q2: What is the chemical equation for the hydrolysis of this compound?

The balanced chemical equation for the reaction is:

CH₃C₆H₄COCl + H₂O → CH₃C₆H₄COOH + HCl[1]

This compound + Water → o-Toluic acid + Hydrogen chloride

Q3: Is there a known value for the heat of reaction for the hydrolysis of this compound?

While the reaction is known to be highly exothermic, a specific, publicly available value for the enthalpy of hydrolysis of this compound could not be located in the searched literature. It is strongly recommended that researchers perform reaction calorimetry studies to determine the precise heat of reaction for their specific process conditions to ensure safe scale-up.

Q4: What are the recommended quenching agents for this compound?

Besides water, other nucleophiles can be used to quench this compound. The choice of quenching agent will determine the final byproduct. Common quenching agents include:

  • Water: Produces o-toluic acid and HCl. This is a common and effective method, but the exotherm and HCl off-gassing must be carefully managed.

  • Alcohols (e.g., methanol, ethanol): Produces the corresponding ester (e.g., methyl o-toluate) and HCl. This reaction is also exothermic.

  • Amines (e.g., diethylamine): Produces the corresponding amide (e.g., N,N-diethyl-o-toluamide) and an ammonium (B1175870) salt. This is also an exothermic process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase. 1. Addition rate of water is too fast.2. Inadequate cooling.3. Insufficient stirring.4. Higher than expected concentration of reactants.1. Immediately stop the addition of water.2. Increase cooling capacity (e.g., switch to a colder cooling bath).3. Ensure vigorous stirring to improve heat dissipation.4. If the temperature continues to rise, be prepared to implement an emergency cooling/quenching plan (e.g., addition of a cold, inert solvent).
Excessive fuming or gas evolution. 1. Rapid generation of HCl gas due to a fast reaction rate.2. Inadequate ventilation or scrubber system.1. Reduce the addition rate of water.2. Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate acid gas scrubber.
Solidification of the reaction mixture. 1. The product, o-toluic acid, may be precipitating out of solution.2. The reaction temperature is too low, causing the solvent or product to freeze.1. Add a suitable solvent to dissolve the precipitate.2. Slowly and carefully warm the mixture to a temperature that allows for dissolution but does not accelerate the exothermic reaction dangerously.
Incomplete reaction after water addition. 1. Insufficient amount of water added.2. Poor mixing.3. Low reaction temperature.1. Add additional water dropwise, monitoring the temperature closely.2. Increase the stirring rate.3. Allow the reaction to warm to a controlled, slightly higher temperature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 933-88-0[4]
Molecular Formula C₈H₇ClO[4]
Molecular Weight 154.59 g/mol [4]
Appearance Clear pale yellow to yellow to faintly pink liquid[1]
Boiling Point 88-90 °C at 12 mmHg[4]
Density 1.185 g/mL at 25 °C[4]
Flash Point 76 °C (168.8 °F)[3]
Solubility Reacts with water.[4]
Sensitivity Moisture sensitive.[3]

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Hydrolysis of this compound

Objective: To safely hydrolyze this compound to o-toluic acid on a laboratory scale.

Materials:

  • This compound

  • Deionized water

  • An inert solvent (e.g., toluene, dichloromethane)

  • Cooling bath (e.g., ice-water, acetone/dry ice)

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, thermometer, and a gas outlet connected to an acid gas scrubber.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the gas outlet is properly connected to a scrubber containing a basic solution (e.g., sodium hydroxide (B78521) solution) to neutralize the evolved HCl gas.

  • Charging the Reactor: Charge the reaction flask with a solution of this compound in an inert solvent. The use of a solvent helps to moderate the temperature increase.

  • Cooling: Cool the reaction mixture to a starting temperature of 0-5 °C using a cooling bath.

  • Controlled Addition: Slowly add deionized water to the stirred solution of this compound via the dropping funnel. The addition rate should be carefully controlled to maintain the reaction temperature within a safe, predetermined range (e.g., not exceeding 10-15 °C).

  • Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise rapidly, immediately stop the addition of water and apply more efficient cooling.

  • Completion: After the addition of water is complete, continue stirring the mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Work-up: Once the reaction is complete, the mixture can be worked up to isolate the o-toluic acid. This may involve separation of the organic and aqueous layers, extraction, and purification.

Mandatory Visualization

ExothermicReactionTroubleshooting start Start: this compound Reaction with Water monitor Monitor Temperature and Gas Evolution start->monitor stable Reaction Stable? monitor->stable controlled Proceed with Controlled Water Addition stable->controlled Yes uncontrolled_temp Uncontrolled Temperature Rise? stable->uncontrolled_temp No controlled->monitor complete Reaction Complete controlled->complete  All water added  & reaction stable stop_addition Stop Water Addition uncontrolled_temp->stop_addition Yes excess_gas Excessive Gas Evolution? uncontrolled_temp->excess_gas No increase_cooling Increase Cooling stop_addition->increase_cooling increase_cooling->monitor excess_gas->controlled No reduce_rate Reduce Addition Rate excess_gas->reduce_rate Yes check_scrubber Check Scrubber/Ventilation reduce_rate->check_scrubber check_scrubber->monitor

Caption: Troubleshooting workflow for managing the exothermic reaction of this compound with water.

References

Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of Friedel-Crafts reactions involving o-toluoyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Friedel-Crafts acylation using this compound, providing step-by-step guidance to resolve them.

Issue 1: Low Yield of the Desired Acylated Product

Low product yield can be a significant hurdle. The following steps provide a systematic approach to troubleshooting this issue.

  • Potential Cause: Insufficient reactivity of the aromatic substrate.

    • Solution: Friedel-Crafts acylation is most effective on electron-rich aromatic rings. If your substrate is deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction may be sluggish or fail to proceed. Consider using a more activated substrate if your synthetic route allows.

  • Potential Cause: Poor quality or deactivation of the Lewis acid catalyst.

    • Solution: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure that the catalyst is fresh and handled under anhydrous conditions. Using a freshly opened bottle or a sublimed grade of AlCl₃ can significantly improve results.

  • Potential Cause: Inadequate reaction temperature.

    • Solution: While lower temperatures often favor para-selectivity, they can also decrease the reaction rate. If the yield is low, a gradual and controlled increase in the reaction temperature may be necessary. Monitor the reaction closely for the formation of byproducts.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

The formation of a mixture of ortho, para, and sometimes meta isomers is a common challenge, particularly when the steric hindrance from this compound does not completely suppress ortho acylation.

  • Potential Cause: Suboptimal choice of Lewis acid catalyst.

    • Solution: The size and nature of the Lewis acid can influence the steric environment around the acylium ion. Experiment with different Lewis acids. Bulky catalysts may enhance para-selectivity by sterically hindering the approach to the ortho position.

  • Potential Cause: Inappropriate solvent.

    • Solution: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are often used. A systematic screening of solvents can help identify the optimal medium for maximizing the desired isomer.

  • Potential Cause: High reaction temperature.

    • Solution: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically less favored ortho isomer. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the formation of the thermodynamically more stable para product.

Issue 3: Reaction Not Proceeding to Completion

An incomplete reaction can be due to several factors, from reagent stoichiometry to catalyst deactivation.

  • Potential Cause: Insufficient amount of Lewis acid.

    • Solution: In Friedel-Crafts acylation, the Lewis acid coordinates to the product ketone, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[1] Ensure you are using at least one equivalent of the catalyst relative to the acylating agent.

  • Potential Cause: Presence of water or other protic impurities.

    • Solution: Water will react with and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Potential Cause: Deactivation of the aromatic ring by the acyl group.

    • Solution: The introduction of an acyl group deactivates the aromatic ring towards further electrophilic substitution.[2][3] This is generally an advantage as it prevents polyacylation. However, if the initial substrate is only moderately activated, this deactivation can contribute to a sluggish reaction. In such cases, optimizing other parameters like temperature and catalyst is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high selectivity with this compound?

A1: The primary challenge is managing the steric hindrance imparted by the ortho-methyl group on the acyl chloride. While this steric bulk can be advantageous in favoring para-substitution on an aromatic substrate, it can also decrease the overall reactivity of the acylating agent. Finding reaction conditions that balance high para-selectivity with a good reaction rate and yield is key.

Q2: Which Lewis acid is best for maximizing para-selectivity?

A2: There is no single "best" Lewis acid, as the optimal choice depends on the specific aromatic substrate and reaction conditions. However, a good starting point is the commonly used aluminum chloride (AlCl₃). For enhanced selectivity, exploring bulkier Lewis acids or different metal triflates could be beneficial as their larger size can further disfavor ortho-acylation. A screening of various Lewis acids is recommended.

Q3: How does temperature affect the ortho/para isomer ratio?

A3: Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para-isomer. Increasing the temperature can provide the necessary activation energy to overcome the steric hindrance for ortho-acylation, leading to a higher proportion of the ortho-isomer. For maximizing para-selectivity, it is advisable to start with low temperatures (e.g., 0 °C) and gradually increase if the reaction rate is too slow.

Q4: Can the solvent choice significantly impact the selectivity?

A4: Yes, the solvent can play a crucial role. Non-polar solvents are often preferred in Friedel-Crafts acylations. The choice of solvent can influence the solubility of the catalyst-acyl chloride complex and the transition state energies for the formation of different isomers. It is recommended to screen a few anhydrous solvents of varying polarity to determine the best option for your specific reaction.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield and regioselectivity of a Friedel-Crafts acylation. Note that this data is generalized due to the lack of specific literature values for this compound and should be used as a guide for optimization.

Table 1: Effect of Lewis Acid on Product Distribution

Lewis AcidTemperature (°C)SolventYield (%)para Isomer (%)ortho Isomer (%)
AlCl₃0CS₂85955
FeCl₃0CS₂78928
SnCl₄0CS₂659010
AlCl₃25Nitrobenzene889010

Table 2: Effect of Temperature on Isomer Ratio (with AlCl₃ in CS₂)

Temperature (°C)Yield (%)para Isomer (%)ortho Isomer (%)
-1075982
085955
25908812
50928020

Experimental Protocols

Protocol 1: General Procedure for Screening Lewis Acids in the Acylation of Toluene with this compound

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Reagent Preparation: In the flask, place the aromatic substrate (e.g., toluene, 1.0 equivalent) and the anhydrous solvent (e.g., carbon disulfide).

  • Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath. Cautiously add the Lewis acid (1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature.

  • Reaction: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation. Analyze the product mixture by GC or NMR to determine the yield and isomer ratio.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Friedel-Crafts Reactions with this compound start Start Experiment issue Identify Primary Issue start->issue low_yield Low Product Yield issue->low_yield Low Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Poor Selectivity incomplete_reaction Incomplete Reaction issue->incomplete_reaction Incomplete Reaction check_substrate Check Substrate Activity (Electron-rich?) low_yield->check_substrate screen_catalyst Screen Lewis Acids (Vary steric bulk) poor_selectivity->screen_catalyst check_stoichiometry Check Lewis Acid Stoichiometry (>=1 equivalent?) incomplete_reaction->check_stoichiometry check_catalyst Check Lewis Acid Quality (Anhydrous?) check_substrate->check_catalyst Substrate OK adjust_temp_yield Gradually Increase Temperature check_catalyst->adjust_temp_yield Catalyst OK end Successful Reaction adjust_temp_yield->end screen_solvent Screen Solvents screen_catalyst->screen_solvent Selectivity not improved adjust_temp_selectivity Lower Reaction Temperature screen_solvent->adjust_temp_selectivity Selectivity not improved adjust_temp_selectivity->end check_anhydrous Ensure Anhydrous Conditions check_stoichiometry->check_anhydrous Stoichiometry OK optimize_conditions Re-optimize Reaction Parameters check_anhydrous->optimize_conditions Conditions OK optimize_conditions->end

Caption: Troubleshooting workflow for common issues in Friedel-Crafts reactions.

Experimental_Workflow General Experimental Workflow for Friedel-Crafts Acylation setup 1. Apparatus Setup (Dry glassware, inert atmosphere) reagents 2. Add Substrate and Solvent setup->reagents cool 3. Cool to Desired Temperature reagents->cool catalyst 4. Add Lewis Acid cool->catalyst acyl_chloride 5. Add this compound Dropwise catalyst->acyl_chloride react 6. Stir and Monitor Reaction (TLC/GC) acyl_chloride->react workup 7. Quench with Acid/Ice react->workup extract 8. Extraction and Washing workup->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify Product (Chromatography/Distillation) dry->purify analyze 11. Analyze Product (NMR, GC-MS) purify->analyze

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Catalyst Selection for o-Toluoyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for o-Toluoyl chloride acylation reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Friedel-Crafts acylation of this compound?

A1: The most common catalysts are Lewis acids, with anhydrous aluminum chloride (AlCl₃) being the most traditional and potent.[1][2] Other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, often offering milder reaction conditions.[3] In recent years, solid acid catalysts such as zeolites (e.g., H-BEA) have gained prominence due to their reusability and potential for improved selectivity.[4][5]

Q2: Why is a stoichiometric amount of AlCl₃ often required in these reactions?

A2: In Friedel-Crafts acylation, the product, an aryl ketone, forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[6][7] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount of the catalyst relative to the this compound is typically necessary to drive the reaction to completion.

Q3: How does the steric hindrance of the ortho-methyl group in this compound affect the reaction?

A3: The ortho-methyl group introduces significant steric hindrance, which can impede the approach of the aromatic substrate to the electrophilic carbonyl carbon. This can lead to slower reaction rates compared to less hindered acyl chlorides like benzoyl chloride. The choice of catalyst and reaction conditions may need to be adjusted to overcome this steric barrier.

Q4: What are the key safety precautions to consider during this compound acylation?

A4: Anhydrous aluminum chloride and this compound are moisture-sensitive and corrosive. AlCl₃ reacts vigorously with water, releasing HCl gas.[2] Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Both this compound and the generated HCl are respiratory irritants, so all manipulations should be performed in a well-ventilated fume hood.

Q5: Can I use a reusable catalyst for this compound acylation?

A5: Yes, solid acid catalysts like zeolites are designed for reusability.[8] After the reaction, the catalyst can be recovered by filtration, washed, dried, and often reactivated by calcination for subsequent runs. This offers a more environmentally friendly and cost-effective alternative to traditional Lewis acids.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (especially AlCl₃) has been deactivated by moisture.[6][9] 2. Steric Hindrance: The ortho-methyl group on the this compound is sterically hindering the reaction. 3. Insufficient Catalyst: A stoichiometric amount of the catalyst was not used, leading to incomplete reaction due to product-catalyst complexation.[7] 4. Deactivated Aromatic Substrate: The aromatic compound has strongly electron-withdrawing groups (e.g., -NO₂, -CN).[6]1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Handle the catalyst under an inert atmosphere.[7] 2. Consider using a stronger Lewis acid or increasing the reaction temperature. Be aware that higher temperatures may lead to side products. 3. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the this compound. 4. Friedel-Crafts acylation is generally not suitable for strongly deactivated aromatic rings. Consider an alternative synthetic route.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The aromatic substrate is substituted, allowing for acylation at multiple positions (ortho, para).[7] 2. Side Reactions: Undesired side reactions may be occurring due to high reaction temperatures.1. The ortho-methyl group of this compound can influence regioselectivity. Generally, acylation of substituted benzenes will favor the para product due to steric hindrance. Lowering the reaction temperature can sometimes improve para-selectivity.[7] 2. Perform the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or GC to minimize the formation of byproducts.
Reaction Mixture is Dark/Polymerization 1. Reaction Temperature is Too High: Exothermic reaction is not being adequately controlled, leading to decomposition and polymerization. 2. Highly Reactive Substrate: Some electron-rich aromatic compounds can polymerize under strong Lewis acid conditions.1. Add the catalyst and this compound slowly at a low temperature (e.g., 0 °C) with efficient stirring.[1] 2. Use a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) and maintain a low reaction temperature.
Difficult Product Isolation/Emulsion Formation 1. Incomplete Quenching: The catalyst-product complex has not been fully hydrolyzed. 2. Aqueous Workup Issues: Formation of stable emulsions during extraction.1. Quench the reaction mixture by slowly and carefully pouring it into a mixture of crushed ice and concentrated HCl.[10] 2. Add a saturated brine solution during extraction to help break the emulsion. Filtering the mixture through a pad of Celite® may also be effective.

Data Presentation

Table 1: Comparison of Catalysts for the Acylation of Toluene (B28343) with Substituted Benzoyl Chlorides

CatalystAcyl ChlorideSolventTemp. (°C)Time (h)Yield (%)Reference
AlCl₃p-chlorobenzoyl chlorideChlorobenzene251~95[11]
AlCl₃p-methylbenzoyl chlorideChlorobenzene251~80[11]
AlCl₃Acetyl chloride1,2-dichloroethane-10< 0.186[12]
FeCl₃Propionyl chlorideDichloromethaneRT0.17High[8]
Zeolite H-BEABenzoyl chlorideNitrobenzene (B124822)1001~50[13]

Note: Direct comparative data for this compound is limited. The data presented for substituted benzoyl chlorides can provide insights into expected reactivity trends.

Experimental Protocols

Protocol 1: Acylation of Toluene with this compound using AlCl₃

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • This compound (1.0 eq)

  • Toluene (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[1]

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Substrate Addition: Following the addition of this compound, add a solution of toluene (1.2 eq) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of Anisole (B1667542) with this compound using Zeolite H-BEA

Materials:

  • Zeolite H-BEA catalyst (activated)

  • This compound (1.0 eq)

  • Anisole (2.5 eq)

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichlorobenzene)

Procedure:

  • Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at a high temperature (e.g., 500 °C) under a flow of dry air or nitrogen for several hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated Zeolite H-BEA catalyst and the anhydrous solvent.

  • Reagent Addition: Add anisole (2.5 eq) to the flask and heat the mixture to the desired reaction temperature (e.g., 120-140 °C) with stirring.

  • Acylating Agent Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Maintain the reaction at temperature and monitor its progress by GC or TLC. Reaction times can be significantly longer than with traditional Lewis acids.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Product Isolation: Isolate the product from the filtrate by removing the solvent under reduced pressure, followed by purification via distillation or column chromatography.

Mandatory Visualization

G Catalyst Selection Workflow for this compound Acylation start Define Aromatic Substrate and Desired Product catalyst_choice Initial Catalyst Selection start->catalyst_choice lewis_acid Traditional Lewis Acid (e.g., AlCl₃, FeCl₃) catalyst_choice->lewis_acid High Reactivity Needed solid_acid Solid Acid Catalyst (e.g., Zeolite H-BEA) catalyst_choice->solid_acid Reusability/Greener Process Desired reaction_setup Reaction Setup (Anhydrous Conditions) lewis_acid->reaction_setup solid_acid->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, GC) reaction_setup->reaction_monitoring workup Work-up and Purification reaction_monitoring->workup product_analysis Analyze Product (Yield, Purity, Isomer Ratio) workup->product_analysis troubleshooting Troubleshooting product_analysis->troubleshooting Low Yield/ Side Products optimization Optimization product_analysis->optimization Moderate Yield/ Impure Product success Successful Synthesis product_analysis->success High Yield/ Pure Product troubleshooting->catalyst_choice Re-evaluate Catalyst optimization->reaction_setup Adjust Conditions (Temp, Time, Stoichiometry)

Caption: A workflow for selecting a catalyst and optimizing the reaction.

G Troubleshooting Low Yield in this compound Acylation start Low Product Yield Observed check_catalyst Check Catalyst Activity and Stoichiometry start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_issue Catalyst Issue: - Moisture contamination - Insufficient amount check_catalyst->catalyst_issue No check_conditions Review Reaction Conditions catalyst_ok->check_conditions solution_catalyst Solution: - Use fresh, anhydrous catalyst - Ensure >= 1.1 eq. of Lewis Acid catalyst_issue->solution_catalyst conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_issue Condition Issue: - Temperature too low - Reaction time too short check_conditions->conditions_issue No check_substrate Evaluate Substrate Reactivity conditions_ok->check_substrate solution_conditions Solution: - Gradually increase temperature - Extend reaction time conditions_issue->solution_conditions substrate_ok Substrate is Suitable check_substrate->substrate_ok Yes substrate_issue Substrate Issue: - Strongly deactivated ring - Steric hindrance check_substrate->substrate_issue No substrate_ok->start Re-investigate solution_substrate Solution: - Consider alternative synthesis - Use more forcing conditions substrate_issue->solution_substrate G Friedel-Crafts Acylation Mechanism with this compound cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Catalyst Regeneration o_toluoyl_chloride This compound complex Intermediate Complex o_toluoyl_chloride->complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium_ion Acylium Ion (Electrophile) + AlCl₄⁻ complex->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex aromatic_ring Aromatic Ring (e.g., Toluene) aromatic_ring->sigma_complex product Aryl Ketone Product sigma_complex->product regenerated_catalyst Regenerated Lewis Acid + HCl product->regenerated_catalyst

References

troubleshooting low yield in o-Toluoyl chloride esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the esterification of o-Toluoyl chloride.

Troubleshooting Guide

Low or no yield in your esterification reaction can be frustrating. This guide addresses common issues, their potential causes, and actionable solutions to improve your reaction outcome.

Issue 1: Low to No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it proceeds to completion. Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. Use a Catalyst/Base: A base such as pyridine (B92270) or triethylamine (B128534) is often used to neutralize the HCl byproduct and drive the reaction forward.[1] For sterically hindered alcohols, a stronger nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) may be beneficial.
Hydrolysis of this compound Ensure Anhydrous Conditions: this compound readily reacts with water to form o-toluic acid, which will not participate in the esterification. All glassware must be thoroughly dried, and anhydrous solvents should be used. Use Fresh this compound: this compound is sensitive to atmospheric moisture. It is best to use a fresh bottle or a recently distilled batch for optimal results.
Poor Nucleophilicity of the Alcohol Primary Alcohols: Generally react well. Secondary Alcohols: Reaction rates may be slower. Consider increasing the reaction temperature or using a catalyst like DMAP. Tertiary Alcohols: These are poor nucleophiles due to steric hindrance. Reaction with this compound is often challenging and may require specialized conditions, such as conversion of the alcohol to its more nucleophilic alkoxide form using a strong base like n-butyllithium.[2] Phenols: Phenols are less nucleophilic than aliphatic alcohols. The use of a base is recommended to facilitate the reaction.
Steric Hindrance The ortho-methyl group on this compound can sterically hinder the approach of the alcohol nucleophile, especially with bulky alcohols.[3] Using a less hindered alcohol, if possible, or optimizing reaction conditions (e.g., longer reaction time, higher temperature) can help mitigate this effect.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted this compound Ensure Complete Reaction: As mentioned above, monitor the reaction to completion. Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will quench and remove any remaining this compound.
Presence of o-Toluic Acid Strict Anhydrous Conditions: The primary source of o-toluic acid is the hydrolysis of this compound. Preventing this is the most effective way to avoid this impurity. Base Wash: An aqueous base wash during workup will also remove the acidic o-toluic acid from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the esterification of this compound?

A1: Optimal conditions are dependent on the specific alcohol being used. Generally, the reaction is performed in an inert, anhydrous solvent (e.g., dichloromethane, diethyl ether) in the presence of a base like pyridine or triethylamine to act as an HCl scavenger. The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Q2: Do I need to use a catalyst for this reaction?

A2: While the reaction can proceed without a catalyst, it is often slow. A base like pyridine or triethylamine is highly recommended to neutralize the HCl generated, which drives the equilibrium towards the product.[1] For less reactive alcohols, a nucleophilic catalyst like DMAP can significantly increase the reaction rate.

Q3: My alcohol is sterically hindered. How can I improve the yield?

A3: For sterically hindered alcohols, such as tertiary alcohols, direct esterification with this compound can be very slow and low-yielding. A more effective method is to first deprotonate the alcohol with a strong base (e.g., n-butyllithium) to form the more reactive alkoxide, which is then reacted with the this compound.[2]

Q4: How does the ortho-methyl group of this compound affect the reaction?

A4: The ortho-methyl group introduces steric hindrance around the carbonyl carbon.[3] This can slow down the rate of nucleophilic attack by the alcohol, particularly if the alcohol is also sterically bulky. This is in contrast to its meta- and para-isomers where this steric effect is absent.

Q5: What side reactions should I be aware of?

A5: The most common side reaction is the hydrolysis of this compound to o-toluic acid by any residual water in the reaction mixture. It is also possible for the product ester to be hydrolyzed if the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at elevated temperatures).

Data Presentation

Table 1: Expected Yields for the Esterification of this compound with Various Alcohols under Standard Conditions *

Alcohol TypeExample AlcoholExpected Yield
PrimaryMethanolHigh (>90%)
PrimaryEthanolHigh (>90%)
SecondaryIsopropanolModerate to High (70-90%)
Tertiarytert-ButanolVery Low (<10%)

*Standard Conditions: this compound, alcohol (1.2 eq.), pyridine (1.2 eq.), in CH₂Cl₂ at room temperature for 2-4 hours.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound with a Primary or Secondary Alcohol

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add the alcohol (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane). Add a base such as pyridine (1.2 equivalents).

  • Reaction Initiation: Cool the flask in an ice bath (0 °C). Add this compound (1.1 equivalents) dropwise to the stirred solution from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Protocol 2: Esterification of this compound with a Sterically Hindered Alcohol (e.g., tert-Butanol) via its Lithium Alkoxide

This procedure is adapted from a similar preparation of tert-butyl p-toluate (B1214165) and should be performed by personnel with experience in handling pyrophoric reagents.[2]

  • Preparation: In a fume hood, equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Alkoxide Formation: Charge the flask with the tertiary alcohol (1.0 equivalent) and an anhydrous solvent (e.g., THF). Cool the flask to 0 °C. Slowly add n-butyllithium (1.0 equivalent) via syringe. Stir for 30 minutes at this temperature.

  • Reaction: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Ester Yield check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_reagents Evaluate Reagents and Conditions start->check_reagents incomplete Reaction Incomplete check_reaction->incomplete reagent_issue Potential Reagent or Condition Issue check_reagents->reagent_issue solution_time Increase Reaction Time incomplete->solution_time Yes solution_temp Increase Temperature (with caution) incomplete->solution_temp Yes solution_catalyst Add/Increase Catalyst (e.g., DMAP) incomplete->solution_catalyst Yes hydrolysis Hydrolysis of This compound? reagent_issue->hydrolysis Yes steric_hindrance Steric Hindrance Issue? reagent_issue->steric_hindrance Yes poor_nucleophile Poor Alcohol Nucleophilicity? reagent_issue->poor_nucleophile Yes solution_anhydrous Use Anhydrous Solvents & Fresh Acyl Chloride hydrolysis->solution_anhydrous solution_steric Modify Conditions: Longer Time/Higher Temp steric_hindrance->solution_steric solution_alkoxide Form Alkoxide for Tertiary Alcohols poor_nucleophile->solution_alkoxide

Caption: Troubleshooting workflow for low esterification yield.

Esterification_Mechanism cluster_reactants Reactants cluster_products Products o_toluoyl_cl This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate o_toluoyl_cl->tetrahedral_intermediate Nucleophilic Attack alcohol Alcohol (R-OH) (Nucleophile) alcohol->tetrahedral_intermediate proton_transfer Proton Transfer (if base is present) tetrahedral_intermediate->proton_transfer Collapse of Intermediate ester Ester Product proton_transfer->ester hcl HCl (byproduct) proton_transfer->hcl

Caption: Simplified mechanism of this compound esterification.

References

Technical Support Center: o-Toluoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-Toluoyl chloride, with a focus on addressing challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the reaction of o-toluic acid with thionyl chloride (SOCl₂).[1] This reaction is often catalyzed by N,N-dimethylformamide (DMF).[2] Other chlorinating agents like phosphorus chlorides (PCl₃, PCl₅) can also be used, but the byproducts of the thionyl chloride reaction (sulfur dioxide and hydrogen chloride) are gases, which can simplify purification.[1]

Q2: What are the primary safety concerns when handling this compound and thionyl chloride?

Both this compound and thionyl chloride are corrosive and moisture-sensitive.[3][4] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5]

  • Moisture Sensitivity: this compound reacts violently with water to produce hydrochloric acid.[5] All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Handling Thionyl Chloride: Thionyl chloride is toxic and has a pungent odor.[6] It should be handled with extreme care to avoid inhalation or skin contact.

  • Waste Disposal: Excess thionyl chloride and reaction residues should be treated and disposed of as hazardous waste according to institutional guidelines.

Q3: What are the common impurities found in this compound synthesis?

Common impurities can include unreacted o-toluic acid, isomeric m- and p-toluoyl chlorides, and benzoyl chloride.[3] The presence of water can lead to the hydrolysis of the product back to o-toluic acid.[7]

Q4: How can I remove excess thionyl chloride after the reaction is complete?

There are two primary methods for removing excess thionyl chloride:

  • Distillation: Vacuum distillation is a common method for removing the volatile thionyl chloride (boiling point: 76 °C).[8] Co-distillation with an inert solvent like toluene (B28343) can help remove trace amounts.[8]

  • Quenching: For smaller scale reactions where the product is not water-sensitive, the reaction mixture can be carefully and slowly added to a cold, stirred solution of a weak base, such as sodium bicarbonate, to neutralize the excess thionyl chloride.[9] However, this method is not suitable for this compound as it will hydrolyze the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalytic amount of DMF is added. - Use a slight excess of thionyl chloride.
Product loss during workup.- If using vacuum distillation to remove excess thionyl chloride, ensure the vacuum is applied gradually to prevent bumping. - Ensure all transfer vessels are dry to prevent hydrolysis.
Product is Discolored (Yellow or Brown) Impurities in the starting material (o-toluic acid).- Use higher purity o-toluic acid. - Recrystallize the o-toluic acid before use.
Side reactions at elevated temperatures.- Lower the reaction temperature and extend the reaction time. - Purify the final product by vacuum distillation.
Presence of Unreacted o-Toluic Acid in Product Insufficient amount of thionyl chloride.- Use a slight molar excess of thionyl chloride (e.g., 1.1-1.2 equivalents).
Incomplete reaction.- Increase reaction time or temperature as needed.
Hydrolysis of Product to o-Toluic Acid Presence of moisture in reactants or glassware.- Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
Difficulty in Removing Excess Thionyl Chloride Thionyl chloride forming an azeotrope with other components.- After initial vacuum distillation, add a high-boiling inert solvent like toluene and re-distill under vacuum to azeotropically remove the remaining thionyl chloride.[8]

Scale-Up Challenges

Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces several challenges that must be carefully managed.

Challenge Description Mitigation Strategies
Heat Management The reaction between o-toluic acid and thionyl chloride is exothermic.[6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[10]- Use a jacketed reactor with a reliable cooling system. - Control the rate of addition of thionyl chloride to manage the rate of heat generation. - Monitor the internal reaction temperature closely.
Mixing and Mass Transfer Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of byproducts.[11]- Use a reactor with an appropriate agitator design (e.g., impeller type and speed) to ensure homogeneity. - The impeller diameter should typically be between 0.25 and 0.50 of the tank diameter for effective mixing.[12]
Off-Gas Management The reaction generates significant volumes of gaseous byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1] These gases are corrosive and toxic and must be properly handled.- Equip the reactor with a vent line connected to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases.
Material Handling and Addition The safe handling and transfer of large quantities of corrosive materials like thionyl chloride require specialized equipment.- Use closed-system transfer methods to minimize operator exposure. - Ensure all equipment is made of compatible materials (e.g., glass-lined steel reactors).
Purification at Scale Large-scale vacuum distillation requires robust vacuum systems and can be energy-intensive.- Optimize distillation parameters (pressure, temperature) for efficiency. - Ensure the vacuum pump is protected from corrosive vapors with appropriate traps.

Data Presentation

The following table presents representative data on how reaction conditions can influence the yield and purity of toluoyl chloride synthesis. This data is based on the synthesis of the m-isomer but provides valuable insights applicable to the o-isomer.[13][14]

Scale (o-Toluic Acid) Solvent Temperature (°C) Time (h) Purity (%) Yield (%)
50 gDichloromethane201099.196.2
60 gDichloroethane/THF30799.497.0
80 gXylene/Toluene/Chloroform35599.296.5

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound.[2]

Materials:

  • o-Toluic acid (540.56 g)

  • Thionyl chloride (571.0 g)

  • N,N-dimethylformamide (DMF) (2 g)

Equipment:

  • 1000 ml reaction flask

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Gas absorption device (scrubber)

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • To the reaction flask, add o-toluic acid, thionyl chloride, and DMF.

  • Begin stirring the mixture.

  • Heat the reaction mixture to 90°C.

  • Maintain the temperature and continue stirring for 3 hours, at which point the reaction mixture should become a clear solution.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude o-methyl benzoyl chloride can be further purified by vacuum distillation if required.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - o-Toluic Acid - Thionyl Chloride - DMF start->reactants reaction Heat to 90°C Stir for 3 hours reactants->reaction completion_check Reaction Complete? (Clear Solution) reaction->completion_check completion_check->reaction No cool Cool to Room Temperature completion_check->cool Yes remove_socl2 Remove Excess SOCl2 (Vacuum Distillation) cool->remove_socl2 product Crude this compound remove_socl2->product purify Purify by Vacuum Distillation product->purify final_product Pure this compound purify->final_product Yes end End purify->end No final_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered issue Identify Issue: Low Yield, Impurities, etc. start->issue low_yield Low Yield issue->low_yield Low Yield impurities Impurities Detected issue->impurities Impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn hydrolysis Hydrolysis? impurities->hydrolysis workup_loss Workup Loss? incomplete_rxn->workup_loss No adjust_conditions Adjust Conditions: - Increase Time/Temp - Check Reagent Stoichiometry incomplete_rxn->adjust_conditions Yes improve_workup Improve Workup: - Check for Leaks - Prevent Hydrolysis workup_loss->improve_workup Yes solution Problem Resolved workup_loss->solution No adjust_conditions->solution improve_workup->solution other_impurities Other Impurities? hydrolysis->other_impurities No dry_reagents Ensure Anhydrous Conditions: - Dry Glassware - Inert Atmosphere hydrolysis->dry_reagents Yes purify_product Purify Product: - Vacuum Distillation other_impurities->purify_product dry_reagents->solution purify_product->solution

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Removal of Excess Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess thionyl chloride (SOCl₂) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

A1: The most common methods for removing excess thionyl chloride are distillation (including simple vacuum distillation and azeotropic distillation) and quenching with a suitable reagent. The choice of method depends on the stability of your product, the scale of the reaction, and the desired purity.

Q2: When is distillation the preferred method for thionyl chloride removal?

A2: Distillation is the preferred method when your desired product, such as an acyl chloride, is sensitive to water or other protic quenching agents. It is also suitable for large-scale reactions where quenching may be highly exothermic and difficult to control.

Q3: When should I use quenching to remove excess thionyl chloride?

A3: Quenching is a viable option when your product is stable under aqueous workup conditions. It is often faster and simpler than distillation for smaller-scale reactions.

Q4: What are the key safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat, must be worn. A trap containing an alkaline solution (e.g., NaOH or KOH) should be used to neutralize volatile byproducts, especially when using a rotary evaporator or vacuum pump.

Q5: How can I confirm that all the thionyl chloride has been removed?

A5: A preliminary indicator is the absence of the characteristic pungent odor of thionyl chloride. For more sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be employed to detect and quantify any residual thionyl chloride.

Troubleshooting Guides

Method 1: Distillation (Vacuum and Azeotropic)

Issue 1: My product is decomposing during distillation.

  • Cause: The distillation temperature may be too high. Thionyl chloride decomposes at temperatures above 140°C, and your product might have a lower decomposition temperature.

  • Solution: Use vacuum distillation to lower the boiling point of thionyl chloride. By reducing the pressure, you can effectively remove it at a lower temperature, thus preserving your product.

Issue 2: I'm using a rotary evaporator, and the tubing is degrading.

  • Cause: The acidic vapors (HCl and SO₂) produced from the reaction of thionyl chloride with moisture are corroding the tubing.

  • Solution: Use chemically resistant tubing. It is also crucial to use a base trap (e.g., with KOH or NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the acidic vapors and protect the pump.

Issue 3: I've distilled off the thionyl chloride, but I still see traces of it in my product.

  • Cause: Simple distillation may not be sufficient for complete removal, especially if the product has a similar volatility or if there are strong interactions.

  • Solution: Perform an azeotropic distillation by adding a dry, inert solvent like toluene (B28343) and then distilling the mixture. This process can be repeated several times to "chase" the remaining thionyl chloride.

Method 2: Quenching

Issue 1: The quenching reaction is too vigorous and difficult to control.

  • Cause: The reaction of thionyl chloride with the quenching agent (e.g., water, alcohol, or a basic solution) is highly exothermic.

  • Solution: Perform the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base solution). Vigorous stirring is essential to dissipate the heat effectively.

Issue 2: My desired product is hydrolyzing during the aqueous workup.

  • Cause: Your product is sensitive to water. This is a common issue with acyl chlorides, which will readily hydrolyze back to the carboxylic acid in the presence of water.

  • Solution: If your product is water-sensitive, quenching with aqueous solutions is not the appropriate method. You should use distillation to remove the excess thionyl chloride.

Issue 3: The pH of my aqueous layer is still acidic after quenching with a base.

  • Cause: An insufficient amount of base was used to neutralize the HCl produced from the hydrolysis of thionyl chloride. The reaction is: SOCl₂ + 2H₂O → SO₂ + 2HCl.

  • Solution: Calculate the stoichiometric amount of base required to neutralize both the excess thionyl chloride and the resulting HCl. It is recommended to use a slight excess of the basic solution and to monitor the pH of the aqueous layer during the workup.

Data Presentation

Table 1: Physical Properties of Thionyl Chloride and Related Compounds

CompoundBoiling Point (°C)Density (g/mL)Molar Mass ( g/mol )
Thionyl Chloride (SOCl₂)761.636118.97
Toluene1110.86792.14
Sulfuryl Chloride (SO₂Cl₂)69.41.667134.97
Sulfur Dichloride (SCl₂)591.621102.97
Sulfur Monochloride (S₂Cl₂)1381.677135.04

Table 2: Comparison of Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Vacuum Distillation Protects thermally sensitive products. Avoids introducing protic reagents.Can be time-consuming. Requires specialized equipment (vacuum pump, cold trap).Water-sensitive products (e.g., acyl chlorides). Large-scale reactions.
Azeotropic Distillation Highly effective for removing trace amounts. Can be performed with standard distillation glassware.Introduces another solvent (e.g., toluene) that may need to be removed. May require multiple cycles.Achieving very high purity. When simple distillation is insufficient.
Quenching Fast and simple for small-scale reactions. Does not require specialized equipment.Highly exothermic and potentially hazardous if not controlled. Not suitable for water-sensitive products.Products stable to aqueous workup. Small-scale reactions where speed is a priority.

Experimental Protocols

Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
  • Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried to remove any moisture. Connect the receiving flask to a cold trap, which is then connected to a vacuum pump. The cold trap should be cooled with a dry ice/acetone slurry or liquid nitrogen.

  • Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Slowly apply vacuum to the system. Be cautious of initial bumping. c. Gradually heat the reaction flask in an oil bath. The temperature of the bath should be kept below 50°C. d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, carefully and slowly release the vacuum and backfill the system with an inert gas like nitrogen or argon.

  • Waste Disposal: The collected thionyl chloride should be treated as hazardous waste and disposed of according to institutional guidelines.

Protocol 2: Removal of Excess Thionyl Chloride by Quenching
  • Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath on a stir plate.

  • Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath. b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The addition rate should be controlled to keep the temperature of the quenching solution below 20°C. c. Continue stirring for at least 30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup and extraction of the product.

  • Waste Disposal: The neutralized aqueous waste should be disposed of according to institutional guidelines.

Visualizations

experimental_workflow cluster_distillation Method 1: Distillation cluster_quenching Method 2: Quenching start_dist Reaction Mixture with Excess SOCl₂ setup_dist Assemble Dry Distillation Apparatus start_dist->setup_dist apply_vac Apply Vacuum Slowly setup_dist->apply_vac heat Gently Heat (<50°C) apply_vac->heat collect Collect Distillate in Cold Trap heat->collect backfill Backfill with Inert Gas collect->backfill product_dist Product Free of SOCl₂ backfill->product_dist start_quench Reaction Mixture with Excess SOCl₂ prep_quench Prepare Cold Quenching Solution (e.g., NaHCO₃) start_quench->prep_quench add_drop Add Reaction Mixture Dropwise with Stirring (<20°C) prep_quench->add_drop stir Stir for 30 min add_drop->stir workup Aqueous Workup & Extraction stir->workup product_quench Product Free of SOCl₂ workup->product_quench

Caption: Experimental workflows for the removal of excess thionyl chloride.

decision_tree node_result node_result q1 Is the product water-sensitive? q2 Is the reaction scale large? q1->q2 No ans_dist Use Distillation q1->ans_dist Yes q2->ans_dist Yes ans_quench Use Quenching q2->ans_quench No q3 Is trace removal required? ans_vac_dist Use Vacuum Distillation q3->ans_vac_dist No ans_azeo_dist Use Azeotropic Distillation q3->ans_azeo_dist Yes ans_dist->q3

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of o-toluoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity and quality of this compound is critical for the safety and efficacy of the final products. This document details various analytical techniques, their experimental protocols, and comparative performance data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Analysis

This compound (2-methylbenzoyl chloride) is a reactive acyl chloride that is susceptible to hydrolysis and can contain impurities from its synthesis, such as o-toluic acid and isomeric toluoyl chlorides. Therefore, robust analytical methods are required for its quality control, including identity confirmation, purity assessment, and quantification of impurities. The primary analytical techniques employed for the characterization of this compound and related compounds include chromatography, spectroscopy, and titrimetry.

Comparison of Analytical Methods

The selection of an analytical method for this compound characterization depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity determination, or the analysis of specific impurities. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical MethodPrincipleKey Performance CharacteristicsTypical Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Selectivity: HighSensitivity (LOD/LOQ): Low ng/mL to pg/mL range[1]Precision (RSD): < 10%[1]Linearity (R²): > 0.99[1]Identification and quantification of this compound and its volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase passing through a stationary phase column.Selectivity: HighSensitivity (LOD/LOQ): Low µg/mL to ng/mL range[2]Precision (RSD): < 2%Linearity (R²): > 0.999[3]Purity determination and quantification of non-volatile impurities like o-toluic acid.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of an analyte relative to a certified internal standard.Selectivity: HighAccuracy: High (< 0.5% absolute error)[4]Precision (RSD): < 3%[4]Linearity: Wide dynamic rangeAbsolute purity determination without the need for a specific reference standard of the analyte.
Fourier Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, providing information about its functional groups.Selectivity: ModerateQuantitative Performance: Requires calibration with standards; less precise than other methods.Rapid identity confirmation and qualitative assessment of purity.
Titrimetry (Argentometric) Titration with a standardized solution of silver nitrate (B79036) to determine the amount of chloride.Accuracy: HighPrecision (RSD): < 1%[5][6]Simplicity: HighDetermination of total hydrolyzable chloride content, providing an overall purity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is suitable for the simultaneous identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier gas: Helium at a constant flow rate.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-450.

  • Data Analysis: Identify this compound and its impurities based on their retention times and mass spectra. Quantify the components by comparing their peak areas to those of a calibration curve prepared with certified reference standards.

Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 154 and a characteristic isotopic peak at m/z 156 due to the presence of the chlorine-37 isotope. The base peak is typically observed at m/z 119, corresponding to the toluoyl cation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is ideal for the accurate quantification of this compound and non-volatile impurities like o-toluic acid. Due to the reactivity of this compound with water, a non-aqueous mobile phase or derivatization is often employed. The following is a general reverse-phase HPLC method that can be adapted.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (B52724) and water (e.g., 70:30 v/v). The addition of a small amount of acid, like phosphoric acid, may be necessary to improve peak shape[7]. Ensure the mobile phase is filtered and degassed.

  • Standard and Sample Preparation: Prepare standard solutions of this compound and o-toluic acid in the mobile phase. Prepare the sample solution of this compound in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: 254 nm.

  • Data Analysis: Quantify this compound and o-toluic acid by comparing their peak areas to the calibration curves of the respective standards.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Internal Standard Selection: Choose a certified internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃). Transfer an aliquot to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

    • Ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Titrimetry for Total Hydrolyzable Chloride

This method determines the total amount of hydrolyzable chloride, which is a good indicator of the purity of the acyl chloride. The Volhard method, a type of argentometric back-titration, is suitable for this purpose.

Instrumentation:

  • Burette, pipettes, and flasks.

  • Magnetic stirrer.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound into a flask containing a known excess of standardized silver nitrate solution and a small amount of nitric acid. The this compound will react with the water present to form hydrochloric acid, which then precipitates as silver chloride.

  • Titration:

  • Calculation: The amount of this compound is calculated from the amount of silver nitrate that reacted with the chloride produced from the hydrolysis of the acyl chloride.

Visualizations

The following diagrams illustrate the workflows for the key analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Dichloromethane) prep1->prep2 gc_injection Inject into GC prep2->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition identification Peak Identification (Retention Time & Mass Spectrum) data_acquisition->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Mobile Phase prep1->prep2 hplc_injection Inject into HPLC prep2->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition identification Peak Identification (Retention Time) data_acquisition->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification

Caption: Workflow for HPLC analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr_acquisition Acquire ¹H NMR Spectrum prep2->nmr_acquisition processing Phase and Baseline Correction nmr_acquisition->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation

Caption: Workflow for qNMR analysis of this compound.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation prep1 Weigh Sample prep2 Add Excess Standard AgNO₃ and Nitric Acid prep1->prep2 titration Back-titrate with Standard KSCN prep2->titration endpoint Detect Endpoint (Color Change) titration->endpoint calculation Calculate Chloride Content endpoint->calculation

Caption: Workflow for Argentometric Titration of this compound.

Conclusion

The characterization of this compound can be effectively performed using a variety of analytical techniques. GC-MS is highly suitable for identifying and quantifying volatile impurities, while HPLC is excellent for determining purity and assessing non-volatile contaminants. For absolute purity determination, qNMR offers a powerful and accurate approach. Titrimetry provides a simple and cost-effective method for assessing the total hydrolyzable chloride content. The choice of the most appropriate method will be dictated by the specific analytical needs, available instrumentation, and the required level of accuracy and precision. For comprehensive characterization, a combination of these methods is often recommended.

References

Distinguishing o-, m-, and p-Toluoyl Chloride Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of toluoyl chloride—ortho (o-), meta (m-), and para (p-)—are valuable reagents in organic synthesis, serving as precursors for a wide array of pharmaceuticals and other complex molecules. The precise identification of each isomer is critical for ensuring reaction specificity and the desired substitution pattern in the final product. This guide provides a comprehensive comparison of o-, m-, and p-toluoyl chloride using infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, supported by experimental data to facilitate their unambiguous differentiation.

Spectroscopic Data Summary

The key distinguishing features in the spectra of o-, m-, and p-toluoyl chloride arise from the different substitution patterns on the aromatic ring, which influence the electronic environment and vibrational modes of the molecule. The following tables summarize the key spectroscopic data for each isomer.

Spectroscopic Technique Key Parameter o-Toluoyl Chloride m-Toluoyl Chloride p-Toluoyl Chloride
IR Spectroscopy C=O Stretching Frequency (cm⁻¹)~1770~1765~1772
Out-of-Plane C-H Bending (cm⁻¹)~760~780, ~680~840
¹H NMR Spectroscopy Methyl Protons (δ, ppm)~2.55~2.42~2.43
(CDCl₃)Aromatic Protons (δ, ppm)~8.20 (d), ~7.50 (t), ~7.34 (t), ~7.28 (d)~7.87 (s), ~7.86 (d), ~7.42 (t), ~7.34 (d)~7.96 (d), ~7.28 (d)
¹³C NMR Spectroscopy Carbonyl Carbon (δ, ppm)~169~169~168
(CDCl₃)Methyl Carbon (δ, ppm)~20~21~22
Aromatic Carbons (δ, ppm)~142, ~134, ~132, ~131, ~129, ~126~138, ~135, ~134, ~130, ~128, ~127~145, ~131, ~130, ~129

Distinguishing Isomers through Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For toluoyl chlorides, the most diagnostic peaks are the carbonyl (C=O) stretching vibration and the out-of-plane C-H bending vibrations of the aromatic ring.

The C=O stretching frequency for acyl chlorides typically appears in the region of 1815-1750 cm⁻¹[1]. While the C=O stretching frequencies for the three isomers are very close, subtle differences can be observed.

The most definitive differentiation using IR spectroscopy comes from the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹). The substitution pattern on the benzene (B151609) ring dictates the number and position of these bands:

  • This compound , being 1,2-disubstituted, exhibits a strong absorption band around 760 cm⁻¹.

  • m-Toluoyl chloride , a 1,3-disubstituted benzene, shows characteristic bands around 780 cm⁻¹ and 680 cm⁻¹.

  • p-Toluoyl chloride , with its 1,4-disubstitution, has a single strong absorption band in the region of 840 cm⁻¹.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing isomers based on the chemical environment of the protons.

The chemical shift of the methyl protons shows slight variations among the isomers, with the methyl group of this compound appearing slightly more downfield.

The aromatic region of the ¹H NMR spectrum provides the most definitive information:

  • This compound displays a complex splitting pattern with four distinct signals corresponding to the four non-equivalent aromatic protons.

  • m-Toluoyl chloride also shows a complex pattern with four aromatic protons, but with different chemical shifts and coupling constants compared to the ortho isomer.

  • p-Toluoyl chloride , due to its symmetry, exhibits a much simpler spectrum with two doublets, each integrating to two protons. This simple AA'BB' system is a hallmark of 1,4-disubstituted benzene rings.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

The carbonyl carbon chemical shifts are very similar for all three isomers, appearing around 168-169 ppm.

The methyl carbon also shows minor differences in chemical shifts.

The key to differentiation lies in the number and chemical shifts of the aromatic carbon signals :

  • This compound will show six distinct signals for the aromatic carbons due to the lack of symmetry.

  • m-Toluoyl chloride will also exhibit six signals for the aromatic carbons.

  • p-Toluoyl chloride , owing to its symmetry, will only have four signals for the six aromatic carbons (two carbons are equivalent in two pairs).

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid toluoyl chloride isomers.

Methodology:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid toluoyl chloride sample directly onto the ATR crystal.

  • Acquire the IR spectrum of the sample over the range of 4000-650 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of toluoyl chloride isomers.

Methodology:

  • Dissolve approximately 10-20 mg of the toluoyl chloride isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Visualizing the Distinguishing Features

The following diagrams illustrate the structural differences and the logical workflow for distinguishing the three isomers based on their spectroscopic data.

G Structural Isomers of Toluoyl Chloride o This compound m m-Toluoyl Chloride p p-Toluoyl Chloride

Caption: The three structural isomers of toluoyl chloride.

G Spectroscopic Differentiation Workflow start Unknown Toluoyl Chloride Isomer nmr ¹H NMR Spectroscopy start->nmr nmr_result Aromatic Region Pattern nmr->nmr_result ir IR Spectroscopy ir_result Out-of-Plane Bending (cm⁻¹) ir->ir_result cmr ¹³C NMR Spectroscopy cmr_result Number of Aromatic Signals cmr->cmr_result p_isomer p-Toluoyl Chloride (2 Doublets) nmr_result->p_isomer Simple om_isomers o- or m-Toluoyl Chloride (Complex Multiplets) nmr_result->om_isomers Complex om_isomers->ir om_isomers->cmr o_isomer This compound (~760) ir_result->o_isomer One Band m_isomer m-Toluoyl Chloride (~780 & ~680) ir_result->m_isomer Two Bands o_isomer2 This compound (6 Signals) cmr_result->o_isomer2 m_isomer2 m-Toluoyl Chloride (6 Signals) cmr_result->m_isomer2

Caption: Workflow for distinguishing toluoyl chloride isomers.

References

A Comparative Analysis of the Reactivity of Toluoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-toluoyl chloride. An understanding of the relative reactivity of these isomers is essential for optimizing reaction conditions, predicting product distributions, and developing efficient synthetic routes in pharmaceutical and chemical research. This document synthesizes theoretical principles and available experimental data to offer a clear, evidence-based comparison.

Theoretical Background: Electronic and Steric Effects

The reactivity of toluoyl chloride isomers in nucleophilic acyl substitution reactions is primarily governed by the interplay of electronic and steric effects originating from the position of the methyl group on the benzene (B151609) ring. These effects influence the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack.

Electronic Effects: The methyl group is a weakly electron-donating group. Through inductive and hyperconjugation effects, it increases the electron density of the benzene ring.

  • Para-Toluoyl Chloride: In the para position, the electron-donating effect of the methyl group is most pronounced at the carbonyl carbon via resonance. This effect slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and, consequently, less reactive compared to unsubstituted benzoyl chloride.[1]

  • Meta-Toluoyl Chloride: In the meta position, the electron-donating effect is primarily inductive and has a smaller impact on the carbonyl carbon.[1] Therefore, the reactivity of meta-toluoyl chloride is expected to be intermediate between the para and ortho isomers.

  • Ortho-Toluoyl Chloride: The ortho isomer experiences a combination of electronic and steric effects.

Steric Effects: Steric hindrance plays a significant role in the reactivity of the ortho isomer. The proximity of the bulky methyl group to the reactive acyl chloride group can impede the approach of nucleophiles, slowing down the reaction rate.[2][3] This "ortho effect" can make this compound the least reactive of the three isomers, particularly with bulky nucleophiles.[3]

Based on these principles, the general order of reactivity towards nucleophiles is predicted to be:

Meta > Para > Ortho

This trend is a balance between the deactivating electronic effect of the methyl group (strongest at the para position) and the significant steric hindrance of the ortho position.

Comparative Reactivity Data

The following table presents representative pseudo-first-order rate constants (k) for the solvolysis of p-toluoyl chloride (p-methylbenzoyl chloride) and related substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C.

Substituent (Z) in p-Z-benzoyl chlorideRate Constant (k) x 10⁻⁵ s⁻¹
OMe1070
Me (p-toluoyl chloride) 59.5
H (benzoyl chloride)4.54
Cl1.77
(Data sourced from a study on the solvolysis of p-Z-substituted benzoyl chlorides)[4]

This data illustrates the electron-donating effect of the methyl group, showing that p-toluoyl chloride is more reactive than benzoyl chloride and p-chlorobenzoyl chloride, but less reactive than the strongly electron-donating p-methoxybenzoyl chloride in this highly ionizing, weakly nucleophilic solvent system. Direct comparative data for the ortho and meta isomers under these conditions is not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the comparative reactivity of toluoyl chloride isomers.

Experiment 1: Comparative Hydrolysis Rates by Conductometric Analysis

This method monitors the increase in conductivity as the reaction proceeds, due to the formation of hydrochloric acid.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of o-, m-, and p-toluoyl chloride.

Materials:

  • This compound

  • m-Toluoyl chloride

  • p-Toluoyl chloride

  • Acetone (anhydrous)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of each toluoyl chloride isomer in anhydrous acetone.

  • Prepare a reaction solvent of a specific acetone-water mixture (e.g., 90:10 v/v).

  • Equilibrate the reaction solvent in the constant temperature bath (e.g., 25°C).

  • Place a known volume of the equilibrated reaction solvent in a reaction vessel equipped with the conductivity probe and magnetic stirrer.

  • Initiate the reaction by injecting a small, known volume of the toluoyl chloride stock solution into the reaction vessel with vigorous stirring.

  • Record the conductivity of the solution at regular time intervals until the value remains constant, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot is -k.

Experiment 2: Comparative Alcoholysis Rates by HPLC Analysis

This method uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the toluoyl chloride reactant and the appearance of the corresponding ester product over time.

Objective: To determine the pseudo-second-order rate constants for the alcoholysis of o-, m-, and p-toluoyl chloride with ethanol (B145695).

Materials:

  • This compound

  • m-Toluoyl chloride

  • p-Toluoyl chloride

  • Ethanol (anhydrous)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., a stable, non-reactive aromatic compound)

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Prepare standard solutions of each toluoyl chloride isomer and the expected ethyl toluate ester product at known concentrations for HPLC calibration.

  • Prepare a solution of the internal standard in the reaction solvent (anhydrous ethanol).

  • In the thermostatted reaction vessel, mix a known concentration of the toluoyl chloride isomer with the ethanol containing the internal standard.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable solvent (e.g., acetonitrile).

  • Analyze the quenched samples by HPLC to determine the concentrations of the remaining toluoyl chloride and the formed ethyl toluate.

  • The rate constant can be determined by plotting the appropriate concentration data versus time, based on the integrated rate law for a second-order reaction.

Experiment 3: Comparative Aminolysis Rates by Spectrophotometric Analysis

This method can be used if the amine reactant or amide product has a distinct UV-Vis absorbance that changes as the reaction progresses.

Objective: To determine the relative rates of aminolysis of o-, m-, and p-toluoyl chloride with a chromophoric amine (e.g., p-nitroaniline).

Materials:

  • This compound

  • m-Toluoyl chloride

  • p-Toluoyl chloride

  • p-Nitroaniline

  • Aprotic solvent (e.g., anhydrous acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a solution of p-nitroaniline in the aprotic solvent.

  • Prepare a concentrated stock solution of each toluoyl chloride isomer in the same solvent.

  • Place the p-nitroaniline solution in a quartz cuvette in the thermostatted spectrophotometer and record the initial absorbance at the wavelength of maximum absorbance for p-nitroaniline.

  • Initiate the reaction by rapidly injecting a small volume of the toluoyl chloride stock solution into the cuvette and mixing thoroughly.

  • Monitor the decrease in absorbance of p-nitroaniline over time.

  • The initial reaction rates can be compared to determine the relative reactivity of the three isomers.

Visualizations

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Toluoyl Chloride Isomers Electronic_Effects Electronic Effects (Electron-Donating Methyl Group) Ortho This compound Electronic_Effects->Ortho Inductive effect Meta m-Toluoyl Chloride Electronic_Effects->Meta Weak inductive effect Para p-Toluoyl Chloride Electronic_Effects->Para Strong resonance effect (reduces electrophilicity) Steric_Effects Steric Effects (Bulk of Methyl Group) Steric_Effects->Ortho Significant steric hindrance (impedes nucleophilic attack) Reactivity_Order Predicted Reactivity: Meta > Para > Ortho Ortho->Reactivity_Order Meta->Reactivity_Order Para->Reactivity_Order

Caption: Factors influencing the reactivity of toluoyl chloride isomers.

G cluster_workflow Experimental Workflow for Kinetic Analysis Start Prepare Reactant Solutions (Toluoyl Chloride Isomer & Nucleophile) Reaction Initiate Reaction in Thermostatted Vessel Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze Samples (e.g., HPLC, Conductometry) Quenching->Analysis Data Plot Concentration vs. Time Analysis->Data Result Calculate Rate Constant Data->Result

Caption: Generalized workflow for kinetic analysis of toluoyl chloride reactions.

References

A Comparative Guide to HPLC and GC Analysis of o-Toluoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, quality control, and impurity profiling. When o-Toluoyl chloride is the target analyte, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable analytical approaches. This guide provides an objective comparison of these two techniques, supported by representative experimental data and detailed methodologies, to aid in selecting the most suitable method for your specific needs.

Principal Comparison: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the volatility and thermal stability of the analyte and potential byproducts, as well as the desired sensitivity and sample throughput. This compound is a volatile compound, making it amenable to GC analysis. However, its reactivity, particularly its susceptibility to hydrolysis, presents challenges for both techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] For acid chlorides, direct analysis by reversed-phase HPLC can be challenging due to the presence of water in the mobile phase, which can lead to on-column hydrolysis. Therefore, derivatization is often employed to convert the reactive acid chloride into a more stable derivative.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given that this compound is volatile, GC is a natural choice. However, the high temperatures of the GC inlet can cause degradation of thermally labile compounds, and the reactive nature of acid chlorides can lead to interactions with the GC column, causing peak tailing and poor reproducibility.[3] Similar to HPLC, derivatization can be a valuable strategy to overcome these limitations.

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of typical HPLC and GC methods for the analysis of this compound reaction mixtures. It is important to note that these values are representative and can vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance (with Derivatization)

ParameterTypical Value
AnalyteThis compound derivative
Limit of Detection (LOD)0.01 - 0.03 µg/mL[4]
Limit of Quantification (LOQ)0.03 - 0.1 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-FID Method Performance (with Derivatization)

ParameterTypical Value
Analyteo-Toluoyl methyl ester
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Linearity (R²)> 0.999[5]
Precision (%RSD)< 3%[6]
Accuracy (% Recovery)97 - 103%[5]

Experimental Protocols

HPLC Method with Pre-Column Derivatization

This protocol describes a general method for the analysis of this compound after derivatization with 2-nitrophenylhydrazine (B1229437), which enhances detectability and stability.[4]

1. Derivatization:

  • To 1 mL of the sample solution (in a suitable aprotic solvent like acetonitrile), add 1 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (B52724).

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 395 nm[4]

3. Analysis of Reaction Mixture:

  • A typical reaction mixture from the synthesis of this compound from o-toluic acid may contain unreacted starting material and byproducts. This HPLC method can be adapted to simultaneously analyze o-toluic acid, which can be detected without derivatization at a lower wavelength (e.g., 230 nm).[7]

GC-FID Method with Derivatization

This protocol is adapted from a validated method for a similar acid chloride and involves the conversion of this compound to its methyl ester for improved stability and chromatography.[5][8]

1. Derivatization:

  • To a known volume of the reaction mixture, add an excess of anhydrous methanol. The reaction is typically rapid at room temperature.

  • Dilute the resulting solution with a suitable solvent, such as dichloromethane, to a concentration within the calibration range.

2. GC-FID Conditions:

  • Column: A mid-polar capillary column (e.g., DB-624 or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 240 °C at 20 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split injection).

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical considerations for choosing between HPLC and GC for the analysis of this compound reaction mixtures.

analytical_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis ReactionMixture This compound Reaction Mixture SamplePrep Sample Dilution (in aprotic solvent) ReactionMixture->SamplePrep Derivatization_HPLC Derivatization (e.g., with 2-nitrophenylhydrazine) SamplePrep->Derivatization_HPLC Derivatization_GC Derivatization (e.g., with Methanol) SamplePrep->Derivatization_GC HPLC_Analysis RP-HPLC-UV Analysis Derivatization_HPLC->HPLC_Analysis Data_Analysis Data Processing and Quantification HPLC_Analysis->Data_Analysis GC_Analysis GC-FID Analysis Derivatization_GC->GC_Analysis GC_Analysis->Data_Analysis

Caption: General workflow for HPLC and GC analysis of this compound.

decision_tree start Analyze this compound Reaction Mixture thermolabile Are thermally labile byproducts expected? start->thermolabile volatile_impurities Are non-volatile impurities of interest? thermolabile->volatile_impurities No hplc Consider HPLC thermolabile->hplc Yes gc Consider GC volatile_impurities->gc No hplc_preferred HPLC is likely more suitable volatile_impurities->hplc_preferred Yes hplc->hplc_preferred gc_preferred GC is likely more suitable gc->gc_preferred

Caption: Decision tree for selecting between HPLC and GC.

Conclusion

Both HPLC and GC, when coupled with an appropriate derivatization strategy, are powerful techniques for the analysis of this compound reaction mixtures.

  • GC-FID with derivatization is a robust and sensitive method, particularly well-suited for routine quality control where the primary interest is in the volatile components of the reaction mixture. The derivatization to a methyl ester effectively mitigates the reactivity issues of the acid chloride.[8]

  • HPLC-UV with derivatization offers greater versatility, especially when the reaction mixture may contain non-volatile or thermally labile impurities. The derivatization not only stabilizes the analyte but can also significantly enhance the sensitivity of the method.[4]

The ultimate choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. For a comprehensive understanding of the reaction profile, employing both techniques orthogonally can provide the most complete picture.

References

A Comparative Guide to the Kinetics of o-Toluoyl Chloride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of o-toluoyl chloride with various nucleophiles, offering insights into its reactivity compared to other acylating agents. Understanding the kinetic parameters of these reactions is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing efficient processes in pharmaceutical and chemical research. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and visualizes key concepts to facilitate a deeper understanding of the underlying chemical principles.

Introduction to this compound Reactivity

This compound, also known as 2-methylbenzoyl chloride, is a versatile acylating agent used in the synthesis of esters, amides, and other carbonyl derivatives.[1] Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. However, the presence of the methyl group in the ortho position introduces significant steric hindrance around the reaction center. This steric bulk impedes the approach of nucleophiles, leading to a generally lower reaction rate compared to its less hindered isomers, m-toluoyl chloride and p-toluoyl chloride, as well as the parent compound, benzoyl chloride.[1]

The reaction of this compound with nucleophiles, such as amines and alcohols, typically proceeds through a nucleophilic acyl substitution mechanism. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The stability of this intermediate and the activation energy of the transition states are influenced by both the electronic effects of the substituents on the aromatic ring and the steric environment around the carbonyl group.

Comparative Kinetic Data

Table 1: Second-Order Rate Constants for the Aminolysis of Substituted Benzoyl Chlorides with Aniline (B41778)

Acyl ChlorideSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Benzoyl ChlorideN-methyl-2-pyrrolidoneNot SpecifiedData not available
This compoundN-methyl-2-pyrrolidoneNot SpecifiedData not available
m-Toluoyl ChlorideN-methyl-2-pyrrolidoneNot SpecifiedData not available
p-Toluoyl ChlorideN-methyl-2-pyrrolidoneNot SpecifiedData not available

Note: Specific rate constants for the aminolysis of toluoyl chloride isomers were not found in the reviewed literature. However, studies on the reaction of aniline with benzoyl chloride in a microstructured chemical system have been conducted, indicating the feasibility of such kinetic investigations.[2][3][4]

Table 2: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides in n-Propanol at 25°C

Acyl Chloridek (min⁻¹)
Benzoyl Chloride0.0321
m-Methoxybenzoyl Chloride0.0340

Data sourced from a kinetic study on the alcoholysis of substituted benzoyl chlorides. These values provide a reference for the reactivity of benzoyl chloride derivatives under alcoholysis conditions.

The data, although incomplete for this compound, highlights the influence of substituents on the reaction rate. The steric hindrance from the ortho-methyl group in this compound is expected to result in a significantly lower rate constant compared to benzoyl chloride and its meta and para isomers in similar reactions.

Experimental Protocols for Kinetic Studies

The determination of reaction kinetics for acyl chloride reactions typically involves monitoring the change in concentration of a reactant or product over time. Common techniques include spectroscopy, chromatography, and titrimetric methods.

General Experimental Setup for Solvolysis Kinetics

A common method for studying the solvolysis of acyl chlorides (reaction with the solvent) involves monitoring the production of hydrochloric acid.

Materials:

  • Acyl chloride (e.g., this compound)

  • Solvent (e.g., ethanol-water mixture)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • A solution of the acyl chloride in an inert solvent (e.g., acetone) is prepared.

  • A known volume of the solvent mixture (e.g., 80% ethanol (B145695) in water) containing a few drops of an indicator is placed in a reaction vessel and equilibrated to the desired temperature in a constant temperature bath.

  • A small, known volume of the acyl chloride solution is added to the solvent mixture, and the timer is started.

  • The reaction progress is monitored by titrating the liberated HCl with a standardized NaOH solution at regular time intervals. The endpoint is indicated by a color change of the indicator.

  • The concentration of the acyl chloride at different times can be calculated from the amount of NaOH used.

Data Analysis: The order of the reaction can be determined by plotting the concentration of the acyl chloride versus time in different ways (e.g., ln[acyl chloride] vs. time for first-order kinetics). The rate constant (k) is then calculated from the slope of the linear plot.

General Experimental Setup for Aminolysis Kinetics

For reactions with amines, which are often too fast to be monitored by simple titration, techniques like stopped-flow spectrophotometry or conductometry are employed.

Procedure using Conductometry:

  • Solutions of the acyl chloride and the amine in a suitable aprotic solvent (e.g., acetonitrile) are prepared.

  • The conductivity of the amine solution is measured.

  • The acyl chloride solution is rapidly mixed with the amine solution in a stopped-flow apparatus.

  • The change in conductivity of the solution is recorded over time. The formation of the hydrohalide salt of the amine leads to an increase in conductivity.

  • The rate constant is determined by fitting the conductivity-time data to an appropriate kinetic model.

Visualizing Reaction Pathways and Concepts

Reaction Mechanism of Acyl Chloride with a Nucleophile

reaction_mechanism AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TetrahedralIntermediate Product Product (Ester/Amide) TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl

Caption: General mechanism for the reaction of this compound with a nucleophile.

Experimental Workflow for Solvolysis Kinetics

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PrepAcyl Prepare Acyl Chloride Solution Mix Mix Reactants at Constant T PrepAcyl->Mix PrepSolvent Prepare Solvent + Indicator PrepSolvent->Mix Monitor Monitor [HCl] over Time Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Determine Determine Rate Law and k Plot->Determine

Caption: Workflow for a typical solvolysis kinetic experiment.

Logical Relationship of Reactivity

reactivity_comparison p_Toluoyl p-Toluoyl Chloride Benzoyl Benzoyl Chloride p_Toluoyl->Benzoyl > m_Toluoyl m-Toluoyl Chloride m_Toluoyl->Benzoyl > o_Toluoyl This compound Benzoyl->o_Toluoyl >> Reactivity Reactivity

Caption: Expected trend in reactivity of toluoyl chloride isomers.

Conclusion

The kinetic studies of this compound reactions are essential for understanding its behavior as an acylating agent. The steric hindrance imposed by the ortho-methyl group is a dominant factor in reducing its reactivity compared to other benzoyl chloride derivatives. While specific quantitative data for this compound remains somewhat limited in readily accessible literature, the established principles of physical organic chemistry and the available data for related compounds provide a strong framework for predicting its kinetic behavior. The experimental protocols outlined in this guide offer a practical approach for researchers to determine the specific rate constants and activation parameters for reactions of interest, thereby enabling a more precise and quantitative comparison. This knowledge is invaluable for the rational design of synthetic processes and the development of novel chemical entities in the pharmaceutical and chemical industries.

References

o-Toluoyl Chloride vs. Benzoyl Chloride: A Comparative Guide for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the acylation of nucleophiles is a fundamental transformation. The choice of the acylating agent is critical for reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common acylating agents: o-toluoyl chloride and its unsubstituted counterpart, benzoyl chloride. The comparison is based on their reactivity in acylation reactions, supported by theoretical principles and available experimental data.

Introduction to the Reagents

Benzoyl chloride (C₆H₅COCl) is a widely used acylating agent for the introduction of the benzoyl group into a molecule. It serves as a benchmark for the reactivity of aromatic acyl chlorides.

This compound (2-methylbenzoyl chloride, C₈H⷇ClO) is a derivative of benzoyl chloride with a methyl group at the ortho-position. This substitution pattern introduces both electronic and steric differences that significantly influence its reactivity compared to benzoyl chloride.

Comparative Analysis of Reactivity

The reactivity of acyl chlorides in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects

The methyl group is an electron-donating group (+I effect). When attached to the benzene (B151609) ring, it increases the electron density on the ring and, consequently, on the carbonyl carbon of the acyl chloride. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.

Steric Effects

The most significant difference between this compound and benzoyl chloride is the steric hindrance imposed by the ortho-methyl group in this compound. This bulky group is in close proximity to the reactive carbonyl center, impeding the approach of nucleophiles. This steric hindrance is expected to decrease the rate of reaction, particularly with bulky nucleophiles or in sterically demanding transition states.

The combination of the electron-donating nature and the steric hindrance of the ortho-methyl group leads to a generally lower reactivity of this compound compared to benzoyl chloride in acylation reactions.

Data Presentation

As direct comparative kinetic data for this compound under the same conditions as benzoyl chloride is scarce in the literature, the following table provides a semi-quantitative and qualitative comparison based on established principles and data for the closely related p-toluoyl chloride.

ParameterThis compoundBenzoyl ChlorideRationale
Electronic Effect Electron-donating methyl group reduces electrophilicity of the carbonyl carbon.No substituent, serves as the baseline.The methyl group in this compound deactivates the carbonyl group towards nucleophilic attack.
Steric Hindrance Significant steric hindrance from the ortho-methyl group.Minimal steric hindrance.The ortho-methyl group physically blocks the approach of nucleophiles to the reactive center.
Relative Reactivity (Predicted) LowerHigherThe combined deactivating electronic effect and significant steric hindrance make this compound less reactive than benzoyl chloride.
Reaction Rate (Friedel-Crafts with Toluene) Expected to be slower than benzoyl chloride.Rate constant (k₂) x 10⁴ = 3.51 L·mol⁻¹·s⁻¹ at 20°C[1]Based on the data for p-toluoyl chloride (k₂ x 10⁴ = 0.83 L·mol⁻¹·s⁻¹), the ortho-isomer is also expected to be significantly slower.[1]

Mandatory Visualizations

logical_comparison cluster_reagents Acylating Agents cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome o-Toluoyl_Chloride This compound Electronic_Effects Electronic Effects (+I of -CH3) o-Toluoyl_Chloride->Electronic_Effects has Steric_Hindrance Steric Hindrance (ortho-methyl) o-Toluoyl_Chloride->Steric_Hindrance exhibits Benzoyl_Chloride Benzoyl Chloride Reactivity Relative Reactivity in Acylation Benzoyl_Chloride->Reactivity Higher Electronic_Effects->Reactivity Decreases Steric_Hindrance->Reactivity Decreases acylation_mechanism cluster_mechanism Reaction Mechanism Acyl_Chloride Acyl Chloride (o-Toluoyl or Benzoyl) Acylium_Ion Formation of Acylium Ion Acyl_Chloride->Acylium_Ion with Catalyst Nucleophile Nucleophile (e.g., Ar-H, R-OH, R-NH2) Nucleophilic_Attack Nucleophilic Attack Nucleophile->Nucleophilic_Attack Catalyst Lewis Acid (e.g., AlCl3 for Friedel-Crafts) Acylium_Ion->Nucleophilic_Attack attacked by Product_Formation Product Formation Nucleophilic_Attack->Product_Formation

References

Stability of Toluoyl Chloride Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of ortho-(o-), meta-(m-), and para-(p-) toluoyl chloride. Understanding the relative stability of these isomers is crucial for optimizing reaction conditions, ensuring storage integrity, and predicting impurity profiles in synthetic chemistry, particularly in pharmaceutical and agrochemical development. This document synthesizes available data and theoretical principles to offer an objective comparison, supported by generalized experimental protocols for stability assessment.

Introduction to Toluoyl Chloride Isomers

Toluoyl chlorides are essential acylating agents in organic synthesis, valued for their reactivity in forming esters, amides, and other carbonyl derivatives.[1] Their general structure consists of a benzene (B151609) ring substituted with a methyl group and a carbonyl chloride group. The isomeric forms (ortho, meta, and para) are distinguished by the relative positions of these two groups, a difference that significantly influences their chemical properties, including stability.[2] All three isomers are moisture-sensitive and can react with water, alcohols, and strong bases.[3][4][5][6]

Relative Stability Comparison

The stability of these isomers is primarily influenced by:

  • Electronic Effects: The methyl group is weakly electron-donating through induction and hyperconjugation. This effect can influence the electrophilicity of the carbonyl carbon.[7]

  • Steric Effects: The spatial arrangement of the methyl and carbonyl chloride groups can lead to intramolecular interactions or steric hindrance.[2]

Order of Stability: Based on these principles, the general order of stability is proposed to be: m-Toluoyl Chloride > p-Toluoyl Chloride > o-Toluoyl Chloride

  • m-Toluoyl Chloride: This isomer is considered the most stable.[2] The meta-positioning of the methyl group minimizes both steric hindrance and its electron-donating influence on the carbonyl carbon. This lack of significant interaction reduces the likelihood of decomposition or side reactions.[2]

  • p-Toluoyl Chloride: The methyl group in the para position exerts its maximal electron-donating effect on the carbonyl carbon through resonance. This slightly reduces the partial positive charge on the carbon, making it less electrophilic.[7] While this decreases its reactivity towards nucleophiles, potentially suggesting higher stability, it is also susceptible to light-induced degradation.[8]

  • This compound: This isomer is generally considered the least stable. The close proximity of the bulky methyl group to the carbonyl chloride group can lead to steric strain and intramolecular interactions, making it more prone to side reactions.[2]

The logical relationship of the factors influencing stability is visualized in the diagram below.

G Factors Influencing Toluoyl Chloride Isomer Stability cluster_isomers Isomers cluster_factors Influencing Factors cluster_stability Relative Stability This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance High Electronic Effects Electronic Effects This compound->Electronic Effects Moderate Least Stable Least Stable This compound->Least Stable m-Toluoyl Chloride m-Toluoyl Chloride m-Toluoyl Chloride->Steric Hindrance Low m-Toluoyl Chloride->Electronic Effects Low Most Stable Most Stable m-Toluoyl Chloride->Most Stable p-Toluoyl Chloride p-Toluoyl Chloride p-Toluoyl Chloride->Steric Hindrance Low p-Toluoyl Chloride->Electronic Effects High Intermediate Stability Intermediate Stability p-Toluoyl Chloride->Intermediate Stability Steric Hindrance->Least Stable Leads to Electronic Effects->Intermediate Stability Can influence

Figure 1. Isomer stability logic.

Data Presentation: Physical and Stability Properties

The following table summarizes key physical properties and the qualitative stability assessment for the toluoyl chloride isomers.

PropertyThis compoundm-Toluoyl Chloridep-Toluoyl Chloride
CAS Number 933-88-0[9]1711-06-4[10]874-60-2[5]
Molecular Formula C₈H₇ClO[9]C₈H₇ClO[10]C₈H₇ClO[5]
Molecular Weight 154.60 g/mol 154.60 g/mol 154.60 g/mol
Boiling Point ~213-214°C[2]~213-214°C[2]~222-224°C[2]
Melting Point Not specified-23°C[11]-4 to -2°C[12]
Qualitative Stability Least stable due to steric hindrance and potential intramolecular reactions.[2]Most stable due to reduced steric and electronic interactions.[2]Intermediate stability; susceptible to light-induced degradation.[8]
Primary Hazards Moisture sensitive, corrosive.[3][4]Moisture sensitive, corrosive.[6]Moisture sensitive, corrosive.[5][13]

Experimental Protocols for Stability Assessment

While specific comparative studies on toluoyl chloride isomers are scarce, the following generalized protocols can be employed to quantitatively assess their stability.

Hydrolytic Stability Determination

This protocol determines the rate of hydrolysis of a toluoyl chloride isomer in an aqueous solution. The rate of hydrolysis is a direct measure of its instability in the presence of water.

Objective: To determine the pseudo-first-order rate constant (k) and half-life (t½) of hydrolysis.

Materials:

  • Toluoyl chloride isomer (o-, m-, or p-)

  • Acetone (or other suitable water-miscible organic solvent, HPLC grade)

  • Buffered aqueous solutions (e.g., pH 4.0, 7.0, 9.0)

  • Deionized water

  • pH meter, thermostatted reaction vessel, magnetic stirrer

  • Analytical instrument (e.g., HPLC-UV, GC-FID) for concentration measurement

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the toluoyl chloride isomer in a dry, inert organic solvent (e.g., acetone).

  • Reaction Setup: Place a known volume of the buffered aqueous solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Hydrolysis: Initiate the reaction by adding a small aliquot of the toluoyl chloride stock solution to the buffered solution with vigorous stirring. The final concentration should be low enough to ensure complete dissolution.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by dilution with a cold, dry organic solvent.

  • Analysis: Analyze the quenched samples using a validated chromatographic method (HPLC or GC) to determine the concentration of the remaining toluoyl chloride isomer.

  • Data Analysis: Plot the natural logarithm of the concentration of the toluoyl chloride isomer versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated using the formula: t½ = 0.693 / k.

The general reaction pathway for the hydrolysis of a toluoyl chloride isomer is depicted below.

G General Hydrolysis Pathway of Toluoyl Chloride Toluoyl_Chloride Toluoyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate Toluoyl_Chloride->Intermediate + H₂O (Nucleophilic Attack) Water H₂O Toluic_Acid Toluic Acid (R-COOH) Intermediate->Toluic_Acid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Figure 2. Toluoyl chloride hydrolysis.
Thermal Stability Analysis using TGA/DSC

This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of the toluoyl chloride isomers.

Objective: To determine the onset of thermal decomposition and identify thermal events like melting and boiling.

Materials:

  • Toluoyl chloride isomer (o-, m-, or p-)

  • TGA/DSC instrument

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air, Oxygen) - for oxidative stability

  • Sample pans (e.g., aluminum, ceramic)

Procedure:

  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the toluoyl chloride isomer into a sample pan.

  • Experimental Setup: Place the sample pan in the instrument furnace.

  • TGA/DSC Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature where complete decomposition is expected (e.g., 500°C).

    • Maintain a constant flow of an inert gas (for thermal stability) or an oxidizing gas (for oxidative stability) throughout the experiment.

  • Data Acquisition: Record the sample weight (TGA), heat flow (DSC), and temperature simultaneously.

  • Data Analysis:

    • TGA Curve: Analyze the plot of weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition.

    • DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic events (e.g., melting) or exothermic events (e.g., decomposition).

The following diagram illustrates a conceptual workflow for this thermal stability assessment.

G Workflow for Thermal Stability Analysis (TGA/DSC) Start Start Calibrate Calibrate TGA/DSC Start->Calibrate Prepare Prepare & Weigh Sample Calibrate->Prepare Setup Load Sample & Set Atmosphere (Inert or Oxidizing) Prepare->Setup Run Run TGA/DSC Program (Temperature Ramp) Setup->Run Acquire Acquire Data (Weight, Heat Flow, Temp) Run->Acquire Analyze Analyze Data Acquire->Analyze TGA_Curve TGA Curve: Determine Onset of Decomposition Temp Analyze->TGA_Curve Weight vs. Temp DSC_Curve DSC Curve: Identify Melting, Boiling, Decomposition Analyze->DSC_Curve Heat Flow vs. Temp Report Generate Stability Report TGA_Curve->Report DSC_Curve->Report End End Report->End

Figure 3. Thermal analysis workflow.

Conclusion

References

A Comparative Guide to the Reaction Rates of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction rates of o-toluoyl chloride, focusing on its reactivity in nucleophilic acyl substitution reactions. Due to a lack of specific published kinetic data for this compound, this guide leverages experimental data from closely related substituted benzoyl chlorides to provide a robust comparative framework. The discussion and data presented herein are intended to guide researchers in designing experiments, predicting reaction outcomes, and selecting appropriate reagents for their synthetic needs.

Introduction to this compound Reactivity

This compound is an acyl chloride that participates in nucleophilic acyl substitution reactions. The presence of a methyl group in the ortho position on the aromatic ring significantly influences its reactivity due to a combination of electronic and steric effects. The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. However, the most significant factor is steric hindrance. The proximity of the ortho-methyl group to the reactive carbonyl center impedes the approach of nucleophiles, leading to a generally slower reaction rate compared to its meta and para isomers, as well as the unsubstituted benzoyl chloride.

Comparative Reaction Rate Data

SubstituentRate Constant (k, min⁻¹)
Benzoyl Chloride 0.0321
m-Methoxybenzoyl Chloride 0.0340
p-Bromobenzoyl Chloride 0.0590
p-Iodobenzoyl Chloride 0.0617
m-Iodobenzoyl Chloride 0.1044

Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.[1]

Based on the established principles of organic chemistry, the ortho-methyl group in this compound would be expected to decrease the reaction rate compared to benzoyl chloride due to steric hindrance. Therefore, its rate constant in a similar alcoholysis reaction would likely be lower than 0.0321 min⁻¹.

Experimental Protocol: Determination of Reaction Rates

To experimentally determine the reaction rate of this compound with a nucleophile (e.g., an alcohol or amine), a pseudo-first-order kinetics experiment can be designed. The following is a generalized protocol.

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., ethanol, aniline)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Quenching agent (e.g., a large excess of a secondary amine for unreacted acyl chloride)

  • Internal standard for analysis (e.g., dodecane)

  • Standard laboratory glassware

  • Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent at a significantly higher concentration (e.g., 1.0 M) to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the nucleophile solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching agent.

    • Analyze the quenched samples using GC-FID or HPLC to determine the concentration of the product or the remaining this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

Visualizations

Experimental_Workflow A Prepare Stock Solutions (this compound, Nucleophile, Internal Standard) B Equilibrate Nucleophile and Internal Standard in Thermostated Reactor A->B C Initiate Reaction by Adding This compound B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Samples by GC or HPLC E->F G Plot ln[Reactant] vs. Time and Determine Rate Constant F->G

Caption: Experimental workflow for determining reaction rates.

Nucleophilic_Acyl_Substitution Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acyl-Nucleophile + HCl Intermediate->Products Chloride Elimination

Caption: General mechanism for nucleophilic acyl substitution.

References

A Comparative Guide to the Structural Validation of o-Toluoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of o-Toluoyl chloride and its derivatives. It includes detailed experimental protocols, comparative spectroscopic data, and insights into the reactivity and potential biological significance of these compounds.

Introduction to this compound and its Derivatives

This compound (2-methylbenzoyl chloride) is a reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its derivatives, primarily amides and esters, are of significant interest due to their diverse biological activities. The position of the methyl group on the aromatic ring influences the reactivity of the acyl chloride and the properties of its derivatives compared to its meta and para isomers.[2][3] Accurate structural validation is therefore crucial for quality control and the reliable development of new chemical entities.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods. Below is a comparison of expected data for this compound and two common derivatives: N-benzyl-o-toluamide and phenyl o-toluate.

Compound Structure ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound 8.1-8.2 (d, 1H), 7.5-7.6 (t, 1H), 7.3-7.4 (t, 1H), 7.2-7.3 (d, 1H), 2.6 (s, 3H)~169 (C=O), ~140 (C-CH₃), ~134 (C-COCl), ~132, ~131, ~126 (Ar-CH), ~22 (CH₃)~1770 (C=O stretch)154 [M]⁺, 119 [M-Cl]⁺, 91 [C₇H₇]⁺
N-benzyl-o-toluamide 7.2-7.5 (m, 9H, Ar-H), 6.5 (br s, 1H, NH), 4.6 (d, 2H, CH₂), 2.5 (s, 3H, CH₃)~168 (C=O), ~138, ~136, ~131, ~130, ~129, ~128, ~127, ~126 (Ar-C), ~44 (CH₂), ~20 (CH₃)[4]~3300 (N-H stretch), ~1640 (Amide I, C=O stretch)[5]225 [M]⁺, 119 [CH₃C₆H₄CO]⁺, 91 [C₇H₇]⁺
Phenyl o-toluate 8.1 (d, 1H), 7.1-7.5 (m, 8H, Ar-H), 2.6 (s, 3H, CH₃)~165 (C=O), ~151, ~141, ~133, ~132, ~130, ~129, ~126, ~122 (Ar-C), ~22 (CH₃)~1740 (C=O stretch)212 [M]⁺, 119 [CH₃C₆H₄CO]⁺, 94 [C₆H₅OH]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound Derivatives

3.1.1. Synthesis of N-benzyl-o-toluamide (Amide Formation)

  • Dissolve benzylamine (B48309) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

3.1.2. Synthesis of Phenyl o-toluate (Ester Formation)

  • Dissolve phenol (B47542) (1.0 eq) and a base such as pyridine (B92270) (1.2 eq) in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add this compound (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography or distillation.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A 90° pulse angle, a 2-5 second relaxation delay, and a higher number of scans (e.g., 1024) are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two NaCl or KBr plates. For solid derivatives, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty instrument (or with the pure solvent/KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-O).

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical setup would use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound, and then hold for a few minutes.

  • MS Detection: Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a mass range of approximately 40-500 m/z.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragmentation patterns.

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation o_toluoyl_chloride This compound synthesis Reaction o_toluoyl_chloride->synthesis amine Amine / Alcohol amine->synthesis derivative Crude Derivative synthesis->derivative purification Purification (Chromatography/ Recrystallization) derivative->purification pure_derivative Pure Derivative purification->pure_derivative nmr NMR (¹H, ¹³C) pure_derivative->nmr ir IR pure_derivative->ir ms GC-MS pure_derivative->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship cluster_starting_material Starting Material cluster_derivatives Derivatives cluster_applications Potential Applications / Biological Activity o_toluoyl_chloride This compound amides Amides (e.g., N-benzyl-o-toluamide) o_toluoyl_chloride->amides + Amine esters Esters (e.g., Phenyl o-toluate) o_toluoyl_chloride->esters + Alcohol/Phenol pharma Pharmaceuticals amides->pharma agro Agrochemicals amides->agro esters->pharma materials Materials Science esters->materials

Caption: Relationship between this compound, its derivatives, and their applications.

Reactivity and Biological Significance

The ortho-position of the methyl group in this compound introduces steric hindrance around the carbonyl group, which can affect reaction rates compared to its meta and para isomers.[3] This steric effect can be advantageous in controlling selectivity in certain synthetic applications.

While this compound itself is primarily a reactive intermediate, its derivatives have shown a range of biological activities. For instance:

  • Amide derivatives: N,N-Diethyl-m-toluamide (DEET), a meta-isomer derivative, is a well-known insect repellent that interacts with insect odorant receptors. Some o-toluamide derivatives have been investigated for their potential as herbicides and for their activity against various biological targets.[6] Certain complex amide derivatives have been explored as modulators of P-glycoprotein, which is involved in multidrug resistance in cancer.[7]

  • Ester derivatives: Ester prodrugs are a common strategy in drug discovery to improve the pharmacokinetic properties of a drug.[8] While specific o-tolyl esters as drugs are less common, the principle of using ester derivatives to mask or unmask active functional groups is a key concept in medicinal chemistry.

The validation of the structure of these derivatives is the first critical step in understanding their structure-activity relationships (SAR) and developing them into useful products.

References

A Researcher's Guide to Acylation: Evaluating Alternatives to o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules within pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. o-Toluoyl chloride, a reactive acyl chloride, is a frequently employed reagent for introducing the o-toluoyl group. However, its reactivity, influenced by the steric hindrance of the ortho-methyl group, necessitates a careful evaluation of alternatives to optimize specific synthetic outcomes. This guide provides an objective comparison of this compound with other acylating agents, supported by experimental data, to inform the selection process for targeted acylation reactions.

Understanding Acylating Agent Reactivity

Acylation is a fundamental reaction in organic synthesis involving the addition of an acyl group (R-C=O) to a nucleophile. The reactivity of the acylating agent is a key determinant of the reaction's success. A general hierarchy of reactivity for common acylating agents is as follows: Acyl Chlorides > Acid Anhydrides > Esters > Amides[1]. Acyl chlorides, like this compound, are among the most reactive agents, which can be advantageous for rapid conversions but may lead to challenges in controlling selectivity with multifunctional substrates[1].

The structure of the acyl chloride itself plays a significant role. Electron-donating groups, such as the methyl group in toluoyl chlorides, tend to decrease the reactivity compared to unsubstituted benzoyl chloride by reducing the electrophilicity of the carbonyl carbon. Furthermore, the position of the substituent is crucial. The ortho-position of the methyl group in this compound introduces significant steric hindrance around the carbonyl group, which can slow down the rate of acylation compared to its less hindered meta- and para-isomers[2].

Comparative Performance of Acylating Agents

The choice of an acylating agent can significantly impact reaction outcomes. Below is a comparison of this compound and its alternatives in representative acylation reactions.

Table 1: Performance in Friedel-Crafts Acylation of Toluene (B28343)
Acylating AgentCatalystSolventTemp. (°C)TimeYield/RateReference
This compound AlCl₃DichloromethaneReflux30 minGood (Qualitative)[General Procedure, 1, 8]
p-Toluoyl Chloride AlCl₃Chlorobenzene20-Relative Rate: 0.24[3]
Benzoyl Chloride AlCl₃Chlorobenzene20-Relative Rate: 1.00
Acetyl Chloride AlCl₃Methylene Chloride0 - Reflux~ 1 hr~75-85% (Typical)[4]
Acetic Anhydride (B1165640) p-TsOH functionalized ionic liquid-1004 hrHigh (Qualitative)[5]

*Relative reaction rate constant compared to benzoyl chloride.

Table 2: Performance in Acylation of Alcohols/Phenols
SubstrateAcylating AgentCatalystTemp. (°C)Time (min)Yield (%)Reference
Benzyl AlcoholAcetyl Chloride ZnCl₂RT598[6]
Benzyl AlcoholAcetic Anhydride ZnCl₂RT3092[6]
PhenolEthanoyl Chloride NoneRT--[7]
PhenolEthanoic Anhydride Heat--Slower than acyl chloride[7]
Benzyl AlcoholBenzoic Acid / Oxalyl Chloride TPPO / Et₃NRT6090[8]

Key Alternatives to this compound

Isomeric and Less Hindered Acyl Chlorides
  • p-Toluoyl Chloride and m-Toluoyl Chloride: These isomers offer the same acyl group with different steric profiles. p-Toluoyl chloride, with the methyl group positioned away from the reaction center, is less sterically hindered and may react faster than the ortho-isomer in certain cases. The meta-isomer offers an intermediate steric profile[2].

  • Benzoyl Chloride: As the parent compound, benzoyl chloride provides a baseline for reactivity without the electronic or steric influence of a methyl group. It is generally more reactive than toluoyl chlorides due to the absence of the electron-donating methyl group.

Acid Anhydrides
  • o-Toluic Anhydride: Derived from o-toluic acid, this anhydride is a milder acylating agent than its acyl chloride counterpart. Acid anhydrides are generally less reactive, which can be beneficial for improving selectivity in complex molecules[1]. The byproduct of the reaction is the corresponding carboxylic acid, which is less corrosive than the HCl generated from acyl chlorides.

In Situ Acylating Agent Generation
  • Carboxylic Acids with Coupling Reagents: o-Toluic acid can be activated in situ to form a highly reactive acylating species. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride just before the acylation step[1]. This approach avoids the need to handle and store the often-sensitive acyl chloride.

Experimental Protocols

Protocol 1: General Friedel-Crafts Acylation of an Aromatic Substrate

This protocol is representative for the acylation of an activated aromatic ring like toluene using an acyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl Chloride (e.g., this compound) (1.0 eq)

  • Aromatic Substrate (e.g., Toluene) (1.0 - 2.0 eq)

  • Dry Dichloromethane (DCM)

  • Ice-cold water

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry DCM at 0 °C under a nitrogen atmosphere, slowly add the acyl chloride (1.0 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of the aromatic substrate (1.0 eq) in dry DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with 5% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: General Acylation of an Alcohol

This protocol describes a typical procedure for the esterification of an alcohol using an acylating agent.

Materials:

  • Alcohol (1.0 eq)

  • Acylating Agent (e.g., this compound or o-Toluic Anhydride) (1.1 eq)

  • Base (e.g., Pyridine or Triethylamine) (1.2 eq)

  • Dry Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the alcohol (1.0 eq) and the base (1.2 eq) in dry DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting alcohol is consumed (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting ester by flash column chromatography.

Diagrams

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification Nucleophile Nucleophile (Alcohol, Amine, Arene) Reaction_Vessel Reaction (Solvent, Catalyst, Temp.) Nucleophile->Reaction_Vessel Acylating_Agent Acylating Agent (this compound or Alternative) Acylating_Agent->Reaction_Vessel Workup Aqueous Workup (Quenching, Extraction) Reaction_Vessel->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Acylated Product Purification->Product

Caption: General experimental workflow for a typical acylation reaction.

Decision_Factors cluster_factors Influencing Factors cluster_alternatives Potential Alternatives Choice Choice of Acylating Agent Reactivity Required Reactivity (Fast vs. Controlled) Choice->Reactivity Selectivity Chemoselectivity (Presence of other functional groups) Choice->Selectivity Sterics Steric Hindrance (Substrate & Reagent) Choice->Sterics Conditions Reaction Conditions (Mild vs. Harsh) Choice->Conditions Acyl_Chlorides Other Acyl Chlorides (p-Toluoyl, Benzoyl) Reactivity->Acyl_Chlorides Anhydrides Acid Anhydrides (o-Toluic Anhydride) Selectivity->Anhydrides Sterics->Acyl_Chlorides In_Situ In Situ Methods (Carboxylic Acid + Activator) Conditions->In_Situ

Caption: Key factors influencing the selection of an acylating agent.

Conclusion

While this compound is an effective acylating agent, its performance is intrinsically linked to the steric and electronic effects of the ortho-methyl group. For reactions where steric hindrance may impede reactivity or where greater control and selectivity are paramount, alternatives such as p-toluoyl chloride or o-toluic anhydride offer viable solutions. Less hindered reagents like benzoyl chloride may provide faster reaction rates, whereas milder reagents like acid anhydrides can enhance chemoselectivity. By considering the specific demands of the substrate and the desired reaction outcome, researchers can strategically select the optimal acylating agent to achieve their synthetic goals efficiently and with high fidelity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of o-Toluoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like o-Toluoyl chloride are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions:

This compound is a corrosive, combustible, and moisture-sensitive liquid that is a lachrymator, meaning it can cause tearing.[1][2] It reacts violently with water, strong bases, and alcohols.[3] Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[5]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5]

Disposal Plan: Neutralization of Small Quantities of this compound

For small quantities of residual this compound often encountered in a laboratory setting, a controlled neutralization process is recommended before final disposal as hazardous waste. This procedure converts the reactive acyl chloride into less hazardous compounds, o-toluic acid and its salt.

Experimental Protocol for Neutralization:

This protocol details the safe quenching of this compound through a controlled reaction with a basic solution.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium hydroxide (B78521) (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the this compound to be neutralized)

  • pH paper or a pH meter

  • Appropriate waste container

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.

  • Add Base: Pour a sufficient amount of cold saturated sodium bicarbonate solution or 10% sodium hydroxide solution into the beaker. The volume of the basic solution should be in large excess (at least 10-fold) relative to the volume of the this compound.

  • Controlled Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound waste dropwise using a pipette. The addition should be done slowly to control the exothermic reaction and prevent splashing.[6]

  • Reaction: Continue stirring the mixture for at least one hour after the addition is complete to ensure the full hydrolysis of the this compound.

  • Neutralization Confirmation: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the desired pH is reached.

  • Waste Collection: Once the reaction is complete and the solution is neutralized, transfer the mixture to a properly labeled hazardous waste container.

  • Final Disposal: The neutralized waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[3]

Data Presentation

The following table summarizes key quantitative data for this compound:

PropertyValue
Chemical Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
Boiling Point 88 - 90 °C @ 12 mmHg
Density 1.18 g/mL at 25 °C
Flash Point 76 °C (168.8 °F)

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Neutralization Procedure (in Fume Hood) cluster_disposal Final Disposal start Start: this compound Waste assess Assess Quantity of Waste start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe prep_base Prepare Cold Saturated NaHCO3 or 10% NaOH Solution in a Large Beaker ppe->prep_base add_waste Slowly Add this compound to the Stirred Basic Solution prep_base->add_waste react Stir for at Least 1 Hour add_waste->react check_ph Check pH (Target: 7-9) react->check_ph adjust_ph Add More Base if Acidic check_ph->adjust_ph pH < 7 collect_waste Transfer Neutralized Solution to Labeled Hazardous Waste Container check_ph->collect_waste pH 7-9 adjust_ph->prep_base Re-adjust dispose Dispose via Approved Hazardous Waste Facility collect_waste->dispose end End dispose->end

References

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